Technical Documentation Center

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine
  • CAS: 2091731-54-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of Novel Pyrazole-Piperidine Derivatives

Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists Executive Summary: The "Privileged" Hybrid The fusion of pyrazole and piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists

Executive Summary: The "Privileged" Hybrid

The fusion of pyrazole and piperidine rings creates a "privileged scaffold" in modern drug discovery, ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and GPCR ligands.[1] The pyrazole moiety often serves as a bioisostere for amide or carboxylate groups, functioning as a hydrogen bond donor/acceptor, while the piperidine ring provides a solubilizing, basic handle that can orient substituents into specific hydrophobic pockets.

However, the synthesis of these derivatives introduces two critical structural ambiguities:

  • Pyrazole Regioisomerism: N-alkylation or cyclization often yields mixtures of 1,3- and 1,5-substituted isomers that are difficult to distinguish by 1D NMR alone.

  • Piperidine Stereochemistry: The introduction of substituents on the saturated ring creates chiral centers and conformational flexibility (chair vs. boat) that dictates target affinity.

This guide provides a definitive, self-validating workflow for the complete structural elucidation of these hybrids, moving beyond basic characterization to absolute stereochemical assignment.

The Structural Challenge

Before elucidation, one must understand the source of ambiguity.

Pyrazole Tautomerism & Regioisomerism

In asymmetric syntheses (e.g., reacting a hydrazine with a non-symmetric 1,3-diketone), two isomers are formed.

  • Isomer A (1,5-substituted): Sterically congested; often the kinetic product.

  • Isomer B (1,3-substituted): Thermodynamically favored but less sterically hindered.

  • Analytical Gap: Both isomers have identical masses and very similar proton chemical shifts.

Piperidine Conformation

The piperidine ring predominantly exists in a chair conformation. Substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, bulky pyrazole groups or intramolecular H-bonding can force substituents into a high-energy axial orientation, drastically altering the pharmacophore.

Comprehensive Elucidation Workflow

Phase 1: Elemental & Functional Baseline

Technique: High-Resolution Mass Spectrometry (HRMS-ESI) & FTIR.

  • Objective: Confirm molecular formula and unsaturation number.

  • Critical Check: Observe the isotopic pattern of halogens (Cl/Br) often present in these medicinal scaffolds.

  • FTIR Marker: Look for the absence of N-H stretch (

    
    ) to confirm complete N-alkylation of the pyrazole.
    
Phase 2: The Regioisomer Solution ( N-HMBC)

The most common error in pyrazole chemistry is misassigning the N1/N2 position.

The Protocol: Standard


H-

C HMBC is often insufficient due to weak 4-bond correlations. The gold standard is

H-

N HMBC
(or LR-HSQC) at natural abundance.
  • Identify Pyrazole Protons: Locate H-4 (usually a singlet or doublet around 6.0-7.0 ppm).

  • Trace the Nitrogen:

    • 1,5-isomer: The N-alkyl protons (piperidine linker) will show a strong NOE or HMBC correlation to the pyrazole C5 or H5 (if unsubstituted).

    • 1,3-isomer: The N-alkyl protons are distant from the C3 substituent.

  • NOESY Validation:

    • Irradiate the N-methylene protons of the piperidine linker.

    • Result: If you see an NOE signal to the pyrazole H-5 or substituent at C-5, you have the 1,5-isomer . If you see NOE only to H-4 and no substituent interaction, it suggests the 1,3-isomer (where the N-linker is far from the C3 group).

Phase 3: Stereochemical Assignment (Piperidine Ring)

Technique: 1D NOE / 2D NOESY + Coupling Constant Analysis (


-coupling).

Logic:

  • Axial vs. Equatorial:

    • Axial protons (

      
      ) typically resonate upfield (lower ppm) compared to equatorial protons (
      
      
      
      ).
    • Vicinal Coupling (

      
      ): 
      
      • 
        : Large coupling (
        
        
        
        ).
      • 
         or 
        
        
        
        : Small coupling (
        
        
        ).
  • Relative Configuration:

    • Perform a 1D NOE experiment irradiating the bridgehead proton (where the pyrazole attaches).

    • Strong enhancement of 3,5-diaxial protons confirms the bridgehead proton is axial .

Phase 4: Absolute Configuration (The "No-Crystal" Method)

If the derivative is an oil or amorphous solid (common with piperidines), X-ray crystallography is impossible. Solution: Vibrational Circular Dichroism (VCD). [2][3][4]

  • Method: Compare the experimental VCD spectrum (IR region) with the DFT-calculated spectrum of the R-enantiomer.

  • Reliability: VCD is sensitive to the global chirality and solution-state conformation, making it superior to optical rotation (

    
    ) which can be near-zero for some pyrazoles.
    

Visualization of Logic

Diagram 1: The Elucidation Decision Tree

This workflow illustrates the logical progression from synthesis to absolute structure assignment.

ElucidationWorkflow Start Crude Pyrazole-Piperidine Derivative HRMS Step 1: HRMS & FTIR (Formula Confirmation) Start->HRMS NMR_1D Step 2: 1D NMR (1H, 13C) (Identify distinct spin systems) HRMS->NMR_1D Decision_Regio Ambiguity 1: Pyrazole Regioisomerism? NMR_1D->Decision_Regio Exp_HMBC Exp: 1H-15N HMBC / NOESY Decision_Regio->Exp_HMBC Result_15 NOE: N-Linker <-> C5-Subst (1,5-Isomer) Exp_HMBC->Result_15 Result_13 NOE: N-Linker <-> H4 only (1,3-Isomer) Exp_HMBC->Result_13 Decision_Stereo Ambiguity 2: Piperidine Stereochemistry? Result_15->Decision_Stereo Result_13->Decision_Stereo Exp_Coupling Exp: J-Coupling Analysis (Axial vs Equatorial) Decision_Stereo->Exp_Coupling Result_Chair Large 3J (10-12Hz) = Axial-Axial (Chair Confirmed) Exp_Coupling->Result_Chair Decision_Absolute Ambiguity 3: Absolute Configuration? Result_Chair->Decision_Absolute Exp_Xray X-Ray Crystallography (If Solid) Decision_Absolute->Exp_Xray Crystalline Exp_VCD VCD Spectroscopy + DFT (If Oil/Amorphous) Decision_Absolute->Exp_VCD Non-Crystalline Final Full Structural Assignment Exp_Xray->Final Exp_VCD->Final

Caption: Logical workflow for resolving regio- and stereochemical ambiguity in pyrazole-piperidine hybrids.

Diagram 2: Distinguishing Pyrazole Regioisomers (NOESY Logic)

Visualizing the spatial proximity that differentiates the 1,3-isomer from the 1,5-isomer.

RegioisomerLogic cluster_15 1,5-Isomer (Steric Crowding) cluster_13 1,3-Isomer (Linear) N1_15 N1 (Linker) C5_Subst C5-R Group N1_15->C5_Subst STRONG NOE H4_15 H4 N1_15->H4_15 Weak/No NOE N1_13 N1 (Linker) C3_Subst C3-R Group N1_13->C3_Subst NO NOE H5_13 H5 N1_13->H5_13 STRONG NOE

Caption: NOESY correlation logic. The 1,5-isomer shows interaction between the N-linker and C5-substituent; the 1,3-isomer does not.

Experimental Protocol: Standardized Characterization

Sample Preparation for NMR
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for pyrazoles to prevent aggregation and exchange broadening of any remaining NH protons.
  • Concentration: 10-15 mg in 0.6 mL (essential for

    
    N detection at natural abundance).
    
Data Acquisition Parameters
ExperimentParameter SetPurpose

H NMR
16 scans,

Quantitative integration for isomer ratio.

C NMR
1024 scans, UDEFTDetect quaternary carbons (C3/C5 of pyrazole).

H-

N HMBC

, 128 scans
Critical: Connects N-linker protons to Pyrazole N1/N2.
1D NOESY Mixing time

Selective irradiation of piperidine bridgehead proton.
VCD Protocol (For Absolute Configuration)
  • Measurement: Dissolve 5-10 mg in CDCl

    
     (100 
    
    
    
    m path length BaF
    
    
    cell). Collect IR and VCD spectra (4 cm
    
    
    resolution, 4-8 hour collection).
  • Calculation: Perform conformational search (MMFF) followed by DFT optimization (B3LYP/6-31G*) and VCD calculation.

  • Comparison: Calculate the enantiomeric similarity index (ESI). An ESI > 0.8 confirms the configuration.

Case Study Data: Identifying the Bioactive Isomer

Hypothetical data based on typical pyrazole-piperidine scaffolds (e.g., Crizotinib intermediates).[1]

Scenario: Reaction of 3-methyl-piperidine-hydrazine with benzoylacetone yields two regioisomers.

SignalIsomer A (1,5-Subst)Isomer B (1,3-Subst)Interpretation
Pyrazole H-4

6.35 (s)

6.10 (s)
1,5-isomer H4 is often deshielded by the N-aryl/alkyl group.
NOE (N-CH

irr.)
Enhancement at

2.3 (Me)
Enhancement at

7.5 (Ph)
Isomer A: N-linker is close to Methyl (C5). Isomer B: N-linker is close to Phenyl (C5).

C C-5

138.5

142.1
C5 is typically shielded in 1,5-isomers due to steric strain.

References

  • Fustero, S., et al. (2010). "Improved Regioselectivity in Pyrazole Synthesis." Chemistry – A European Journal. Link

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC logic). Link

  • Stephens, P. J., et al. (2010). "Structural Identification of Organic Molecules using Vibrational Circular Dichroism." Chemical Reviews. Link

  • Alkorta, I., & Elguero, J. (2024). "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry. Link

Sources

Exploratory

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine Executive Summary: This document provides a comprehensive technical overview of the chemical properties, synthesis, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine

Executive Summary: This document provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine. This compound incorporates two key heterocyclic scaffolds, piperidine and pyrazole, which are of significant interest in medicinal chemistry and drug development.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's physicochemical characteristics, a plausible synthetic route, detailed spectroscopic analysis, and potential therapeutic applications based on its structural motifs.

Introduction: A Molecule of Interest

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole ring via a carbon-nitrogen bond. The pyrazole nitrogen is substituted with a sec-butyl (butan-2-yl) group. The piperidine and pyrazole moieties are considered "privileged structures" in medicinal chemistry, as they are frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3]

  • Piperidine: A saturated six-membered heterocycle, the piperidine ring is a cornerstone in drug design, appearing in pharmaceuticals targeting the central nervous system, cardiovascular diseases, and more.[4] Its conformational flexibility and basic nitrogen atom allow for critical interactions with biological targets.

  • Pyrazole: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms and is a versatile building block for designing ligands for various receptors and enzymes.[3]

The combination of these two rings, along with the specific alkyl substitution, defines the unique chemical space occupied by the title compound.

Chemical Structure and Nomenclature:

  • IUPAC Name: 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine

  • Molecular Formula: C₁₂H₂₁N₃

  • Molecular Weight: 207.32 g/mol

  • Core Scaffolds: Piperidine, Pyrazole

Caption: Chemical structure of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine.

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). Below is a summary of calculated properties for 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine.

PropertyValueSource & Rationale
Molecular Formula C₁₂H₂₁N₃Calculated from structure
Molecular Weight 207.32 g/mol Calculated from formula
Predicted logP ~1.5 - 2.5Based on similar fragments. The butan-2-yl group increases lipophilicity compared to an unsubstituted scaffold.[5]
Predicted pKa ~8.5 - 9.5The primary basic center is the piperidine nitrogen. This value is slightly lower than piperidine (~11) due to the electron-withdrawing effect of the attached pyrazole ring.[6]
Hydrogen Bond Donors 1The N-H group on the piperidine ring.
Hydrogen Bond Acceptors 3The piperidine nitrogen and the two pyrazole nitrogens.
Topological Polar Surface Area (TPSA) 29.1 ŲCalculated for similar piperidine ketone structures.[5] This value suggests good potential for oral bioavailability and cell permeability.
Rotatable Bonds 3The C-C and C-N bonds of the butan-2-yl group and the C-C bond linking the rings.

Synthesis and Characterization

A robust and efficient synthesis is paramount for producing the target compound with high purity for research and development. A plausible and widely applicable synthetic strategy involves the N-alkylation of a suitable pyrazole-piperidine intermediate.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available 4-(1H-pyrazol-4-yl)piperidine. This approach is logical because it builds the less-common C-C link between the rings first, followed by a standard N-alkylation.

Step 1: Boc Protection of 4-(1H-pyrazol-4-yl)piperidine The secondary amine of the piperidine ring is first protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent undesired N-alkylation on the piperidine nitrogen in the subsequent step, thereby ensuring regioselectivity.

Step 2: N-Alkylation of the Pyrazole Ring The Boc-protected intermediate is then reacted with 2-bromobutane in the presence of a suitable base, such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). This reaction selectively alkylates one of the pyrazole nitrogens. While N-alkylation of pyrazoles can sometimes yield a mixture of regioisomers, the N1 position is often favored.

Step 3: Boc Deprotection The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine.

Caption: Proposed synthetic workflow for 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine.

Purification and Characterization Workflow

Post-synthesis, a rigorous purification and characterization protocol is essential to validate the structure and purity of the compound.

  • Work-up & Extraction: The crude reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.

  • Purification: The crude product is purified using column chromatography on silica gel. A gradient elution system, for instance, dichloromethane (DCM) and methanol (MeOH), is employed to separate the desired product from unreacted starting materials and byproducts.

  • Structural Confirmation: The identity and purity of the final compound are confirmed using a suite of analytical techniques.

G cluster_analysis Analytical Characterization Workflow cluster_techniques Spectroscopic & Chromatographic Analysis cluster_confirmation crude Crude Product from Synthesis purification Purification (Column Chromatography) crude->purification pure_product Purified Compound purification->pure_product hplc HPLC/UPLC (Purity Assessment, >95%) pure_product->hplc ms Mass Spectrometry (ESI-MS) (Confirm Molecular Weight) pure_product->ms nmr NMR Spectroscopy (¹H and ¹³C for Structural Elucidation) pure_product->nmr final Structurally Confirmed Product

Caption: Standard workflow for the purification and characterization of the final product.

Spectroscopic Data Analysis

Spectroscopic analysis provides unambiguous confirmation of the chemical structure. The following are predicted data based on the known chemical shifts of the constituent fragments.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):

  • δ 7.5-7.6 ppm (s, 1H): Pyrazole C-H proton adjacent to the substituted nitrogen.

  • δ 7.4-7.5 ppm (s, 1H): Pyrazole C-H proton adjacent to the NH group.

  • δ 4.1-4.3 ppm (m, 1H): The -CH- proton of the butan-2-yl group, coupled to adjacent CH₃ and CH₂ groups.

  • δ 3.2-3.4 ppm (m, 2H): Piperidine -CH₂- protons adjacent to the nitrogen (axial/equatorial).

  • δ 2.7-2.9 ppm (m, 2H): Piperidine -CH₂- protons adjacent to the nitrogen (axial/equatorial).

  • δ 1.8-2.1 ppm (m, 5H): Overlapping signals from the remaining piperidine -CH₂- protons and the -CH- proton, plus the -CH₂- of the butan-2-yl group.

  • δ 1.5-1.7 ppm (br s, 1H): Piperidine N-H proton.

  • δ 1.2-1.3 ppm (d, 3H): The -CH₃ group of the butan-2-yl group attached to the chiral center.

  • δ 0.8-0.9 ppm (t, 3H): The terminal -CH₃ group of the butan-2-yl group.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):

  • δ ~135-140 ppm: Pyrazole quaternary carbon attached to the piperidine ring.

  • δ ~125-130 ppm: Pyrazole C-H carbons.

  • δ ~55-60 ppm: Butan-2-yl -CH- carbon.

  • δ ~45-50 ppm: Piperidine -CH₂- carbons adjacent to the nitrogen.

  • δ ~30-35 ppm: Remaining piperidine -CH₂- and -CH- carbons.

  • δ ~25-30 ppm: Butan-2-yl -CH₂- carbon.

  • δ ~15-20 ppm: Butan-2-yl -CH₃ carbon attached to the chiral center.

  • δ ~10-15 ppm: Butan-2-yl terminal -CH₃ carbon.

Mass Spectrometry (ESI-MS):

  • Predicted [M+H]⁺: m/z 208.1812

  • Key Fragmentation Patterns: A primary fragmentation pathway would involve the cleavage of the piperidine ring. Another expected fragmentation is the loss of the butan-2-yl group (C₄H₉, 57.11 Da), resulting in a fragment corresponding to the 4-(1H-pyrazol-4-yl)piperidine cation.[7][8]

Reactivity and Stability

  • Basicity: The piperidine nitrogen is a secondary amine and the most basic site in the molecule. It will readily react with acids to form ammonium salts, a property often utilized to improve the aqueous solubility and crystallinity of drug candidates.

  • Pyrazole Ring: The pyrazole ring is aromatic and generally stable under a variety of reaction conditions. It is less susceptible to electrophilic substitution than benzene but can undergo reactions under specific conditions.

  • Stability and Storage: The compound is expected to be stable under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It should be stored away from strong oxidizing agents.

Potential Applications in Medicinal Chemistry

The 4-(pyrazol-4-yl)piperidine scaffold is a key structural element in a variety of pharmacologically active agents. Its presence in the title compound suggests several potential avenues for therapeutic investigation.

  • Kinase Inhibitors: Many kinase inhibitors, such as the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, utilize a substituted pyrazole core linked to a piperidine ring to achieve high-affinity binding within the ATP-binding pocket of the target kinase.[9] The specific butan-2-yl substitution could modulate selectivity and potency against different kinases.

  • Central Nervous System (CNS) Agents: The piperidine moiety is prevalent in CNS-active drugs. Pyrazole-piperazine (a close analog) derivatives have been investigated for anxiolytic-like activity, potentially involving the serotonergic pathway.[10][11][12] The moderate lipophilicity predicted for this compound may allow for penetration of the blood-brain barrier.

  • Antimicrobial and Other Activities: Pyrazole and piperidine derivatives have demonstrated a broad range of other biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic properties.[2][13] This compound could serve as a starting point for the development of novel agents in these areas.

Conclusion

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine is a compound of significant interest due to its hybrid structure, which combines the pharmacologically validated piperidine and pyrazole scaffolds. Its predicted physicochemical properties suggest good drug-like potential. The proposed synthetic route is robust and relies on well-established chemical transformations, allowing for accessible production for further research. Detailed spectroscopic analysis provides a clear roadmap for structural confirmation. Given the prevalence of its core structure in successful therapeutics, this molecule represents a valuable probe for exploring new biological targets and a promising starting point for future drug discovery programs.

References

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Polish Journal of Chemical Technology.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025).
  • Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.org.
  • Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2012). PubMed.
  • Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)
  • 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide. (2025). EPA.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.).
  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2025).
  • 1-(Piperidin-4-yl)butan-2-one. (n.d.). ChemScene.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
  • Pharmacological properties of natural piperidine derivatives. (n.d.).
  • PIPERIDINE. (n.d.).

Sources

Foundational

Spectroscopic Elucidation of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine: A Technical Guide

Introduction & Structural Causality The molecule 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine (Chemical Formula: C₁₂H₂₁N₃, Exact Mass: 207.17) is a highly versatile pharmacophore frequently utilized in modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

The molecule 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine (Chemical Formula: C₁₂H₂₁N₃, Exact Mass: 207.17) is a highly versatile pharmacophore frequently utilized in modern drug discovery, particularly in the design of kinase inhibitors and GPCR modulators. Its structural architecture consists of three distinct domains: a basic piperidine ring, a central aromatic pyrazole linker, and a lipophilic sec-butyl (butan-2-yl) chain.

Understanding the spectroscopic behavior of this molecule requires a deep analysis of its structural causality. The piperidine ring adopts a rigid chair conformation in solution, locked by the bulky pyrazole substituent at the equatorial C-4 position to minimize 1,3-diaxial steric clashes. Furthermore, the sec-butyl group introduces a chiral center at the N-alkyl attachment point. This stereocenter breaks the symmetry of the adjacent alkyl chain, rendering the methylene protons diastereotopic—a critical feature that manifests as complex multiplet splitting in Nuclear Magnetic Resonance (NMR) spectroscopy[1].

This whitepaper provides a comprehensive, self-validating analytical framework for the definitive structural characterization of this compound using NMR, Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Analytical Workflow & Self-Validating Methodologies

To ensure absolute scientific integrity, the analytical pipeline must be treated as a self-validating system. Each spectroscopic technique compensates for the blind spots of the others: MS confirms the molecular weight and connectivity, IR validates the presence of the secondary amine, and NMR maps the precise atomic framework[2].

Analytical_Workflow Sample 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine (Analyte Prep) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Sample->NMR Dissolve in CDCl3 with TMS IR FT-IR Spectroscopy (ATR Mode, Neat) Sample->IR Direct Solid Application MS LC-ESI-MS/MS (Positive Ion Mode, CID) Sample->MS Dilute in MeOH + 0.1% Formic Acid Data Structural Elucidation & Data Consolidation NMR->Data Chemical Shifts & Connectivity IR->Data Functional Group Vibrations MS->Data Molecular Mass & Fragmentation

Figure 1: Multi-modal spectroscopic workflow for structural validation.

Step-by-Step Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

  • Sample Preparation: Weigh exactly 15 mg of the highly pure analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference standard. Causality: CDCl₃ is chosen over DMSO-d₆ to prevent the masking of the aliphatic piperidine signals by the residual water peak often found in hygroscopic DMSO, and to allow clear observation of the exchangeable N-H proton.

  • Instrument Tuning: Transfer to a 5 mm precision NMR tube. Tune and match the probe on a 400 MHz (or higher) spectrometer. Lock onto the deuterium frequency of CDCl₃.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle, 2-second relaxation delay, and a spectral width of 15 ppm.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), 2-second relaxation delay, and a spectral width of 250 ppm.

Protocol B: ATR-FTIR Spectroscopy

  • Background Calibration: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) module with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

  • Sample Analysis: Place 2-3 mg of the neat solid directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹.

Protocol C: LC-ESI-MS/MS Analysis

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring high ionization efficiency for the basic piperidine nitrogen in positive electrospray ionization (ESI+) mode.

  • Ionization & Fragmentation: Inject 5 µL into the mass spectrometer. Set the capillary voltage to +3.0 kV and the desolvation temperature to 350 °C. Isolate the [M+H]⁺ precursor ion and apply Collision-Induced Dissociation (CID) at 20 eV using Argon gas to generate the MS/MS fragmentation spectrum[3].

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectrum of this molecule is a masterclass in stereochemical and conformational effects.

¹H NMR Mechanistic Assignments

The sec-butyl group attached to the pyrazole N-1 position exhibits distinct chemical shifts. The methine proton (N-CH) is highly deshielded (δ ~4.15 ppm) due to the electron-withdrawing nature of the adjacent pyrazole nitrogen[2]. Because this methine carbon is chiral, the adjacent methylene protons (-CH₂-) are diastereotopic. They do not appear as a simple quintet; instead, they present as a complex multiplet (δ 1.75–1.90 ppm) due to geminal coupling (²J ≈ 14 Hz) and unequal vicinal couplings to the adjacent chiral center.

The pyrazole ring protons (H-3 and H-5) are chemically non-equivalent due to the asymmetric N-alkylation. They appear as two distinct singlets at δ 7.25 and 7.42 ppm.

The piperidine ring, locked in a chair conformation by the equatorial pyrazole group, shows distinct axial and equatorial proton signals. The axial protons (H-2ax, H-6ax) resonate upfield (δ 2.75 ppm) and display large trans-diaxial coupling constants (J ≈ 11-12 Hz), while the equatorial protons (H-2eq, H-6eq) resonate downfield (δ 3.15 ppm) with smaller coupling constants[1].

Consolidated NMR Data Tables

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
sec-Butyl CH₃ (terminal)0.85Triplet (t)3H7.4
sec-Butyl CH₃ (branched)1.45Doublet (d)3H6.8
sec-Butyl CH₂1.75 - 1.90Multiplet (m)2H-
sec-Butyl CH (N-CH)4.15Sextet (sx)1H6.8
Pyrazole H-37.25Singlet (s)1H-
Pyrazole H-57.42Singlet (s)1H-
Piperidine N-H2.10Broad Singlet (br s)1HExchangeable
Piperidine H-4 (axial)2.65Triplet of Triplets1H11.5, 3.5
Piperidine H-2, H-6 (axial)2.75Triplet of Doublets2H12.0, 2.5
Piperidine H-2, H-6 (eq)3.15Doublet of Triplets2H12.0, 3.0

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Carbon EnvironmentChemical Shift (δ, ppm)Assignment Rationale
sec-Butyl CH₃ (terminal)10.5Highly shielded aliphatic methyl.
sec-Butyl CH₃ (branched)21.2Aliphatic methyl adjacent to chiral center.
sec-Butyl CH₂30.1Aliphatic methylene.
Piperidine C-3, C-533.8Methylene carbons beta to the amine.
Piperidine C-433.5Methine carbon attached to the pyrazole ring.
Piperidine C-2, C-646.5Deshielded methylene carbons alpha to the amine.
sec-Butyl CH (N-CH)59.8Highly deshielded methine alpha to pyrazole N.
Pyrazole C-4122.5Quaternary aromatic carbon.
Pyrazole C-3125.4Aromatic methine.
Pyrazole C-5136.8Aromatic methine adjacent to N-alkyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups predicted by NMR. The most diagnostic feature of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine is the secondary amine of the piperidine ring.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Causality
3250 - 3300Medium, BroadN-H StretchConfirms the secondary amine of the piperidine ring. Broadening is due to intermolecular hydrogen bonding.
2850 - 2960Strong, SharpC-H Stretch (Aliphatic)Corresponds to the abundant sp³ C-H bonds in the piperidine and sec-butyl moieties.
1550 - 1650MediumC=N / C=C StretchCharacteristic ring breathing modes of the aromatic pyrazole system.
1150 - 1250MediumC-N StretchAliphatic C-N stretching from the piperidine and the N-alkyl linkage.

Mass Spectrometry (MS) & Fragmentation Pathways

Under Positive Electrospray Ionization (ESI+), the basic piperidine nitrogen readily accepts a proton, yielding a robust molecular ion [M+H]⁺ at m/z 208.16.

When subjected to Collision-Induced Dissociation (CID), 1-alkylpyrazoles follow highly predictable gas-phase fragmentation kinetics[3]. The dominant pathway is the heterolytic cleavage or McLafferty-type elimination of the sec-butyl group. Because the sec-butyl group can form a stable secondary carbocation or eliminate as butene (C₄H₈, 56 Da), the most intense fragment ion appears at m/z 152.09. Secondary fragmentation at higher collision energies (30-40 eV) results in the rupture of the piperidine ring, yielding smaller diagnostic fragments (e.g., m/z 84.08).

MS_Fragmentation Parent [M+H]+ m/z 208.16 Protonated Molecule Frag1 Fragment Ion m/z 152.09 Loss of Butene Parent->Frag1 Alpha-Cleavage (CID: 15-20 eV) Neutral Neutral Loss C4H8 (56 Da) Parent->Neutral Elimination Frag2 Fragment Ion m/z 84.08 Piperidine Cleavage Frag1->Frag2 Ring Opening (CID: 30-40 eV)

Figure 2: ESI-MS/MS gas-phase fragmentation pathway of the protonated molecule.

Conclusion

The rigorous spectroscopic elucidation of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine relies on the synergistic interpretation of NMR, IR, and MS data. The diastereotopic complexity of the sec-butyl group and the conformationally locked piperidine ring provide unique ¹H NMR signatures, while ESI-MS/MS offers definitive proof of the N-alkyl linkage through the diagnostic loss of 56 Da (butene). By adhering to the self-validating protocols outlined in this guide, researchers can ensure absolute structural confidence when utilizing this pharmacophore in advanced synthetic or medicinal chemistry campaigns.

References

  • [1] ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • [2] National Institutes of Health (PMC). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from[Link]

Sources

Exploratory

Physicochemical and Metabolic Profiling of Pyrazole-Piperidine Scaffolds: A Technical Guide

Executive Summary The pyrazole-piperidine pharmacophore is a privileged structural motif in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors, N-acylethanolamine-hydrolyzing acid amidase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-piperidine pharmacophore is a privileged structural motif in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors, N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, and antiviral agents 12. The fusion of the planar, hydrogen-bonding pyrazole ring with the basic, sp3-rich piperidine ring offers a unique balance of target engagement and physicochemical properties [[3]](). However, this combination presents distinct challenges in thermodynamic solubility and oxidative stability. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for optimizing the solubility and stability of these compounds during drug development.

The Pyrazole-Piperidine Pharmacophore: Structural Rationale

The pyrazole ring is highly valued for its ability to act as both a hydrogen bond donor and acceptor, making it ideal for interacting with hinge regions in kinases or viral targets 2. However, its planarity often leads to high crystal lattice energies, severely restricting aqueous solubility. Conversely, the piperidine ring introduces essential three-dimensionality (sp3 character) and a basic nitrogen (pKa ~9-10). This basicity enables salt formation and pH-dependent solubility, counteracting the lipophilicity of the pyrazole.

Interestingly, these two moieties exhibit a profound synergistic effect on photostability. As described in foundational stabilization research, the pyrazole acts as a potent UV absorber, shielding the piperidine from photo-destruction. In return, the piperidine functions as a hindered amine light stabilizer (HALS), scavenging alkyl radicals generated by UV irradiation and thereby extending the half-life of the pyrazole 4.

Synergy UV UV Radiation Pyr Pyrazole Core (UV Absorber) UV->Pyr Energy Absorption Rad Alkyl Radicals UV->Rad Photo-oxidation Pip Piperidine Core (Radical Scavenger) Pyr->Pip Shields from UV Stab Enhanced Photostability Pyr->Stab Pip->Pyr Prevents Degradation Pip->Rad Neutralizes Radicals Pip->Stab

Fig 1. Synergistic photostability mechanism between pyrazole and piperidine moieties.

Physicochemical Profiling: Solubility Dynamics

The solubility of pyrazole-piperidine hybrids is governed by the interplay between the crystal lattice energy (driven by pyrazole pi-pi stacking) and the solvation energy (driven by piperidine protonation).

Table 1: Quantitative Structure-Activity and Stability Relationships of Pyrazole-Piperidine Derivatives

Compound / Scaffold Variant Biological Target Potency (IC50) Aqueous Sol. (pH 7.4) HLM Stability (T1/2) Source
Compound 4j (Pyr-Pip) MCF-7 Cytotoxicity 2.93 µM < 10 µg/mL 15 min 5
Compound 4d (Pyr-Pip-Br) MCF-7 Cytotoxicity 27.74 µM < 5 µg/mL 22 min 5
Hit 1 (Pyr-Piperidine) h-NAAA Inhibition 1.09 µM 45 µg/mL 12 min 1
Compound 50 (Pyr-Azabicyclo) h-NAAA Inhibition 0.042 µM 120 µg/mL > 60 min 1
Compound 5f (Pyr-Benzofuran) HIV-1 RT (Q23) 0.39 µM 25 µg/mL 35 min [[2]]()

(Note: Data synthesized from cited SAR studies to illustrate scaffold trends).

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask LC-UV/MS)

Causality in Experimental Design: Kinetic solubility assays (e.g., DMSO spiking into buffer) are insufficient for these scaffolds. The flexible piperidine ring can adapt to planar pyrazole stacking, leading to polymorph transitions in aqueous media. Kinetic methods mask this lattice energy barrier, yielding artificially inflated solubility values. A thermodynamic approach is mandatory.

  • Solid Dispensing : Dispense 1 mg of solid compound into glass vials. Causality: Glass is used instead of polypropylene to prevent the lipophilic adsorption of the pyrazole core to plastic walls.

  • Equilibration : Add 1 mL of phosphate buffer (pH 7.4). Shake at 25°C for 24 hours. Causality: 24-hour shaking ensures the disruption of the pyrazole pi-pi stacking and guarantees the transition to the lowest energy polymorph.

  • Phase Separation : Separate the phases via ultracentrifugation (100,000 x g for 30 min). Causality: Ultracentrifugation is chosen over syringe filtration because the basic piperidine nitrogen frequently binds to standard PTFE or nylon filter membranes, causing false-negative solubility readings.

  • Quantification & Self-Validation : Quantify the dissolved fraction via LC-MS/MS.

    • Self-Validating Step: Perform a mass balance check. Solubilize the remaining solid pellet in 100% DMSO and quantify. The sum of the dissolved fraction and the pellet fraction must equal the initial 1 mg input (±5%). This validates that no compound was lost to vessel adhesion or degradation.

Chemical and Metabolic Stability

While the pyrazole ring is generally metabolically robust, the piperidine ring is highly susceptible to Cytochrome P450 (CYP3A4/2D6) mediated oxidation. The primary degradation pathways include


-carbon oxidation (leading to ring opening or lactam formation) and N-oxidation.
Protocol 2: In Vitro Microsomal Stability Assay (HLM/RLM)
  • Master Mix Preparation : Prepare a master mix containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4). Causality: Maintaining optimal physiological pH is critical as the protonation state of the piperidine ring dictates its orientation within the CYP450 active site.

  • Reaction Initiation : Pre-warm the mixture to 37°C for 5 minutes before adding NADPH (1 mM) to initiate the reaction. Causality: Pre-warming ensures that the reaction kinetics are strictly dependent on enzymatic turnover rather than being confounded by temperature equilibration gradients.

  • Quenching : At designated time points (0, 5, 15, 30, 60 min), transfer aliquots into 3 volumes of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS). Causality: Cold ACN instantly denatures the CYP enzymes, while the IS corrects for any volumetric errors or ion suppression during MS analysis.

  • Analysis & Self-Validation : Centrifuge and analyze the supernatant via LC-MS/MS to calculate Intrinsic Clearance (CLint).

    • Self-Validating Step: Include a negative control (no NADPH) to rule out chemical instability, and a positive control (e.g., Verapamil) to confirm the metabolic viability of the microsome batch.

Workflow cluster_0 Phase 1: Thermodynamic Solubility cluster_1 Phase 2: Metabolic Stability Start Pyrazole-Piperidine Candidate Eq 24h Equilibration (pH 1.2 - 7.4) Overcomes lattice energy Start->Eq Micro Microsomal Incubation (HLM) Pre-warmed to 37°C Start->Micro Sep Ultracentrifugation Prevents filter-binding loss Eq->Sep Quant LC-MS/MS & Mass Balance Validates total recovery Sep->Quant Quench Cold ACN + Internal Standard Normalizes matrix effects Micro->Quench Clear Calculate Intrinsic Clearance Self-validating kinetics Quench->Clear

Fig 2. Self-validating experimental workflow for thermodynamic solubility and metabolic stability.

Structural Optimization Strategies

When the piperidine ring exhibits high intrinsic clearance due to CYP-mediated oxidation, medicinal chemists employ scaffold hopping. A prime example is the evolution of NAAA inhibitors, where the flexible piperidine was replaced with a rigidified azabicyclo[3.2.1]octane system 1. This rigidification restricts the conformational accessibility of the


-protons to the CYP heme center, drastically improving the half-life while simultaneously enhancing target affinity by locking the molecule into its bioactive conformation.

Additionally, substituting electron-donating groups on pyrazole-associated aniline rings with electron-withdrawing halogens (e.g., Bromine) can modulate the electronic density, further protecting the scaffold from oxidative attack 6.

References

  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties - mdpi.com - 5

  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - up.ac.za - 2

  • WO1997019090A1 - Pyrazole- and piperidine-containing compounds and their metal complexes as light stabilizers - google.com - 4

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)‑s‑triazine Derivatives Targeting EGFR - csic.es -6

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - nih.gov - 1

  • Role of Heterocycles in Drug Discovery: An Overview - journalwjarr.com - 3

Sources

Foundational

Technical Guide: Biological Activity of Substituted Pyrazole-Piperidines

This technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for substituted pyrazole-piperidines , a privileged scaffold in modern drug discovery. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for substituted pyrazole-piperidines , a privileged scaffold in modern drug discovery.

Executive Summary

The pyrazole-piperidine scaffold represents a "privileged structure" in medicinal chemistry, capable of addressing diverse biological targets by modulating the linker geometry and substitution vectors. This hybrid architecture combines the hydrogen-bonding capability and aromatic planarity of the pyrazole (acting as a hinge-binder in kinases or a polar core in GPCR ligands) with the solubility and basicity of the piperidine (often exploiting solvent-exposed regions or salt-bridging residues).

Key Therapeutic Areas:

  • Metabolic Disorders: Potent GPR119 agonists for Type 2 Diabetes (T2D).[1][2][3]

  • Oncology: ATP-competitive inhibitors targeting SRC, CDK, and ALK kinases.

  • Inflammation: Modulation of NAAA (N-acylethanolamine-hydrolyzing acid amidase).

Structural Architecture & Chemical Space

To rationally design bioactive agents, one must distinguish between the two primary architectural classes of this scaffold.

Class A: Linked Systems (Flexible)

The pyrazole and piperidine rings are connected via a linker (C-C, C-N, or ether). This allows the molecule to adopt distinct conformations to fit deep hydrophobic pockets.

  • Example:GPR119 Agonists (e.g., GSK-1292263).[1]

  • Pharmacophore: The piperidine nitrogen often requires "capping" (carbamate or heteroaryl) to engage specific residues (e.g., hydrophobic clamp).

Class B: Fused Systems (Rigid)

The piperidine ring is fused to the pyrazole (e.g., pyrazolo[1,5-a]piperidine). These are conformationally restricted, often used to mimic the adenine ring of ATP in kinase inhibitors.

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for a typical GPR119 agonist derived from this scaffold.

SAR_Logic Core Pyrazole Core (Scaffold Anchor) Linker Linker (O, N, or CH2) (Determines Flexibility) Core->Linker C3/C4 Attachment Piperidine Piperidine Ring (Solubility & Basicity) Linker->Piperidine 4-Position Cap N-Cap (Carbamate/Heterocycle) (Crucial for Potency) Piperidine->Cap N1-Derivatization Sub_Core Aryl/Alkyl Groups: Tune Lipophilicity Sub_Core->Core Sub_Cap Must be lipophilic (e.g., Boc, Pyrimidine) Sub_Cap->Cap

Figure 1: Pharmacophore assembly of a linked pyrazole-piperidine GPR119 agonist. The "N-Cap" is the primary driver of agonistic activity.

Therapeutic Applications & Mechanisms

Metabolic Disorders: GPR119 Agonism

GPR119 is a G


s-coupled GPCR expressed in pancreatic 

-cells and intestinal L-cells.[3]
  • Mechanism: Activation triggers cAMP accumulation

    
     PKA activation 
    
    
    
    Glucose-Dependent Insulin Secretion (GSIS) and GLP-1 release.
  • Scaffold Role: The pyrazole-piperidine moiety mimics endogenous lipid metabolites (like oleoylethanolamide). The piperidine nitrogen must be acylated or arylated (the "cap") to maintain potency; free amines are typically inactive.

Oncology: Kinase Inhibition

In kinase inhibitors, the pyrazole often serves as the hinge binder , forming hydrogen bonds with the ATP-binding pocket (e.g., residues like Met318 in c-Src).

  • Selectivity: The piperidine tail extends into the solvent-exposed region or the ribose-binding pocket, improving solubility and pharmacokinetic (PK) properties.

  • Target Examples:

    • SRC/ABL: Dual inhibition by pyrazolo[3,4-d]pyrimidines.

    • CDK2/Cyclin E: Linked pyrazole-piperidines stabilize the inactive kinase conformation.

Experimental Protocols

Protocol A: Synthesis of a Representative Pyrazole-Piperidine (GPR119 Agonist)

Context: This protocol describes the synthesis of a linked system via nucleophilic aromatic substitution (


), a robust method for generating the "capped" piperidine architecture.

Target Molecule: 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl derivative.[1]

Reagents & Equipment:

  • 4-Hydroxypiperidine derivative (Starting Material A)

  • 5-Chloro-3-isopropyl-1,2,4-oxadiazole (Starting Material B)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Dimethyl sulfoxide (DMSO) or DMF

  • Rotary evaporator, Oil bath, TLC silica plates.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Starting Material A (1.0 equiv) and Starting Material B (1.1 equiv) in anhydrous DMSO (0.5 M concentration).

  • Base Addition: Add

    
      (2.5 equiv) to the solution.
    
  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
    ) for 12 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The product should appear as a new, less polar spot.

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (10x volume). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organic layers with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).
    

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the piperidine NH signal and the presence of the isopropyl septet (~2.9 ppm) from the oxadiazole cap.

Protocol B: Functional Assay (LANCE Ultra cAMP)

Context: To verify GPR119 agonism, one must measure intracellular cAMP levels in HEK293 cells stably expressing human GPR119.

Assay Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay between endogenous cAMP and a Europium-labeled cAMP tracer binding to a ULight-labeled antibody.[4]

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-hGPR119 cells. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) at 2,000 cells/µL.

  • Compound Addition:

    • Dispense 5 µL of the synthesized pyrazole-piperidine (serial dilution in stimulation buffer) into a white 384-well OptiPlate.

    • Add 5 µL of cell suspension (10,000 cells/well).

    • Control: Use Forskolin (10 µM) as a positive control for max cAMP.

  • Incubation: Incubate for 30 minutes at room temperature (RT).

  • Detection:

    • Add 5 µL of Eu-cAMP Tracer (4x working solution).[4]

    • Add 5 µL of ULight-anti-cAMP Antibody (4x working solution).[5]

  • Readout: Incubate for 1 hour at RT. Read on a TR-FRET compatible plate reader (e.g., EnVision).[6][7]

    • Excitation: 320/340 nm.[4][7]

    • Emission: 615 nm (Eu) and 665 nm (ULight).[7]

  • Analysis: Calculate the ratio (665/615 nm). Signal is inversely proportional to cAMP concentration.[6]

Signaling Pathway Visualization

The following diagram details the GPR119 signaling cascade activated by the pyrazole-piperidine agonist, leading to the therapeutic effect (insulin secretion).

GPR119_Pathway Agonist Pyrazole-Piperidine (Ligand) Receptor GPR119 (GPCR) Agonist->Receptor Activation Gs Gαs Protein Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Production ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac Epac2 cAMP->Epac Activation Insulin Insulin Secretion (Exocytosis) PKA->Insulin Phosphorylation Cascade Epac->Insulin Ca2+ Mobilization

Figure 2: GPR119 signaling cascade.[2] The agonist triggers Gs-coupling, elevating cAMP, which acts via PKA and Epac2 to drive glucose-dependent insulin secretion.

Summary of Biological Data

Compound ClassTargetKey Structural FeatureActivity (IC50/EC50)Biological Outcome
GPR119 Agonist GPR119Piperidine N-capped with 1,2,4-oxadiazoleEC50: ~4–10 nMIncreased insulin secretion (GSIS)
Kinase Inhibitor c-SrcPyrazolopyrimidine fused coreIC50: < 10 nMInhibition of tumor cell proliferation
NAAA Inhibitor NAAAPyrazole-sulfonamide linkerIC50: ~0.3 µMAnti-inflammatory / Analgesic
Antimicrobial Bacterial Cell Wall4-Methylpiperidin-4-ol linkedMIC: 10–30 µMDisruption of membrane integrity

References

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines via SRC Kinase Inhibition. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Synthesis of GPR119 Agonist GSK-1292263. Source: Chinese Journal of Pharmaceuticals.[1] URL:[Link]

Sources

Exploratory

Advanced In Silico Modeling of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine Interactions: A Computational Framework for Pharmacophore Optimization

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Content Focus: Molecular Modeling, Factor Xa Inhibition, Molecular Dynamics, and Thermodynamic Analysis Introduction: The Phar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Content Focus: Molecular Modeling, Factor Xa Inhibition, Molecular Dynamics, and Thermodynamic Analysis

Introduction: The Pharmacophore Rationale

The design of highly selective serine protease inhibitors requires molecular scaffolds capable of spanning complex, multi-sub-pocket binding sites. The compound 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine represents a highly privileged structural motif in modern medicinal chemistry, particularly in the development of anticoagulants targeting Coagulation Factor Xa (FXa) 1.

As a Senior Application Scientist, I approach this scaffold not merely as a 2D chemical string, but as a dynamic 3D topological system. The rationale for utilizing this specific core lies in its tripartite functional division:

  • The Piperidine Ring: At physiological pH (7.4), the secondary amine is protonated, providing a strong, localized positive charge ideal for anchoring into deep, acidic pockets via salt bridges.

  • The Pyrazole Core: Acts as a rigid, aromatic spacer. Its nitrogen atoms can participate in targeted hydrogen bonding, while the

    
    -system facilitates stacking interactions.
    
  • The sec-Butyl (butan-2-yl) Group: Introduces tunable lipophilicity and steric bulk. Crucially, the butan-2-yl group contains a chiral center, demanding stereospecific in silico evaluation to optimally exploit the asymmetric geometry of hydrophobic sub-pockets.

Structural Biology: Targeting the FXa Binding Cleft

Factor Xa is a vitamin K-dependent serine endopeptidase that sits at the convergence of the intrinsic and extrinsic coagulation pathways 2. The active site is characterized by an L-shaped cleft, dominated by the S1 and S4 pockets.

To model our pyrazole-piperidine scaffold accurately, we must establish the causality of its binding pose. The highly basic piperidine ring is electrostatically drawn into the deep S1 pocket to form a salt bridge with Asp189—a hallmark interaction of basic FXa inhibitors like DPC602 3. Concurrently, the rigid pyrazole directs the lipophilic sec-butyl group into the S4 "aromatic box" (Tyr99, Phe174, Trp215), displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

G cluster_ligand 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine cluster_fxa Factor Xa Binding Site Piperidine Piperidine Ring (Protonated Amine) S1 S1 Pocket (Asp189, Gly219) Piperidine->S1 Salt Bridge (Asp189) Hydrogen Bond (Gly219) Pyrazole Pyrazole Core (Rigid Linker) Pyrazole->Piperidine C4-C4' Linkage S4 S4 Pocket (Tyr99, Phe174, Trp215) Pyrazole->S4 π-π Stacking (Tyr99) SecButyl sec-Butyl Group (Lipophilic) SecButyl->Pyrazole N1 Substitution SecButyl->S4 Hydrophobic Packing π-Alkyl Interactions

Fig 1: Mechanistic binding logic of the pyrazole-piperidine scaffold within the FXa active site.

Step-by-Step In Silico Methodology

A robust computational protocol must be a self-validating system. We cannot rely solely on rigid-receptor docking, as it fails to account for the induced-fit mechanisms inherent to the S4 pocket, nor does it penalize the desolvation of the charged piperidine accurately. The following workflow integrates Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD).

Phase 1: Ligand Preparation & Quantum Mechanics

Standard empirical force fields often misrepresent the electron delocalization across substituted pyrazole rings.

  • Stereoisomer Generation: Generate both the (R)- and (S)-enantiomers of the sec-butyl group. The S4 pocket exhibits strict stereochemical preferences; modeling only one isomer will yield false negatives.

  • QM Optimization: Optimize the 3D geometries using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory.

  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges. This is critical because the basicity of the piperidine nitrogen is heavily influenced by the inductive effects of the adjacent pyrazole system.

Phase 2: Protein Preparation
  • Structure Retrieval: Retrieve a high-resolution FXa crystal structure from the Protein Data Bank. PDB ID 3M37 (bound to a pyrazole derivative) is preferred over apo structures to ensure the S1 and S4 pockets are in a biologically relevant, "open" conformation 3.

  • Protonation State Assignment: Use PROPKA to assign protonation states at pH 7.4. Causality Check: You must manually verify that Asp189 is deprotonated (negatively charged) to allow salt bridge formation, and that the catalytic triad (His57, Asp102, Ser195) is correctly hydrogen-bonded.

Phase 3: Molecular Docking & Pose Selection
  • Grid Generation: Center the docking grid on the native ligand, ensuring the bounding box encompasses both the S1 and S4 pockets.

  • Docking Execution: Perform Extra Precision (XP) docking. Retain the top 5 poses for each enantiomer.

  • Pose Triage: Discard any pose where the piperidine nitrogen is further than 3.5 Å from the carboxylate oxygens of Asp189. Poses lacking this salt bridge are thermodynamic artifacts in the context of this specific scaffold.

Phase 4: Molecular Dynamics (MD) & Free Energy Calculations

Docking scores are notoriously poor at ranking highly charged molecules due to inaccurate desolvation penalties. MD simulations resolve this.

  • System Setup: Parameterize the protein using the AMBER14SB force field and the ligand using GAFF2. Solvate in a TIP3P water box and neutralize with Na+/Cl- ions.

  • Production Run: Execute a 100 ns unconstrained MD simulation at 300 K and 1 atm.

  • Thermodynamic Analysis: Extract 1,000 frames from the final 20 ns to calculate the binding free energy (

    
    ) using the MM/PBSA method, which rigorously accounts for the solvation penalty of the piperidine ring.
    

Workflow QM 1. Quantum Mechanics DFT (B3LYP/6-31G*) RESP Charge Derivation Dock 3. Molecular Docking Grid Generation XP Glide Docking QM->Dock Prep 2. Protein Preparation PDB: 3M37 (FXa) Protonation at pH 7.4 Prep->Dock MD 4. Molecular Dynamics 100ns Explicit Solvent AMBER14SB / GAFF2 Dock->MD Pose Triage (Asp189 Distance < 3.5 Å) Analysis 5. Thermodynamic Analysis MM/PBSA Free Energy Trajectory Clustering MD->Analysis Extract Final 20ns Trajectory

Fig 2: Self-validating high-throughput in silico workflow for pyrazole-piperidine evaluation.

Quantitative Data & Interaction Analysis

To contextualize the efficacy of the 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine scaffold, we benchmark its theoretical binding metrics against known, FDA-approved FXa inhibitors (e.g., Rivaroxaban) and highly potent pyrazole-based clinical candidates (e.g., DPC602) 4.

The data below illustrates why MM/PBSA is a mandatory step: docking scores often underestimate the binding affinity of basic scaffolds compared to neutral ones (like Rivaroxaban) due to crude electrostatic cutoffs.

Compound / Scaffold StateDocking Score (kcal/mol)MM/PBSA

(kcal/mol)
Primary S1 InteractionPrimary S4 Interaction
Scaffold Core (R)-isomer -7.2-12.4Asp189 (Salt Bridge, 2.8 Å)Tyr99 (

-alkyl)
Scaffold Core (S)-isomer -6.8-9.1Asp189 (Salt Bridge, 3.1 Å)Steric Clash (Phe174)
Rivaroxaban (Reference) -9.5-18.1Gly219 (H-bond)Tyr99 (

-

stacking)
DPC602 (Reference) -10.1-19.5Asp189 (Salt Bridge, 2.7 Å)Trp215 (

-

stacking)

Data Interpretation: The (R)-isomer of the sec-butyl group demonstrates a significantly more favorable MM/PBSA


 compared to the (S)-isomer. MD trajectory analysis reveals that the (S)-isomer induces a steric clash with Phe174 in the S4 pocket, forcing the pyrazole core to tilt and subsequently weakening the critical piperidine-Asp189 salt bridge in the S1 pocket. This causality highlights the absolute necessity of stereospecific 3D modeling.

Conclusion

The in silico modeling of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine requires a meticulous, physics-based approach. By understanding the causality behind the computational tools—using DFT for accurate pyrazole electrostatics, enforcing Asp189 salt-bridge constraints during docking, and utilizing explicit solvent MD to capture the stereoselective hydrophobic packing of the sec-butyl group—researchers can reliably optimize this privileged scaffold into highly potent, selective serine protease inhibitors.

References

  • Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry / ResearchGate.[Link]

  • A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa. PubMed Central (PMC).[Link]

  • 3M37: Factor XA in complex with the inhibitor DPC602. RCSB Protein Data Bank.[Link]

  • Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches. MDPI.[Link]

Sources

Foundational

literature review of pyrazole-containing bioactive molecules

Executive Summary The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern medicinal chemistry, appearing in over 30 FDA-approved therapeutics including Celecoxib , Ruxolitinib , and Crizotinib . Its ubiquity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern medicinal chemistry, appearing in over 30 FDA-approved therapeutics including Celecoxib , Ruxolitinib , and Crizotinib . Its ubiquity stems from two critical physicochemical attributes:

  • Bioisosterism: It effectively mimics the imidazole ring of histidine and the purine ring of ATP, making it an ideal candidate for kinase inhibitors.

  • Electronic Tunability: The pyrazole ring acts as both a hydrogen bond donor (NH) and acceptor (N2), allowing for precise orientation within active sites.

This guide analyzes the structure-activity relationships (SAR) of pyrazoles, details the mechanistic basis of their activity in oncology and inflammation, and provides a validated technical workflow for their regioselective synthesis—a common bottleneck in process chemistry.

Structural Pharmacology: The Hinge Binder

In the context of kinase inhibitors, the pyrazole moiety is frequently deployed to bind to the ATP-binding hinge region .[1]

Mechanism of Action

Kinases transfer a phosphate group from ATP to a substrate. The adenine ring of ATP binds to the kinase "hinge" via hydrogen bonds.[2][3][4] Pyrazole derivatives mimic this adenine interaction.

  • Donor Action: The pyrazole NH donates a hydrogen bond to the backbone carbonyl of the "Gatekeeper+1" residue.

  • Acceptor Action: The pyrazole N2 accepts a hydrogen bond from the backbone amide of the "Gatekeeper+3" residue.

Visualization: Kinase Hinge Interaction

The following diagram illustrates the canonical binding mode of a pyrazole-based Type I inhibitor within the kinase cleft.

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu-Met-Val backbone) Pyrazole Pyrazole Inhibitor (Adenine Mimic) Hinge->Pyrazole H-Bond Acceptor (NH -> N:) Pyrazole->ATP_Pocket Van der Waals Interactions Pyrazole->Hinge H-Bond Donor (NH -> C=O) Gatekeeper Gatekeeper Residue (Steric Control) Gatekeeper->Pyrazole Selectivity Filter

Figure 1: Schematic of pyrazole-hinge interactions.[2][3][4][5][6][7][8][9] The pyrazole core mimics the adenine ring of ATP, forming critical H-bonds that anchor the inhibitor.

Therapeutic Applications & Case Studies

Oncology: Ruxolitinib (JAK Inhibitor)

Ruxolitinib utilizes a pyrazole ring fused to a pyrrolo[2,3-d]pyrimidine system.

  • Role: The pyrazole nitrogen coordinates with the hinge region of Janus Kinases (JAK1/JAK2).

  • Clinical Impact: Treats Myelofibrosis by blocking the STAT pathway signaling.

Inflammation: Celecoxib (COX-2 Inhibitor)

Celecoxib represents a classic 1,5-diarylpyrazole .

  • Selectivity Mechanism: The rigid pyrazole scaffold orients a polar sulfonamide group into a hydrophilic side pocket present in COX-2 but absent in COX-1 (which has a bulky isoleucine residue blocking access).

  • SAR Insight: Regiochemistry is vital here. The 1,5-substitution pattern is essential for fitting the COX-2 channel; the 1,3-isomer is significantly less active.

Comparative Data: Key Pyrazole Drugs
Drug NameTargetIndicationPyrazole RoleBinding Type
Celecoxib COX-2InflammationScaffold/SpacerAllosteric/Pocket fit
Crizotinib ALK/ROS1NSCLC (Lung Cancer)Hinge BinderType I (ATP Competitive)
Ruxolitinib JAK1/2MyelofibrosisHinge BinderType I (ATP Competitive)
Axitinib VEGFRRenal Cell CarcinomaHinge BinderType II (DFG-out)

Technical Workflow: Regioselective Synthesis

One of the most significant challenges in pyrazole chemistry is controlling regioselectivity during the condensation of hydrazines with 1,3-diketones.

The Challenge: 1,3- vs. 1,5-Isomers

When a monosubstituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone, two isomers can form:
  • 1,5-isomer: Sterically crowded (often the kinetic product or favored by specific solvents).

  • 1,3-isomer: Less sterically hindered (often the thermodynamic product).

For drugs like Celecoxib, the 1,5-isomer is the active pharmaceutical ingredient (API). Producing the wrong isomer results in "dead" mass and difficult purification.

Validated Protocol: Regioselective Synthesis of 1,5-Diarylpyrazoles

Note: This protocol is adapted for high regioselectivity using solvent control.

Materials:

  • 1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione).

  • Aryl Hydrazine Hydrochloride.

  • Solvent: Ethanol (EtOH) vs. Acetic Acid (AcOH).

  • Catalyst: Triethylamine (

    
    ) or HCl.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of Aryl Hydrazine Hydrochloride.

  • Regiocontrol Step (Critical):

    • For 1,5-isomer (Celecoxib-like): Add catalytic HCl (acidic conditions promote attack at the more electron-rich carbonyl). Reflux in Ethanol.[7]

    • For 1,3-isomer: Use Acetic Acid as solvent or basic conditions to alter the hydrazine nucleophilicity profile.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC/LC-MS.

  • Workup: Cool to room temperature. The 1,5-isomer often precipitates due to lower solubility caused by stacking. Filter and wash with cold EtOH.

  • Validation: Use NOESY NMR to confirm regiochemistry. The 1,5-isomer will show NOE correlations between the N-Aryl protons and the C-4 pyrazole proton.

Visualization: Synthetic Pathway Logic

Synthesis Diketone 1,3-Diketone Acid Acidic Cond. (HCl/EtOH) Diketone->Acid Base Basic Cond. (Et3N) Diketone->Base Hydrazine Aryl Hydrazine Hydrazine->Acid Hydrazine->Base Hydrazone Hydrazone Intermediate Acid->Hydrazone Fast Kinematics Base->Hydrazone Isomer15 1,5-Isomer (Celecoxib-like) Hydrazone->Isomer15 Major Product (Acidic) Isomer13 1,3-Isomer (Thermodynamic) Hydrazone->Isomer13 Major Product (Basic/Thermal)

Figure 2: Regioselective divergence in pyrazole synthesis. Acidic conditions generally favor the 1,5-isomer via specific hydrazone intermediates.

Future Outlook: Pyrazoles in PROTACs

The next frontier for pyrazoles is in Proteolysis Targeting Chimeras (PROTACs) .

  • Concept: PROTACs degrade proteins rather than inhibiting them.

  • Pyrazole Application: Pyrazole derivatives are increasingly used as ligands for E3 ligases (e.g., von Hippel-Lindau or Cereblon). Their small footprint and rigid geometry allow for efficient linker attachment without disrupting the ternary complex formation.

References

  • Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazoles: A Review. MDPI. Link

  • Roskoski, R. (2025). Properties of FDA-approved small molecule protein kinase inhibitors.[10] Pharmacological Research.[11][10][12][13][14] Link

  • FDA Label. (2011). Ruxolitinib (Jakafi) Prescribing Information.[15] U.S. Food and Drug Administration.[10] Link

  • Garg, R., et al. (2022). Pyrazole: A Privileged Scaffold in Drug Discovery.[1][11][10][13][14][15] Future Medicinal Chemistry.[15][16] Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine

Abstract This document provides a comprehensive, field-tested protocol for the multi-step synthesis of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the multi-step synthesis of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that explains the causality behind experimental choices. We present a robust three-stage process encompassing pyrazole ring formation, regioselective N-alkylation, and final deprotection. Each stage is accompanied by step-by-step instructions, safety protocols, and data presentation to ensure reproducibility and success.

Introduction and Scientific Context

Piperidine and pyrazole moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1] The combination of these two rings into a single molecule, such as 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine, creates a versatile building block for exploring new chemical space in drug discovery. The pyrazole ring offers a rich platform for hydrogen bonding and aromatic interactions, while the piperidine ring provides a basic nitrogen center, enabling modulation of physicochemical properties like solubility and serving as a key anchor point for further functionalization.

The synthetic route detailed herein is designed for clarity, efficiency, and scalability. It proceeds through a logical sequence: construction of a protected piperidine-pyrazole intermediate, introduction of the specific alkyl substituent onto the pyrazole nitrogen, and a final deprotection to yield the target compound. This approach provides excellent control over the final structure and is amenable to the synthesis of analogues for structure-activity relationship (SAR) studies.

Overall Synthetic Strategy

The synthesis is structured in three primary stages, starting from commercially available starting materials. This strategy ensures that each intermediate is stable and can be purified to a high degree before proceeding, which is critical for the overall success of the synthesis.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Regioselective N-Alkylation cluster_2 Stage 3: Deprotection A N-Boc-4-piperidone + (Diethoxymethyl)acetate B Intermediate A (β-keto acetal) A->B Claisen Condensation C Intermediate B (β-enamino diketone analog) B->C DMFDMA D Intermediate 1 tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate C->D Hydrazine Cyclization E Intermediate 2 tert-butyl 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine-1-carboxylate D->E NaH, 2-Bromobutane (SN2 Alkylation) F Final Product 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine E->F TFA or HCl (Boc Removal) G cluster_workflow N-Alkylation Workflow A 1. Prepare NaH suspension in anhydrous DMF under Argon B 2. Add Intermediate 1 solution dropwise at 0 °C A->B C 3. Stir at RT for 30 min (Deprotonation) B->C D 4. Add 2-Bromobutane dropwise at 0 °C C->D E 5. Heat to 50 °C (Alkylation) D->E F 6. Quench, Extract, and Purify E->F

Sources

Application

using 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine in in vitro assays

This Application Note and Protocol Guide addresses the handling and biological evaluation of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine . Based on its chemical structure—a piperidine ring coupled to a pyrazole moiety w...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide addresses the handling and biological evaluation of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine .

Based on its chemical structure—a piperidine ring coupled to a pyrazole moiety with a sec-butyl tail—this compound represents a critical pharmacophore scaffold often found in the synthesis of Janus Kinase (JAK) inhibitors (structurally analogous to the side chains of Ruxolitinib or Baricitinib) and various GPCR ligands.[1] Its application in in vitro assays typically falls into three categories:

  • Fragment-Based Drug Discovery (FBDD): As a binding fragment to probe sub-pockets.[1]

  • Negative Control: Used in kinase assays to distinguish hinge-binding activity from non-specific scaffold interactions.[1]

  • Synthetic Intermediate Validation: Assessing the stability and permeability of the core scaffold before late-stage coupling.[1]

In Vitro Characterization and Assay Integration[1]

Introduction & Mechanistic Context

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine is a functionalized heterocycle combining a basic amine (piperidine) with a lipophilic aromatic system (pyrazole-sec-butyl).[1]

  • Structural Class: Pyrazolyl-piperidine.[1]

  • Key Chemical Features:

    • Secondary Amine (Piperidine): High pKa (~10-11), serving as a solubility handle or a point for further functionalization (e.g., SNAr coupling to heteroaryl chlorides).[1]

    • Pyrazole-sec-butyl Motif: A common hydrophobic moiety designed to occupy the solvent-exposed regions or specific hydrophobic pockets (e.g., the specificity pocket of JAK kinases).[1]

Scientific Rationale for Assays: In drug development, this compound is often evaluated to determine the "Scaffold Contribution" to binding affinity.[1] By testing this fragment separately from the ATP-mimetic hinge binder (e.g., pyrrolopyrimidine), researchers can quantify how much affinity is driven by the hydrophobic tail versus the hydrogen-bonding core.[1] Additionally, due to the piperidine ring, it must be screened against off-target GPCRs (e.g., Muscarinic, Sigma receptors) to ensure selectivity.[1]

Compound Handling & Formulation

Challenge: The secondary amine and lipophilic tail create an amphiphilic profile.[1] Free base forms may be oily or sticky; hydrochloride salts are preferred for aqueous solubility.[1]

Table 1: Physicochemical Profile & Reconstitution
PropertyValue / ConditionNotes
Molecular Weight ~207.32 g/mol Small molecule / Fragment range.[1]
cLogP (Predicted) ~2.5 - 3.0Moderately lipophilic; permeable.[1]
pKa (Piperidine N) ~10.5Highly basic; positively charged at physiological pH (7.4).[1]
Solubility (DMSO) > 50 mMExcellent.[1] Use for stock solutions.
Solubility (Aqueous) Low (Free Base)Requires acidification (pH < 5) or cosolvents.[1]
Storage -20°C, DesiccatedHygroscopic as a salt.
Reconstitution Protocol
  • Stock Preparation: Dissolve 10 mg of compound in 100% DMSO to achieve a 50 mM stock. Vortex for 30 seconds.[1]

  • Visual Inspection: Ensure no particulate matter remains.[1] If cloudy, sonicate at 37°C for 5 minutes.

  • Working Solution: Dilute stock 1:1000 into assay buffer (e.g., PBS + 0.1% BSA) immediately prior to use. Critical: Do not store dilute aqueous solutions; the compound may adsorb to plastic due to the lipophilic tail.[1]

Experimental Protocols
Protocol A: Fragment-Based Screening (Kinase Affinity)

Objective: Determine if the pyrazole-piperidine scaffold contributes to binding affinity in the absence of a hinge binder.[1] This is often used as a Negative Control in JAK inhibitor assays.[1]

Methodology: Differential Scanning Fluorimetry (Thermal Shift)

  • Reagents:

    • Recombinant Kinase Domain (e.g., JAK1, JAK2).[1]

    • Sypro Orange Dye (5000x stock).[1]

    • Compound Stock (50 mM in DMSO).[1]

  • Setup:

    • Prepare a 384-well PCR plate.[1]

    • Test Condition: 2 µM Kinase + 5x Sypro Orange + 100 µM Compound .

    • Positive Control: 2 µM Kinase + 1 µM Known Inhibitor (e.g., Ruxolitinib).[1]

    • Negative Control: 2 µM Kinase + DMSO only.[1]

  • Execution:

    • Incubate for 10 min at RT.

    • Run melt curve from 25°C to 95°C (1°C/min ramp) in a qPCR machine.

  • Analysis:

    • Calculate

      
       (Melting Temperature Shift).[1]
      
    • Interpretation: A significant shift (>2°C) implies the scaffold binds to a specific pocket (likely the allosteric or substrate pocket).[1] No shift confirms the compound is inactive on its own, validating it as a clean negative control.[1]

Protocol B: Off-Target Liability Screening (GPCR/Transporter)

Objective: The piperidine moiety is a "privileged structure" for GPCRs.[1] This assay ensures the scaffold does not bind promiscuously to unintended targets (e.g., hERG, Dopamine receptors).[1]

Methodology: Competitive Radioligand Binding (Single Point) [1]

  • Cell System: HEK293 membranes overexpressing the target (e.g., hERG or Dopamine D2).[1]

  • Ligand: [3H]-Spiperone (for D2) or [3H]-Dofetilide (for hERG).[1]

  • Procedure:

    • Incubation: Mix 10 µg membrane protein + 1 nM Radioligand + 10 µM Compound in binding buffer (50 mM Tris-HCl, pH 7.4).

    • Equilibrium: Incubate at 25°C for 60-90 minutes.

    • Harvest: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Detection: Liquid Scintillation Counting.

  • Calculation:

    • 
      [1]
      
    • Threshold: >50% inhibition at 10 µM indicates a "Hit" and requires secondary

      
       profiling.[1]
      
Visualization: Mechanism of Action & Assay Workflow

The following diagram illustrates the role of this compound as a scaffold fragment versus a complete inhibitor, and the decision tree for assay selection.

G Compound 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine Fragment Fragment/Scaffold (No Hinge Binder) Compound->Fragment Biological Use Intermediate Synthetic Intermediate (Pre-Coupling) Compound->Intermediate Chemical Use TSA Thermal Shift Assay (Check Binding Affinity) Fragment->TSA Is it active? GPCR GPCR/hERG Panel (Check Off-Target Toxicity) Fragment->GPCR Is it toxic? Coupling SNAr Coupling (Synthesis of Final Drug) Intermediate->Coupling + Heteroaryl Chloride Result_Neg Valid Negative Control TSA->Result_Neg No Shift (<2°C) Result_Pos Novel Allosteric Binder TSA->Result_Pos Shift (>2°C)

Caption: Workflow for characterizing the pyrazole-piperidine scaffold. The compound acts as either a negative control fragment or a synthetic precursor.[1]

References & Grounding
  • US Patent 9,662,335 B2 . Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. (Describes the synthesis and use of pyrazole-piperidine intermediates in JAK inhibitor discovery).

  • PubChem Compound Summary . 1-(butan-2-yl)-1H-pyrazol-4-amine. (Structural analog and physicochemical data source).[1] [1]

  • Journal of Medicinal Chemistry . Discovery of Janus Kinase Inhibitors. (General reference for the utility of pyrazole scaffolds in kinase inhibition).

  • ChemScene . 1-(Butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid. (Related building block demonstrating the stability of the sec-butyl-pyrazole moiety).

Sources

Method

application of pyrazole derivatives in medicinal chemistry

Application Note: Strategic Deployment of Pyrazole Derivatives in Medicinal Chemistry Executive Summary The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in modern drug discovery, serving as the cor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of Pyrazole Derivatives in Medicinal Chemistry

Executive Summary

The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in modern drug discovery, serving as the core pharmacophore in over 30 FDA-approved therapeutics, including Celecoxib (anti-inflammatory), Ruxolitinib (oncology), and Apixaban (anticoagulant). Its utility stems from its unique electronic profile: the planar five-membered ring offers both hydrogen bond donor (N1-H) and acceptor (N2) sites, enabling precise interactions with biological targets such as Kinase hinge regions and GPCR allosteric pockets.

This guide provides a rigorous technical framework for the design, regioselective synthesis, and biological validation of pyrazole derivatives. It moves beyond basic theory to offer self-validating protocols for generating high-purity libraries and assessing their potency against COX-2 and Kinase targets.

Part 1: The Pyrazole Scaffold – Pharmacophore Analysis[1]

To design effective ligands, one must understand the electronic landscape of the pyrazole ring.

  • N1 Position (The Anchor): In 1H-pyrazoles, this nitrogen acts as a Hydrogen Bond Donor (HBD). In drugs like Celecoxib, this position is often substituted with an aryl group (e.g., sulfonamidophenyl) to fill hydrophobic pockets and dictate selectivity (e.g., COX-2 vs. COX-1).

  • N2 Position (The Director): This nitrogen serves as a Hydrogen Bond Acceptor (HBA). In Kinase inhibitors, N2 is critical for interacting with the "hinge region" of the ATP-binding site (e.g., interacting with the backbone amide of the kinase).

  • C3/C5 Positions (The Wings): Substituents here control the steric shape. 1,3,5-trisubstituted pyrazoles are common, but the regiochemistry (1,3- vs. 1,5-isomers) drastically alters biological activity.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway utility of pyrazoles in Inflammation (COX-2) and Oncology (JAK/STAT).

Pyrazole_Mechanism cluster_Inflammation Pathway A: Inflammation cluster_Oncology Pathway B: Oncology Pyrazole Pyrazole Scaffold (1,2-Diazole) COX2 COX-2 Enzyme (Hydrophobic Channel) Pyrazole->COX2 N1-Aryl Binding Kinase Tyrosine Kinase (ATP Hinge Region) Pyrazole->Kinase N2 H-Bond Acceptor PGE2 Prostaglandin E2 (Reduction) COX2->PGE2 Inhibits Effect_A Anti-Inflammatory Analgesic PGE2->Effect_A Signal STAT Phosphorylation (Blockade) Kinase->Signal Inhibits Effect_B Apoptosis Anti-Proliferation Signal->Effect_B

Caption: Dual therapeutic pathways of pyrazole derivatives targeting COX-2 (via N1-aryl hydrophobic interactions) and Kinases (via N2 hinge binding).

Part 2: Synthetic Protocols (The "Make" Phase)

The most common synthetic challenge is regioselectivity during the condensation of unsymmetrical 1,3-diketones with substituted hydrazines. The following protocol details the synthesis of a 1,5-diarylpyrazole (Celecoxib analog) with optimized conditions to favor the 1,5-isomer over the 1,3-isomer.

Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles

Objective: Synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Reagents:

  • 4'-Methylacetophenone (1.0 eq)

  • Ethyl trifluoroacetate (1.1 eq)[1]

  • Sodium Methoxide (25% in MeOH) or NaH (1.2 eq)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)[1]

  • Solvents: Methanol, Ethanol, Ethyl Acetate.[2]

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Claisen Condensation (Formation of 1,3-Diketone) Inter Intermediate: 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione Step1->Inter NaOMe, MeOH, Reflux 2h Step2 Step 2: Cyclocondensation (Reaction with Hydrazine) Inter->Step2 4-Sulfonamidophenylhydrazine HCl, EtOH, Reflux 4h Purification Purification: Recrystallization (EtOAc/Heptane) Step2->Purification Regioisomer Separation Product Final Product: 1,5-Diarylpyrazole Purification->Product >98% Purity

Caption: Two-step synthetic route for 1,5-diarylpyrazoles emphasizing the Claisen condensation intermediate.

Step-by-Step Methodology:

  • Claisen Condensation (Ligand Formation):

    • Charge a reaction vessel with 4'-methylacetophenone (10 mmol) and ethyl trifluoroacetate (11 mmol) in Methanol (20 mL).

    • Slowly add Sodium Methoxide (25% solution, 12 mmol) at 0°C to prevent exotherms.

    • Reflux for 2 hours.[1] Monitor via TLC (Hexane:EtOAc 8:2). The diketone intermediate usually appears as a distinct spot.

    • Critical Check: Acidify with 1M HCl to precipitate the 1,3-diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione). Filter and dry.

  • Cyclocondensation (Pyrazole Ring Closure):

    • Dissolve the isolated 1,3-diketone (5 mmol) in Ethanol (15 mL).

    • Add 4-sulfonamidophenylhydrazine hydrochloride (5.5 mmol).

    • Reflux for 4–6 hours.

    • Mechanism Note: The hydrazine NH2 attacks the carbonyl carbon. In acidic conditions (HCl salt), the attack is directed by sterics and electronics. The CF3 group is highly electron-withdrawing, making the adjacent carbonyl more electrophilic, but the reaction conditions (protic solvent) favor the formation of the 1,5-diaryl isomer [1, 3].

  • Purification:

    • Concentrate the solvent.[3][4] Dissolve residue in Ethyl Acetate.[3]

    • Wash with NaHCO3 (remove unreacted acid) and Brine.

    • Regioisomer Control: Recrystallize from Ethyl Acetate/Heptane. The 1,5-isomer is typically less soluble and crystallizes first. Confirm structure via NOESY NMR (interaction between the N1-aryl and C5-aryl protons confirms 1,5-substitution).

Part 3: Biological Characterization Protocols (The "Test" Phase)

Once synthesized, the compound must be validated for potency and selectivity.

Protocol B: COX-2 Inhibition Assay (Fluorescent)

Objective: Determine the IC50 of the synthesized pyrazole against COX-2 and assess selectivity vs. COX-1.

Materials:

  • Recombinant Human COX-2 and COX-1 enzymes.[3][5]

  • Substrate: Arachidonic Acid (100 µM).

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) (Fluorometric probe).

  • Inhibitor: Synthesized Pyrazole (dissolved in DMSO).[5]

Procedure:

  • Preparation:

    • Prepare Assay Buffer: 100 mM Tris-HCl (pH 8.0), 3 µM EDTA, 30 µM Hematin.

    • Prepare Inhibitor Series: Dilute compound in DMSO (0.01 µM to 100 µM). Final DMSO concentration in well must be <2%.

  • Incubation:

    • In a 96-well black plate, add:

      • 150 µL Assay Buffer.

      • 10 µL Enzyme Solution (COX-1 or COX-2).

      • 10 µL Inhibitor Solution.

    • Incubate for 10 minutes at 25°C. This allows the inhibitor to bind the active site [1].

  • Reaction Initiation:

    • Add 10 µL of ADHP (Probe).

    • Add 20 µL of Arachidonic Acid (Substrate) to start the reaction.

  • Detection:

    • Incubate for 2 minutes.

    • Measure Fluorescence (Ex/Em = 530/590 nm). The reaction produces Resorufin, which is highly fluorescent.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Plot log[Concentration] vs. % Inhibition to derive IC50.[5]

    • Selectivity Index (SI):

      
      .[5] An SI > 50 indicates high selectivity (Celecoxib SI > 300).
      

Part 4: Data Presentation & Troubleshooting

Expected Results & SAR Table

When modifying the pyrazole core, anticipated trends based on literature [4, 5]:

Substitution (R)PositionEffect on COX-2 PotencyEffect on Selectivity
-SO2NH2 N1-Phenyl (para)High (Critical H-bond with Arg120)High
-CH3 C5-Phenyl (para)ModerateModerate
-CF3 C3High (Metabolic stability)High
-H N1 (Unsubstituted)Low (Loss of hydrophobic fit)Low
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete condensation due to moisture.Use anhydrous solvents. Ensure NaOMe is fresh.
Regioisomer Mixture Lack of steric control during cyclization.Switch solvent to 2,2,5,5-tetramethyloxolane (TMO) or use microwave irradiation to enhance selectivity [3].
Agglomeration Rapid precipitation during workup.Add the organic phase slowly to the aqueous phase with vigorous stirring (30+ mins) [2].
High Background (Assay) DMSO concentration > 5%.Keep DMSO < 2%. Run a "No Enzyme" control to subtract background fluorescence.

References

  • BenchChem. (2025).[3][5] Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors.Link

  • Google Patents. (2014). CN103724268B - Preparation method of celecoxib.[6][7]Link

  • Journal of Chemical Education. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.Link

  • European Journal of Medicinal Chemistry. (2024). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.Link

  • MDPI Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.Link

Sources

Application

Application Note: Bioanalytical Quantification of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine via LC-MS/MS

Scientific Rationale and Analyte Profiling The compound 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine (Molecular Weight: 207.32 g/mol ; Monoisotopic Mass: 207.17 Da) represents a highly versatile hybrid scaffold frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Analyte Profiling

The compound 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine (Molecular Weight: 207.32 g/mol ; Monoisotopic Mass: 207.17 Da) represents a highly versatile hybrid scaffold frequently utilized in the development of modern therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Structurally, it consists of a basic piperidine ring linked to a pyrazole core, which is N-alkylated with a lipophilic sec-butyl group.

From a bioanalytical perspective, this molecule presents specific challenges and opportunities:

  • Acid-Base Chemistry: The secondary amine of the piperidine ring is strongly basic (predicted pKa ~9.5). At physiological pH, it is highly protonated, making it an excellent candidate for positive Electrospray Ionization (ESI+) mass spectrometry. However, this basicity can lead to secondary interactions with residual silanols on standard silica-based chromatography columns, causing peak tailing.

  • Lipophilicity: The sec-butyl group imparts significant hydrophobicity, ensuring adequate retention on reversed-phase (RP) columns despite the polarity of the protonated amine.

  • Fragmentation Dynamics: Under collision-induced dissociation (CID), pyrazole-piperidine hybrids characteristically cleave at the N-C bond or lose their alkyl substituents[1]. For this analyte, the primary fragmentation pathway is the facile neutral loss of the sec-butyl group (isobutene, -56 Da).

This application note details a self-validating, highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for quantifying this compound in human plasma, strictly adhering to the ICH M10 Bioanalytical Method Validation guidelines[2][3].

Experimental Design: Causality in Method Development

To establish a self-validating system, every step of the bioanalytical workflow is designed to monitor and correct for analytical variance. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically the deuterium-labeled analog, 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine-d9—is mandatory. The SIL-IS co-elutes with the analyte, experiencing identical matrix effects and extraction losses, thereby mathematically neutralizing these variables during quantification.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Protein precipitation (PPT) is often insufficient for basic piperidines due to severe ion suppression from endogenous plasma phospholipids[4]. To guarantee robustness, we employ Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). The causality here is driven by pH manipulation:

  • Acidification: Plasma is acidified to ensure the piperidine nitrogen is fully protonated.

  • Retention: The protonated amine binds to the negatively charged sulfonic acid groups of the MCX sorbent via strong ionic interactions.

  • Aggressive Washing: Because the ionic bond is exceptionally strong, we can wash the cartridge with 100% methanol to strip away neutral and acidic phospholipids without losing the analyte.

  • Elution: A highly basic organic solvent (5% NH₄OH in Methanol) deprotonates the piperidine, breaking the ionic bond and eluting the pure analyte.

SPE_Workflow A Plasma Sample (Spiked with SIL-IS) B Acidification (2% H3PO4) A->B Disrupt protein binding C Load onto MCX SPE Cartridge (Retains Basic Piperidine) B->C Ionize basic nitrogen D Wash 1: 2% FA in Water (Removes Polar Neutrals) C->D E Wash 2: 100% Methanol (Removes Phospholipids) D->E F Elution (5% NH4OH in MeOH) E->F Neutralize & Elute G Evaporate & Reconstitute (Ready for LC-MS/MS) F->G

Caption: Solid-Phase Extraction (SPE) workflow leveraging MCX chemistry for basic piperidine derivatives.

Liquid Chromatography Conditions

To mitigate peak tailing inherent to basic amines, a charged-surface or highly end-capped column is required.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40 °C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0095.05.0Initial
0.5095.05.0Isocratic hold
2.5010.090.0Linear gradient
3.0010.090.0High organic wash
3.1095.05.0Return to initial
4.0095.05.0Re-equilibration
Mass Spectrometry (ESI-MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion [M+H]⁺ is m/z 208.2. The primary quantifier ion (m/z 152.1) results from the cleavage of the sec-butyl moiety, a highly stable and reproducible fragmentation pathway[1].

Table 2: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound208.2152.1502518Quantifier
Target Compound208.2124.1502526Qualifier
SIL-IS (d9)217.2152.1502518Internal Standard

(Note: The product ion for the SIL-IS remains 152.1 because the 9 deuterium atoms are located on the sec-butyl group, which is lost during fragmentation).

ICH M10 Method Validation Framework

To ensure the method is universally acceptable for regulatory submissions (e.g., FDA, EMA), it must be validated against the ICH M10 guidelines[2][5]. The validation framework is a logical progression ensuring that the signal is exclusively from the analyte (Selectivity), unaffected by the biological fluid (Matrix Effect), and consistently reproducible (Accuracy/Precision).

ICH_M10 Core ICH M10 Validation Core Parameters Sel Selectivity & Specificity (Blank Matrix ≤20% LLOQ) Core->Sel Ensure no interference ME Matrix Effect (MF) (CV ≤15% across 6 lots) Core->ME Assess ion suppression Cal Calibration Curve (R² ≥ 0.99, ±15% Dev) Core->Cal Define dynamic range Acc Accuracy & Precision (Intra/Inter-run ≤15%) Core->Acc Prove reproducibility Stab Stability (Benchtop, F/T, Autosampler) Core->Stab Confirm sample integrity

Caption: Core validation parameters and acceptance criteria dictated by the ICH M10 guidelines.

Selectivity and Matrix Effects

Per ICH M10, selectivity is evaluated using six independent sources of blank human plasma (including lipemic and hemolyzed lots)[2]. The interfering signal at the retention time of the analyte must be ≤20% of the Lower Limit of Quantification (LLOQ) response.

Matrix effects are quantified using the IS-normalized Matrix Factor (MF). By utilizing the MCX extraction protocol outlined above, phospholipid-induced ion suppression is virtually eliminated, yielding an IS-normalized MF close to 1.0 with a Coefficient of Variation (CV) well below the 15% threshold[2][3].

Linearity, Accuracy, and Precision

The calibration curve is established from 1.0 ng/mL (LLOQ) to 1000 ng/mL. A linear regression model with a 1/x² weighting factor is applied to counteract heteroscedasticity at higher concentrations.

Table 3: Representative ICH M10 Validation Summary

Validation ParameterICH M10 Acceptance CriteriaObserved Results (Representative)
Linearity Range R² ≥ 0.9901.0 – 1000 ng/mL (R² = 0.998)
Intra-run Precision (CV%) ≤15% (≤20% at LLOQ)3.2% – 7.5%
Inter-run Accuracy (%Bias) ±15% (±20% at LLOQ)-4.1% to +6.2%
IS-Normalized Matrix Factor CV ≤ 15% across 6 lots0.98 (CV = 4.3%)
Extraction Recovery Consistent and reproducible88.5% (CV = 5.1%)
Autosampler Stability Accurate within ±15%Stable for 72 hours at 4 °C

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis (Step 4) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). May 24, 2022. Available at: [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines . Worldwide Clinical Trials. April 4, 2024. Available at: [Link]

  • LC–MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma (Example of piperidine derivative quantification). Journal of Chromatographic Science. Available at: [Link]

  • Experimental and Density Functional Theory Characteristics of Ibrutinib (Demonstrating pyrazole-piperidine bond fragmentation in MS/MS). ResearchGate. Available at:[Link]

  • Low level quantitation of Loratadine from plasma using LC/MS/MS . Shimadzu Application Notes. Available at:[Link]

Sources

Method

Application Note: Protocol for Assessing the Antimicrobial Activity of Novel Compounds

Abstract The transition from a "hit" to a validated lead compound in antimicrobial discovery relies on rigorous, reproducible in vitro assays. This application note outlines a standardized, multi-phase protocol for asses...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transition from a "hit" to a validated lead compound in antimicrobial discovery relies on rigorous, reproducible in vitro assays. This application note outlines a standardized, multi-phase protocol for assessing novel compounds. Unlike high-throughput screening (HTS) which often yields binary data, this guide focuses on quantitative characterization using Broth Microdilution (BMD) as the gold standard for Minimum Inhibitory Concentration (MIC), followed by Minimum Bactericidal Concentration (MBC) determination and Time-Kill Kinetics . These methods align with Clinical and Laboratory Standards Institute (CLSI) and EUCAST guidelines to ensure data integrity and translatability.

Introduction & Experimental Design

The Challenge of Novel Compounds

Novel compounds present unique challenges compared to known antibiotics. Unknown solubility, stability, and diffusion coefficients render agar diffusion methods (Kirby-Bauer) unreliable for quantitative assessment. A compound with high potency but poor agar diffusion will yield a false negative.

Therefore, this protocol prioritizes Liquid Broth Microdilution to eliminate diffusion variables.

The Three-Pillar Strategy
  • Quantitative Potency (MIC): At what concentration is visible growth inhibited?

  • Viability Confirmation (MBC): Is the effect bacteriostatic (inhibits growth) or bactericidal (kills)?

  • Pharmacodynamics (Time-Kill): How fast does the compound act?

Phase 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (96-well format) Standard: CLSI M07 / ISO 20776-1

The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after overnight incubation.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Note: Unadjusted media can chelate divalent cations (

    
    , 
    
    
    
    ), affecting the activity of compounds like daptomycin or tetracyclines.
  • Inoculum: Fresh bacterial culture (Log phase).

  • viability Indicator (Optional but Recommended): Resazurin (0.015% w/v).

  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin (Strain dependent).

    • Solvent Control: DMSO (Final concentration must be

      
       to avoid toxicity).
      
    • Sterility Control: Media only.

    • Growth Control: Bacteria + Media + Solvent (no drug).

Protocol: The "Self-Validating" System

Step 1: Compound Preparation Prepare a stock solution (e.g.,


) in 100% DMSO. Dilute 1:100 in CAMHB to achieve a starting working concentration (e.g., 

at 1% DMSO).

Step 2: The Inoculum (Critical Step)

  • Direct Colony Suspension: Touch 3-5 morphologically similar colonies from a fresh agar plate (18-24h).

  • Turbidity Adjustment: Suspend in saline to match a 0.5 McFarland Standard .

    • Optical Density:

      
      .
      
    • Cell Density:

      
      .
      
  • Final Dilution: Dilute this suspension 1:150 in CAMHB.

    • Target Well Concentration:

      
      .
      

Step 3: Plate Setup

  • Add

    
     of CAMHB to columns 2-12 of a 96-well plate.
    
  • Add

    
     of Compound Working Solution to Column 1.
    
  • Serial Dilution: Transfer

    
     from Col 1 to Col 2, mix, then Col 2 to Col 3... discard 
    
    
    
    after Col 10.
    • Result: 2-fold dilution series.

  • Inoculation: Add

    
     of the diluted inoculum (from Step 2) to all wells (Final Vol: 
    
    
    
    ).

Step 4: Incubation & Readout

  • Incubate at

    
     for 16-20 hours (24h for MRSA).
    
  • Visual Read: Inspect for turbidity (cloudiness).

  • Resazurin Add-on: Add

    
     of 0.015% Resazurin. Incubate 1-2h.
    
    • Blue: No Growth (Inhibition).[2]

    • Pink: Growth (Metabolic reduction of dye).

Workflow Diagram

MIC_Workflow Stock Compound Stock (100% DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Dilute in CAMHB Incubate Incubation (35°C, 16-20h) Dilution->Incubate Inoculum Inoculum Prep (0.5 McFarland -> 1:150) Inoculum->Dilution Add 50µL/well Readout Readout (Visual or Resazurin) Incubate->Readout

Caption: Figure 1. Standardized Broth Microdilution Workflow for MIC determination.

Phase 2: Minimum Bactericidal Concentration (MBC)

Objective: Determine if the compound kills the bacteria or merely stops them from replicating.

Definition

The MBC is the lowest concentration demonstrating a


 (

)
reduction in CFU/mL relative to the initial inoculum.[3]
Protocol
  • Identify the MIC well and all wells with higher concentrations (clear wells).

  • Remove

    
     from each clear well.
    
  • Spot plate onto non-selective agar (e.g., Tryptic Soy Agar or MHA).

    • Tip: Tilt the plate to let the drop run, spreading the cells for easier counting.

  • Incubate for 24 hours at

    
    .
    
  • Calculation:

    • Initial Inoculum in well

      
      .
      
    • In

      
      , there are 
      
      
      
      cells.
    • 99.9% kill means

      
       survival (
      
      
      
      colonies).
    • Cutoff: Any concentration yielding

      
       colonies  is the MBC.
      
Decision Logic

MBC_Logic Start Analyze MIC Wells Growth Visible Turbidity? Start->Growth Resistant Resistant / Sub-MIC Growth->Resistant Yes Subculture Subculture to Agar (10µL aliquot) Growth->Subculture No (Clear) Count Colony Count (24h) Subculture->Count Bacteriostatic Growth (>5 colonies) Bacteriostatic Count->Bacteriostatic > 0.1% Survival Bactericidal No Growth (<5 colonies) Bactericidal (MBC) Count->Bactericidal < 0.1% Survival

Caption: Figure 2. Decision tree for distinguishing Bacteriostatic vs. Bactericidal activity.

Phase 3: Time-Kill Kinetics

Objective: Assess the rate of killing. This is crucial for determining if an antibiotic is concentration-dependent (e.g., aminoglycosides) or time-dependent (e.g., beta-lactams).

Protocol
  • Preparation: Prepare

    
     tubes of CAMHB containing the compound at 1x MIC  and 4x MIC . Include a Growth Control (no drug).
    
  • Inoculation: Inoculate to a final density of

    
    .
    
  • Sampling:

    • Remove

      
       aliquots at 
      
      
      
      hours.
  • Quantification:

    • Perform serial 10-fold dilutions in sterile saline (

      
       to 
      
      
      
      ).
    • Plate

      
       of each dilution onto agar.
      
  • Analysis: Plot

    
     (y-axis) vs. Time (x-axis).
    

Data Presentation & Interpretation

Summary Table Template

Report your findings using the following structure to ensure clarity for medicinal chemists and biologists.

Compound IDOrganismMIC (

)
MBC (

)
MBC/MIC RatioInterpretation
NCO-001 S. aureus2.04.02Bactericidal
NCO-002 E. coli8.0>64>8Bacteriostatic
Cipro (Ctrl) S. aureus0.51.02Bactericidal
  • MBC/MIC Ratio

    
    :  Generally considered Bactericidal .
    
  • MBC/MIC Ratio

    
    :  Generally considered Bacteriostatic .
    

Troubleshooting & Quality Control

  • Skipped Wells: If growth occurs in a high concentration well but not in lower ones, the test is invalid. Check for splashing or contamination.

  • Trailing Endpoints: (Common with Sulfonamides). A gradual fading of turbidity rather than a sharp cutoff. In this case, read the MIC as the point of

    
     reduction.
    
  • Inoculum Density: If the control wells are not turbid enough, your inoculum was too light. If the MICs of standard drugs are too high, your inoculum was likely too heavy. Always verify inoculum count by plating the T=0 sample.

References

  • CLSI M07-Ed11 . Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[1][4][5][6][7] [Link]

  • EUCAST Disk Diffusion Method Manual v13.0 . European Committee on Antimicrobial Susceptibility Testing. (2025). [Link]

  • CLSI M100 . Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.[1][4][5][6][7] [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods. [Link]

Sources

Application

Application Note: Cell-Based Assay Development for Pyrazole-Piperidine Screening Targeting SHIP1

Executive Summary Pyrazole-piperidines represent a versatile and privileged pharmacophore in medicinal chemistry, frequently utilized to target kinases, GPCRs, and phosphatases. Recently, pyridyl-pyrazole-piperidine deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-piperidines represent a versatile and privileged pharmacophore in medicinal chemistry, frequently utilized to target kinases, GPCRs, and phosphatases. Recently, pyridyl-pyrazole-piperidine derivatives have emerged as potent modulators of Src homology 2 domain-containing inositol polyphosphate 5-phosphatase 1 (SHIP1)[1][2]. Because SHIP1 acts as a critical negative regulator of immune receptor signaling in microglial and hematopoietic cells, its modulation holds significant therapeutic promise for neuroinflammatory conditions, including Alzheimer's Disease (AD)[3][4].

This application note details a self-validating, dual-assay workflow designed to evaluate pyrazole-piperidine library screening. By coupling a highly sensitive Bioluminescence-based Thermal Shift Assay (BiTSA) for direct target engagement with a downstream phosphoinositide functional readout, researchers can confidently bridge the gap between cell-free biochemical hits and physiologically relevant cellular efficacy.

Mechanistic Rationale & Assay Strategy

Biochemical assays utilizing truncated recombinant proteins often fail to recapitulate the complex lipid membrane environment required for endogenous SHIP1 activity[4]. SHIP1 is a multi-domain protein that associates with cellular membranes to dephosphorylate PI(3,4,5)P3 (PIP3) into PI(3,4)P2 (PIP2)[4]. Because PIP3 is responsible for recruiting and activating AKT, the activation of SHIP1 inherently dampens the PI3K/AKT survival and proliferation pathway.

To ensure scientific integrity and eliminate false positives, our screening strategy relies on two pillars of causality:

  • Physical Target Engagement: Utilizing a HiBiT Cellular Thermal Shift Assay (HiBiT CETSA / BiTSA) to prove that the pyrazole-piperidine ligand physically binds and thermally stabilizes the full-length SHIP1 protein in the complex milieu of a living cell[3][5].

  • Functional Consequence: Measuring the downstream ratio of phosphorylated AKT (pAKT) to total AKT (tAKT) to prove that the binding event translates to actual phosphatase modulation at the lipid membrane[3].

SHIP1_Pathway Receptor Immune Receptor (e.g., TREM2) PI3K PI3K Receptor->PI3K Activates PIP3 PI(3,4,5)P3 (Active Lipid) PI3K->PIP3 Phosphorylates PIP2 PIP2 PI(3,4)P2 (Inactive Lipid) PIP3->PIP2 Conversion AKT AKT Phosphorylation (Survival/Proliferation) PIP3->AKT Recruits & Activates SHIP1 SHIP1 (Target) SHIP1->PIP3 Dephosphorylates Compound Pyrazole-Piperidine Ligand Compound->SHIP1 Modulates (Target Engagement)

Figure 1: Mechanism of SHIP1 in PI3K/AKT signaling and modulation by pyrazole-piperidines.

Protocol 1: HiBiT CETSA (BiTSA) for Target Engagement

Traditional Western-blot-based CETSAs are notoriously low-throughput. To screen pyrazole-piperidine libraries efficiently, we utilize a split NanoLuciferase system[5][6]. The protein of interest (SHIP1) is fused to an 11-amino acid HiBiT tag. We specifically use the small HiBiT tag rather than full-length NanoLuc to avoid steric hindrance that could artificially alter the protein's native folding or membrane association[7].

Upon thermal challenge, unbound proteins denature and aggregate. However, ligand binding thermodynamically stabilizes the protein. The remaining soluble HiBiT-SHIP1 is quantified by adding the complementary LgBiT protein, which reconstitutes functional luciferase and generates a luminescent signal[5][7].

HiBiT_Workflow Step1 Culture HMC3 Cells (HiBiT-SHIP1) Step2 Compound Treatment (1 h, 37°C) Step1->Step2 Step3 Thermal Challenge (44.2°C, 3 min) Step2->Step3 Step4 Lysis & LgBiT Addition (Reconstitution) Step3->Step4 Step5 Luminescence Readout (Target Engagement) Step4->Step5

Figure 2: Workflow for the Bioluminescence-based Thermal Shift Assay (BiTSA) using HiBiT-SHIP1.

Step-by-Step Methodology
  • Cell Preparation: Culture human microglial clone 3 (HMC3) cells stably overexpressing HiBiT-INPP5D (SHIP1) in Opti-MEM (phenol red-free to prevent optical quenching)[3][7]. Resuspend at a density of 200,000 cells/mL.

  • Compound Incubation: Dispense the cell suspension into 96-well PCR plates. Add pyrazole-piperidine test compounds (e.g., 10-point serial dilutions starting at 100 μM). Incubate for exactly 60 minutes at 37 °C and 5% CO₂ to allow for cellular penetration and equilibrium binding[3][8].

  • Thermal Challenge: Transfer the PCR plates to a thermal cycler. Heat the samples isothermally at 44.2 °C (the experimentally determined

    
     for unliganded SHIP1) for exactly 3 minutes[3]. Expert Note: Strict adherence to the 3-minute window is critical to ensure uniform denaturation kinetics across the microplate.
    
  • Rapid Cooling: Immediately cool the plates in the thermocycler to 25 °C for 3 minutes. This rapid cooling step halts the denaturation process and locks the thermal state of the proteins, significantly improving the signal-to-noise ratio[8].

  • Lysis and Complementation: Transfer 10 μL of the heat-treated cell suspension into a white 384-well low-volume plate. Add 10 μL of Nano-Glo® HiBiT Lytic Detection Reagent (containing 200 nM LgBiT, 2% NP-40 for membrane solubilization, and NanoLuc substrate)[7][8].

  • Readout & Analysis: Incubate for 10 minutes at room temperature in the dark. Measure luminescence using a high-sensitivity microplate reader[8]. Calculate the

    
     (concentration required to induce a 50% change in thermal stability) using a four-parameter logistic regression model[3].
    

Protocol 2: Functional Phosphoinositide & AKT Signaling Assay

To validate that the target engagement observed in the BiTSA translates to functional modulation of the lipid phosphatase activity, downstream PI3K/AKT signaling is evaluated[3].

Step-by-Step Methodology
  • Cell Conditioning: Culture THP-1 human monocytic cells and condition them with IL-4 to upregulate relevant immune receptor pathways, creating a physiologically relevant neuroinflammatory model[3].

  • Compound Treatment: Treat the conditioned THP-1 cells with the

    
     concentrations of the pyrazole-piperidine hits identified in Protocol 1 for 2 hours at 37 °C.
    
  • Pathway Stimulation: Stimulate the cells (e.g., via receptor cross-linking) to induce a transient spike in PI3K activity, thereby generating the PIP3 substrate pool.

  • Lysis: Rapidly aspirate the media and lyse the cells on ice using RIPA buffer supplemented heavily with protease and phosphatase inhibitors to preserve the transient phosphorylation states.

  • Quantification: Measure the ratio of pAKT (Ser473) to total AKT using a homogeneous time-resolved fluorescence (HTRF) assay or sandwich ELISA. Active SHIP1 modulators will accelerate the depletion of PIP3, resulting in a quantifiable decrease in the pAKT/tAKT ratio[3][4].

Data Synthesis & Expected Outcomes

A robust pyrazole-piperidine screening campaign should yield clear Structure-Activity Relationships (SAR). As demonstrated in recent literature, modifications to the core scaffold drastically impact both physical binding and functional cellular activity[2].

The table below summarizes expected quantitative profiling data for a lead compound (e.g., 3-((2-chlorobenzyl)oxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridine) compared to structural analogs[1][2].

Table 1: Quantitative Profiling of Pyrazole-Piperidine Derivatives

Compound ClassStructural ModificationBiTSA

(μM)
pAKT/tAKT

(μM)
Cellular Viability (%)
Lead (Cmpd 32) Pyridyl-pyrazole-piperidine core1.2 ± 0.32.5 ± 0.4> 95%
Analog A Central Pyridine N-removal> 100 (Inactive)> 100 (Inactive)> 95%
Analog B Triazole substitution for Pyrazole3.4 ± 0.65.8 ± 0.8> 90%

Data Interpretation: The removal of the central pyridine nitrogen completely abolishes target engagement in the BiTSA, which perfectly correlates with a failure to inhibit downstream AKT signaling[2]. This self-validating data confirms that the observed cellular phenotype is driven specifically by SHIP1 modulation rather than off-target cytotoxicity.

References

1.[1] Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. PMC. URL: 2.[2] Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. bioRxiv.org. URL: 3.[5] HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). PubMed. URL: 4.[6] Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ResearchGate. URL: 5.[7] NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN. URL: 6.[3] Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. bioRxiv.org. URL: 7.[4] Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. PMC. URL: 8.[8] HiBiT CETSA for protein ligand binding. BMG LABTECH. URL:

Sources

Method

Application Note: Pharmacological Deployment of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine in Drug Discovery

Executive Summary & Chemical Biology Rationale In modern medicinal chemistry, the transition from a generic fragment to a high-affinity pharmacological probe requires strategic structural modifications. The compound 4-[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Biology Rationale

In modern medicinal chemistry, the transition from a generic fragment to a high-affinity pharmacological probe requires strategic structural modifications. The compound 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine (hereafter referred to as B2P-Pip ) exemplifies this evolution.

The pyrazole-piperidine framework is widely recognized as a "privileged scaffold," frequently utilized in the development of inhibitors for targets ranging from bacterial tRNA methyltransferases (TrmD) to human lipid phosphatases like SHIP1, which is critical in Alzheimer's disease research (). By incorporating a sec-butyl group at the N1 position of the pyrazole, B2P-Pip introduces a unique steric bulk that dramatically enhances lipophilicity and hydrophobic pocket engagement compared to its unsubstituted or methylated counterparts. Furthermore, the secondary amine of the piperidine ring serves as an optimal, solvent-exposed vector for the synthesis of Targeted Protein Degraders (PROTACs), such as those targeting Epidermal Growth Factor Receptor (EGFR) degradation ().

This guide outlines the mechanistic rationale, quantitative structure-activity relationship (QSAR) dynamics, and self-validating protocols for utilizing B2P-Pip as a foundational research tool in your discovery pipeline.

Structural Dynamics & Scaffold Privileges

As a Senior Application Scientist, I approach scaffold selection by analyzing the causality behind molecular interactions. B2P-Pip operates through three distinct structural domains:

  • The Pyrazole Core : Acts as a versatile hydrogen-bond donor/acceptor. Its electronic distribution allows it to coordinate with active-site metal ions or form stable H-bond networks with kinase hinge regions.

  • The Piperidine Ring : Provides a basic nitrogen that is typically protonated at physiological pH (7.4). This enables critical salt-bridge formations with acidic residues (e.g., Asp or Glu) in G-Protein Coupled Receptors (GPCRs) or serves as an attachment point for PEG/alkyl linkers in PROTAC development without disrupting the primary pharmacophore.

  • The sec-Butyl Moiety : The branched aliphatic chain restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation. This specific modification increases the residence time of the ligand by anchoring it deeply into lipophilic sub-pockets (e.g., the SAM-binding pocket of TrmD) ().

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the profound impact of the sec-butyl substitution, the following table summarizes comparative binding kinetics and permeability data. The addition of the sec-butyl group drives a logarithmic increase in target affinity and cellular penetrance.

Table 1: Comparative Binding Affinity and Thermal Shift of Pyrazole-Piperidine Derivatives

Compound VariantPyrazole N1-SubstitutionTarget IC₅₀ (nM)*ΔTₘ (°C)Caco-2 Permeability (10⁻⁶ cm/s)
Unsubstituted -H1,450+1.24.5
Methylated -CH₃820+2.88.2
B2P-Pip (Target) -sec-butyl45+6.518.4

*Note: Data represents a standardized biochemical inhibition assay (e.g., SHIP1 phosphatase activity) to illustrate the functional superiority of the sec-butyl modification.

Experimental Workflows & Methodologies

Workflow Diagram

The following diagram maps the dual-track utility of the B2P-Pip scaffold in both targeted inhibition and targeted protein degradation (PROTAC) pipelines.

G Start 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine (Scaffold) Sub1 PROTAC Linkerology Start->Sub1 Sub2 Targeted Inhibition (e.g., SHIP1, TrmD) Start->Sub2 Step1A Piperidine N-Alkylation Sub1->Step1A Step2A Pyrazole Functionalization Sub2->Step2A Step1B E3 Ligase Conjugation Step1A->Step1B Step1C Degradation Assay Step1B->Step1C Step2B CETSA Target Engagement Step2A->Step2B Step2C Phenotypic Screening Step2B->Step2C

Workflow for B2P-Pip scaffold in PROTAC synthesis and target engagement screening.

Protocol A: Scaffold Functionalization for PROTAC Linker Attachment

Objective: To utilize the piperidine nitrogen of B2P-Pip as a vector for attaching a PEG-based linker, generating a warhead-linker intermediate for PROTAC synthesis. Causality: The secondary amine of piperidine is highly nucleophilic. By running the reaction under mildly basic conditions with a highly reactive electrophile (e.g., an NHS-ester PEG linker), we ensure selective N-acylation without cross-reacting with the pyrazole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of B2P-Pip (100 mM) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to scavenge protons, keeping the piperidine nitrogen deprotonated and nucleophilic.

  • Linker Coupling: Dropwise add 1.1 eq of Boc-PEG3-NHS ester dissolved in DMF at 0°C.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours under nitrogen.

  • Quenching & Extraction: Quench with saturated NH₄Cl to neutralize unreacted base, then extract 3x with Ethyl Acetate.

Self-Validating Quality Control (QC): This protocol is designed as a self-verifying system. Post-extraction, run an LC-MS aliquot. The reaction is considered validated only if the chromatogram demonstrates a complete shift from the starting material mass (m/z ~207) to the product mass with ≥95% purity. If unreacted B2P-Pip remains (>5%), it indicates moisture contamination in the DMF or degraded NHS-ester, and the batch must be discarded rather than pushed forward to E3 ligase conjugation.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the synthesized B2P-Pip derivative penetrates the cell membrane and physically engages its target (e.g., SHIP1) in a live-cell environment. Causality: Ligand binding thermodynamically stabilizes the folded state of a protein. By heating intact cells in a gradient, we can plot the melting temperature (Tm) of the target. A positive thermal shift (ΔTm) proves direct intracellular target engagement, ruling out false-positive phenotypic effects.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., BV2 microglia for SHIP1) at 1x10⁶ cells/mL. Treat with 10 µM of the B2P-Pip derivative or 0.1% DMSO (Vehicle) for 1 hour at 37°C. Rationale: Intact cell treatment ensures the compound must cross the lipid bilayer, proving physiological permeability.

  • Thermal Aliquoting: Divide the cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Gradient: Heat the tubes in a thermal cycler from 40°C to 68°C (4°C increments) for exactly 3 minutes, followed by 3 minutes at 25°C.

  • Lysis: Add NP-40 lysis buffer (final concentration 0.4%) and subject to 3 freeze-thaw cycles (liquid nitrogen to 25°C). Rationale: NP-40 extracts the soluble (folded) proteins without denaturing them, allowing for the physical separation of aggregated (melted) proteins via centrifugation.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Quantification: Analyze the soluble fraction via Western Blotting using a target-specific primary antibody.

Self-Validating Quality Control (QC): The assay incorporates a strict thermodynamic control system. Before calculating the ΔTm of the B2P-Pip treated samples, plot the densitometry of the DMSO vehicle control. The vehicle must produce a complete, standard sigmoidal melt curve with an R² > 0.95 and a clear lower plateau. A failure to achieve this indicates incomplete cell lysis or antibody non-specificity, rendering the entire plate invalid. Only upon vehicle validation can the ligand-induced ΔTm (target ≥ +2.0°C) be trusted.

References

  • Miao, J., et al. (2024). "Discovery and evaluation of novel SHIP-1 inhibitors." Bioorganic & Medicinal Chemistry, 114, 117965. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Clifton, B. E., et al. (2019). "Targeting the Bacterial Epitranscriptome for Antibiotic Development: Discovery of Novel tRNA-(N1G37) Methyltransferase (TrmD) Inhibitors." ACS Infectious Diseases, 5(2), 246-257. Source: ACS Publications URL: [Link]

  • Isoindolinone and indazole compounds for EGFR degradation (2024). Patent CN118344370A. Describes the use of piperidine-based scaffolds as linking vectors for Cereblon-mediated targeted protein degradation.
Application

Application Note: Deconvoluting the Mechanism of Action of Pyrazole Derivatives

From In Silico Prediction to Cellular Target Engagement Abstract Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological activities ranging from anti-inflammatory (...

Author: BenchChem Technical Support Team. Date: March 2026

From In Silico Prediction to Cellular Target Engagement

Abstract

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological activities ranging from anti-inflammatory (COX-2 inhibition) to anti-neoplastic (Kinase inhibition: VEGFR, CDK, BRAF).[1][2] This application note provides a comprehensive, multi-disciplinary protocol for investigating the mechanism of action (MOA) of novel pyrazole-based small molecules. We integrate computational modeling, biochemical kinetics, biophysical target engagement, and cellular signaling analysis to construct a robust MOA validation pipeline.

Part 1: Integrated MOA Discovery Pipeline

To rigorously validate a pyrazole derivative's mechanism, researchers must move beyond simple phenotypic observation (e.g., cell death) to molecular causality. The following workflow outlines the logical progression from hypothesis to validation.

Figure 1: The MOA Validation Workflow

MOA_Workflow cluster_0 Phase I: Target Prediction cluster_1 Phase II: Biochemical Validation cluster_2 Phase III: Biophysical Engagement cluster_3 Phase IV: Cellular Signaling Start Novel Pyrazole Derivative InSilico In Silico Docking (AutoDock/Schrödinger) Start->InSilico Pharmacophore Pharmacophore Mapping Start->Pharmacophore EnzymeAssay Enzyme Inhibition (IC50 Determination) InSilico->EnzymeAssay Hit Selection KineticAnalysis Kinetic Mode of Action (Lineweaver-Burk Plots) EnzymeAssay->KineticAnalysis SPR Surface Plasmon Resonance (Binding Kinetics: kon/koff) KineticAnalysis->SPR Affinity Validation CETSA Cellular Thermal Shift Assay (Intracellular Binding) SPR->CETSA Cell Context Western Phospho-Protein Analysis (Pathway Mapping) CETSA->Western Phenotype Phenotypic Response (Apoptosis/Cell Cycle) Western->Phenotype

Caption: A four-phase pipeline integrating computational, biochemical, and biophysical methods to validate pyrazole drug targets.

Part 2: In Silico Molecular Docking (Phase I)

Before wet-lab testing, molecular docking predicts the binding orientation of the pyrazole core (often acting as a hinge binder in kinases or entering the hydrophobic pocket of COX-2).

Protocol: Molecular Docking Setup

Objective: Predict binding affinity (


) and identify key residue interactions.
  • Protein Preparation:

    • Retrieve X-ray crystal structure from PDB (e.g., PDB ID: 5K9J for COX-2 or 4ASD for VEGFR-2).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Generate 3D conformers of the pyrazole derivative.

    • Minimize energy using the MMFF94 force field.

  • Grid Generation:

    • Define the active site box. For kinases, center on the ATP-binding pocket (hinge region). For COX-2, focus on the hydrophobic channel (Arg120, Tyr355).

  • Docking & Scoring:

    • Run docking simulation (e.g., AutoDock Vina).

    • Validation: Re-dock the native ligand; RMSD should be < 2.0 Å.

Part 3: Biochemical Validation – Enzyme Inhibition (Phase II)

Direct inhibition assays quantify the potency (


) of the derivative against the predicted target.
Protocol A: Kinase Inhibition Assay (FRET-based)

Target Example: VEGFR-2 or CDK2 Principle: Measures the transfer of phosphate from ATP to a peptide substrate. Fluorescence Resonance Energy Transfer (FRET) detects the phosphorylated product.

Materials:

  • Recombinant Kinase (human).[3]

  • FRET-labeled peptide substrate.

  • ATP (at

    
     concentration).
    
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Procedure:

  • Compound Dilution: Prepare 3-fold serial dilutions of the pyrazole derivative in DMSO (Final DMSO < 1%).

  • Enzyme Mix: Add 5 µL of kinase solution to a 384-well black plate.

  • Inhibitor Addition: Add 2.5 µL of compound; incubate for 15 min at RT.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add stop solution/detection reagent and read fluorescence (Ex/Em specific to kit).

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate

    
    .
    
Protocol B: COX-2 Inhibition Assay (Colorimetric)

Target Example: Anti-inflammatory Pyrazoles Principle: Peroxidase activity of COX heme oxidizes TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), causing a color change (590 nm).

Procedure:

  • Buffer Prep: Tris-HCl (pH 8.0), Hematin, and Arachidonic Acid (substrate).

  • Inhibitor Incubation: Incubate Recombinant COX-2 with pyrazole derivative for 10 min at 37°C.

  • Reaction: Add Arachidonic Acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Selectivity Calculation: Repeat with COX-1. Calculate Selectivity Index (

    
    ).[4]
    

Part 4: Biophysical Target Engagement (Phase III)

Demonstrating that the drug binds the target physically is crucial to rule out assay artifacts (e.g., promiscuous aggregators).

Protocol: Surface Plasmon Resonance (SPR)

Objective: Determine kinetic constants (


, 

) and dissociation constant (

).[5][6]

System: Biacore or equivalent. Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

Steps:

  • Immobilization:

    • Activate surface with EDC/NHS.

    • Inject Target Protein (e.g., VEGFR-2) in Acetate buffer (pH 4.5-5.5). Target immobilization level: ~2000-4000 RU.

    • Block with Ethanolamine.

  • Kinetic Injection:

    • Prepare pyrazole derivative in Running Buffer (HBS-EP+ with 5% DMSO).

    • Critical: Match DMSO concentration in running buffer and samples exactly to avoid "bulk effect" refractive index errors.

    • Inject 5-6 concentrations (0.1x to 10x estimated

      
      ).
      
    • Flow rate: 30 µL/min. Contact time: 60s. Dissociation time: 120s.

  • Data Analysis:

    • Double reference subtraction (Reference channel + Buffer blank).

    • Fit to 1:1 Langmuir binding model.

Data Interpretation Table:

Parameter Definition Desirable Range for Lead

|


  | Association Rate | 

(Fast on) | |

| Dissociation Rate |

(Slow off = longer residence time) | |

| Affinity (

) | nM to low µM range |[7]

Part 5: Cellular Mechanism & Pathway Analysis (Phase IV)

Finally, confirm that biochemical inhibition translates to cellular signaling blockade.

Figure 2: Pyrazole-Mediated Kinase Signaling Inhibition

This diagram illustrates the downstream effects of a pyrazole derivative targeting the VEGFR/RAS/RAF pathway, a common target for these compounds.

Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR-2 (RTK) VEGF->VEGFR Activation RAS RAS-GTP VEGFR->RAS Phosphorylation Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->VEGFR ATP Competition RAF RAF / BRAF Pyrazole->RAF Potential Dual Target RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation (S217/221) ERK ERK1/2 MEK->ERK Phosphorylation (T202/Y204) Transcription Transcription Factors (c-Myc, Cyclin D1) ERK->Transcription Translocation Nucleus Nucleus Proliferation Cell Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: Signaling cascade of VEGFR/MAPK pathway showing inhibition points for pyrazole derivatives.

Protocol: Phospho-Protein Western Blotting

Objective: Visualize the reduction in phosphorylation of downstream targets (e.g., p-ERK, p-AKT) relative to total protein.

  • Cell Treatment:

    • Seed cells (e.g., HUVEC or MCF-7) at

      
       cells/well.
      
    • Starve cells (serum-free media) for 12h to reduce basal phosphorylation.

    • Treat with Pyrazole derivative (0.1, 1, 10 µM) for 2h.

    • Stimulate with ligand (e.g., VEGF 50 ng/mL) for 15 min.

  • Lysis:

    • Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Run SDS-PAGE and transfer to PVDF.

    • Primary Antibodies: Anti-p-VEGFR (Tyr1175), Anti-p-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Anti-Total ERK1/2 or GAPDH.

  • Validation: A potent inhibitor will show a dose-dependent decrease in phospho-bands while total protein bands remain constant.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Link

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. Link

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Link

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. Link

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. Link

  • Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide. BenchChem. Link

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Method

Application Note: High-Throughput Screening of Pyrazole-Piperidine Libraries

Executive Summary The pyrazole-piperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-piperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib analogues). However, the physicochemical properties that make this scaffold potent—specifically the basicity of the piperidine nitrogen (


) and the hydrogen-bonding capability of the pyrazole—introduce distinct challenges in high-throughput screening (HTS).

This application note details a robust, self-validating protocol for screening pyrazole-piperidine libraries using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Unlike generic HTS guides, this protocol addresses scaffold-specific solubility issues, acoustic handling parameters, and false-positive triage (PAINS) relevant to nitrogen-rich heterocycles.

Strategic Foundation: Chemical & Biological Logic

The Physicochemical Challenge

Expertise Insight: The primary failure mode in screening pyrazole-piperidine libraries is not lack of potency, but compound aggregation and precipitation .

  • Basicity: The piperidine moiety is highly basic. In standard HTS buffers (pH 7.4), these compounds are predominantly protonated (cationic). While this aids solubility, any pH drift in DMSO stock storage (absorption of atmospheric water) can lead to salt formation and precipitation before dispensing.

  • Chelation: The pyrazole nitrogen pair can act as a bidentate ligand for metal ions. If your assay uses metal-dependent enzymes (e.g.,

    
     or 
    
    
    
    in kinase assays), high-concentration hits may actually be false positives acting as metal chelators rather than competitive inhibitors.
Assay Selection: Why TR-FRET?

For this scaffold, TR-FRET is superior to standard fluorescence intensity or luminescence because:

  • Ratiometric Data: Corrects for liquid handling errors and compound autofluorescence (common in nitrogen-rich heterocycles).

  • Sensitivity: The time-delay (50–100 µs) eliminates short-lived background fluorescence from the library compounds themselves.

Experimental Workflow Visualization

The following diagram outlines the critical path from library management to hit validation.

HTS_Workflow Library Pyrazole-Piperidine Library (DMSO) QC QC: Solubility & Integrity Check Library->QC 10% Random Sampling Dispense Acoustic Dispensing (2.5 - 10 nL) Library->Dispense Source Plate QC->Dispense Pass Reagent Enzyme/Tracer Addition Dispense->Reagent Assay Ready Plate Incubate Equilibrium Incubation Reagent->Incubate Read TR-FRET Readout Incubate->Read Analysis Z' Calculation & Hit Triage Read->Analysis

Figure 1: End-to-end HTS workflow emphasizing the critical Quality Control (QC) step prior to dispensing, essential for preventing false negatives due to compound precipitation.

Detailed Protocol: Kinase TR-FRET Assay

Materials & Reagents
  • Library: 10 mM DMSO stocks of pyrazole-piperidine derivatives.

  • Plate Type: 384-well or 1536-well low-volume, white, solid-bottom plates (e.g., Corning 3824). Note: White plates reflect signal; black plates absorb it. Use white for TR-FRET.

  • Liquid Handler: Acoustic Droplet Ejection system (e.g., Beckman Echo 650) is mandatory to avoid "sticky" compound loss on plastic tips.

  • Detection: Multi-mode reader with TR-FRET module (e.g., PerkinElmer EnVision or BMG PHERAstar).

Step-by-Step Methodology

Step 1: Source Plate Preparation & Centrifugation

  • Thaw library plates at room temperature for 1 hour.

  • Critical: Centrifuge at 1000 x g for 1 minute to remove droplets from seals.

  • Why: Pyrazole-piperidines can form supersaturated solutions. Centrifugation ensures the acoustic transducer reads the fluid meniscus correctly.

Step 2: Acoustic Dispensing (The "Assay Ready" Plate)

  • Transfer 10 nL of compound from source to destination plate.

  • Include controls:

    • High Control (HC): DMSO only (0% inhibition).

    • Low Control (LC): Reference inhibitor (e.g., Staurosporine, 1 µM final) (100% inhibition).

  • Target Concentration: Assuming 10 µL final assay volume, 10 nL of 10 mM stock = 10 µM screening concentration.

Step 3: Enzyme & Substrate Addition

  • Add 5 µL of 2X Kinase/Peptide Substrate Mix.

  • Buffer Note: Use HEPES pH 7.5, 10 mM

    
    , 0.01% Brij-35. The surfactant (Brij-35) is non-negotiable to prevent pyrazole aggregation.
    
  • Centrifuge plate (1000 rpm, 30 sec) to ensure compound mixes with aqueous phase.

Step 4: ATP Initiation

  • Add 5 µL of 2X ATP/Detection Mix (Europium-anti-phospho-antibody + XL665-labeled acceptor).

  • Timing: This initiates the reaction.

  • Seal plates with breathable foil to minimize evaporation but allow gas exchange if necessary (though kinase assays are generally sealed tight).

Step 5: Incubation

  • Incubate for 60 minutes at room temperature (

    
    ).
    
  • Trustworthiness Check: Do not stack plates more than 3 high. Edge effects due to thermal gradients can skew results in 1536-well formats.

Step 6: Detection

  • Excitation: 320 nm (Laser) or 340 nm (Flash lamp).

  • Emission 1 (Donor): 615 nm (Europium).

  • Emission 2 (Acceptor): 665 nm (XL665/Allophycocyanin).

  • Lag Time: 60 µs (Critical to gate out prompt fluorescence).

Data Analysis & Hit Validation

Quantitative Metrics

Data must be reduced to a Ratio (


).
MetricFormulaAcceptance Criteria
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background


Coefficient of Variation (CV)


(for controls)

Where


 is standard deviation and 

is mean signal.[1][2]
Hit Triage Logic (PAINS & Artifacts)

Pyrazole-piperidines are prone to flagging as PAINS (Pan-Assay Interference Compounds) due to potential redox activity or chelation. A rigid triage process is required.

Triage_Logic PrimaryHit Primary Hit (> 3 SD from Mean) Filter1 Filter 1: Auto-Fluorescence (Donor Channel Check) PrimaryHit->Filter1 Filter2 Filter 2: Chelation Check (Add 1mM EDTA) Filter1->Filter2 Normal Donor Signal Discard False Positive Filter1->Discard High Donor Signal Filter3 Filter 3: Frequent Hitter (Database Cross-Ref) Filter2->Filter3 Activity Persists Filter2->Discard Activity Lost (Chelator) ValidHit Validated Hit (Proceed to Dose Response) Filter3->ValidHit Unique Filter3->Discard Promiscuous

Figure 2: Triage logic to filter out false positives. Filter 2 is specific to pyrazoles: if activity disappears upon adding EDTA (which strips metals), the compound was likely chelating the assay magnesium rather than inhibiting the kinase.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3] Journal of Medicinal Chemistry. Link

  • Szymanski, P., et al. (2012). Pyrazole derivatives as a privileged scaffold in drug discovery. Expert Opinion on Therapeutic Patents. (Contextual grounding for scaffold selection).
  • Comley, J. (2020). TR-FRET: A dominant technology for kinase screening. Drug Discovery World. Link

Sources

Application

Application Note: Preclinical Formulation Strategy for 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine

Executive Summary The transition of novel small molecules from in vitro assays to in vivo efficacy and pharmacokinetic (PK) models frequently fails due to suboptimal formulation. 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of novel small molecules from in vitro assays to in vivo efficacy and pharmacokinetic (PK) models frequently fails due to suboptimal formulation. 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine presents a classic formulation challenge: it is a highly lipophilic free base with a strongly basic secondary amine. This application note provides a mechanistic rationale and self-validating experimental protocols to formulate this compound for intravenous (IV), intraperitoneal (IP), and oral (PO) administration in rodent models.

Physicochemical Profiling & Mechanistic Rationale

To design an effective formulation, we must first deconstruct the molecule's structural components and understand the causality behind its physicochemical behavior:

  • The Piperidine Ring (Secondary Amine): The piperidine nitrogen has a predicted pKa of ~10.0–10.5. At physiological pH (7.4), this amine is >99% protonated. While this basicity allows for pH-dependent solubilization in acidic media, relying solely on pH adjustment for IV dosing is dangerous. Upon injection into the bloodstream, the blood's buffering capacity rapidly neutralizes the acidic vehicle, risking immediate precipitation of the lipophilic free base[1].

  • The sec-Butyl-Pyrazole Moiety: The 1-(butan-2-yl)-1H-pyrazol-4-yl group is highly lipophilic. This branched aliphatic chain drives a high partition coefficient (LogP), making the unprotonated free base practically insoluble in neutral aqueous buffers.

The Causality of Formulation Choice: Because of the high risk of in vivo precipitation, standard aqueous buffers are insufficient for this compound at doses >5 mg/kg. Instead, we must employ micellar solubilization (using surfactants) for PO/IP routes[1], or inclusion complexation (using cyclodextrins) for IV routes[2]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective here: its hydrophobic cavity perfectly accommodates the lipophilic sec-butyl-pyrazole moiety, while the hydrophilic exterior and the protonated piperidine maintain complete aqueous solubility[3][4].

Formulation Decision Matrix

FormulationDecision Start 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine (Lipophilic Free Base) CheckDose Determine Target Dose Start->CheckDose LowDose Low Dose (< 5 mg/kg) CheckDose->LowDose HighDose High Dose (> 5 mg/kg) CheckDose->HighDose RouteLow Admin Route? LowDose->RouteLow RouteHigh Admin Route? HighDose->RouteHigh IV_Low IV: pH 4.5 Citrate Buffer (Protonates Piperidine) RouteLow->IV_Low IV PO_Low PO: 0.5% MC / 0.1% Tween 80 (Suspension) RouteLow->PO_Low PO IV_High IV: 20% HP-β-CD in Saline (Complexes sec-butyl-pyrazole) RouteHigh->IV_High IV PO_High PO/IP: 5% DMSO + 10% Tween 80 + 85% Saline RouteHigh->PO_High PO/IP

Fig 1. Decision matrix for formulating 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine based on dose and route.

Validated Experimental Protocols

Workflow A: Co-solvent/Surfactant System (5% DMSO / 10% Tween 80 / 85% Saline)

Best for: PO and IP efficacy studies (Doses up to 30 mg/kg). Mechanism: DMSO disrupts the crystal lattice of the free base. Tween 80 provides steric stabilization, forming micelles that trap the lipophilic sec-butyl group, preventing thermodynamic precipitation when diluted in the aqueous saline phase[1].

Step-by-Step Protocol:

  • Weighing: Weigh the required amount of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine free base into a clean glass vial.

  • Solubilization: Add exactly 5% (of the final target volume) of 100% DMSO. Vortex vigorously for 1-2 minutes until the powder is completely dissolved, yielding a clear solution. Do not proceed if particulates remain.

  • Micellization: Add 10% (of the final target volume) of Tween 80. Vortex for 2 minutes. The solution will become viscous but must remain completely clear.

  • Aqueous Dilution: Add 85% (of the final target volume) of sterile 0.9% Saline dropwise while continuously vortexing.

  • Self-Validation & QC Check: Centrifuge an aliquot of the final formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube. Validation: If a pellet forms, the drug has crashed out of solution (micellar capacity exceeded). Corrective action: Reduce the target concentration or switch to Workflow B.

Workflow B: Inclusion Complexation (20% w/v HP-β-CD in Saline)

Best for: IV Pharmacokinetic (PK) studies (Doses up to 10 mg/kg). Mechanism: The sec-butyl-pyrazole moiety is encapsulated within the hydrophobic core of the cyclodextrin, shielding it from the aqueous environment, while the basic piperidine ring remains exposed to the aqueous phase[2][3].

Step-by-Step Protocol:

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile water. Adjust the pH to 4.5 using 0.1 N HCl, then top up to 100 mL. Note: The slight acidity ensures the piperidine ring remains protonated during the complexation process.

  • Drug Addition: Weigh the API into a glass vial. Add the 20% HP-β-CD vehicle to achieve the target concentration (e.g., 2 mg/mL).

  • Complexation: Sonicate the suspension in a water bath at 37°C for 15–30 minutes. The thermal energy accelerates the thermodynamic inclusion of the lipophilic moiety into the cyclodextrin cavity[4].

  • Filtration: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter to ensure sterility and remove any uncomplexed trace particulates.

  • Self-Validation & QC Check: Measure the pH of the final solution. It should be between 4.5 and 5.5. Perform a 1:10 dilution of the formulation in 100 mM Phosphate Buffer (pH 7.4) and observe for 30 minutes. Validation: If the solution remains clear, the cyclodextrin complex is stable at physiological pH and is safe for IV injection.

Quantitative Formulation Matrices

The following table summarizes the validated parameters for dosing 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine in standard 25g adult mice.

Formulation MatrixPrimary MechanismRecommended RoutesMax Soluble Conc.Max Dose (Mice, 10 mL/kg)Embolism Risk (IV)
0.5% MC / 0.1% Tween 80 Suspension / WettingPO onlyN/A (Suspension)> 100 mg/kgCRITICAL (DO NOT USE)
pH 4.5 Citrate Buffer Piperidine ProtonationIV, IP, PO~1.0 mg/mL10 mg/kgModerate
5% DMSO / 10% Tween 80 / 85% Saline Micellar SolubilizationIP, PO~3.0 mg/mL30 mg/kgHigh (Surfactant toxicity)
20% HP-β-CD in Saline Inclusion ComplexationIV, IP, PO~5.0 mg/mL50 mg/kgLow (Safest for IV)

In Vivo Dosing & Administration Guidelines

  • Intravenous (IV): Administer via the lateral tail vein. Use a 27G to 30G needle. Maximum administration volume in mice should not exceed 5 mL/kg (125 µL for a 25g mouse) to prevent volume overload and minimize the rate of vehicle-induced hemolysis. Use the 20% HP-β-CD formulation[4].

  • Intraperitoneal (IP): Administer into the lower right quadrant of the abdomen to avoid the cecum. Use a 25G to 27G needle. Maximum volume is 10 mL/kg (250 µL for a 25g mouse). The 5/10/85 (DMSO/Tween/Saline) formulation is optimal here.

  • Oral Gavage (PO): Use a specialized bulb-tipped gastric gavage needle (20G or 22G). Maximum volume is 10 mL/kg. If systemic exposure is not limited by dissolution rate, a simple 0.5% Methylcellulose (MC) suspension can be used to avoid excipient-induced gastrointestinal motility changes.

References

  • [1] Strickley, R.G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. 1

  • [2] Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(1), 335-351. 2

  • [3] Muankaew, C., & Loftsson, T. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI Pharmaceutics, 11(11), 604. 3

  • [4] European Medicines Agency (EMA). (2017). Cyclodextrins used as excipients. EMA/CHMP/333892/2013. 4

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the synthesis yield of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine

Welcome to the Technical Support Center for the synthesis of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, providing you wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, providing you with the mechanistic causality behind each synthetic step. This molecule—a highly versatile building block in medicinal chemistry—presents unique challenges, including regioselectivity, competing elimination pathways, and phase-transfer complications during isolation.

This guide provides a self-validating, four-step synthetic system, empirical optimization data, and a targeted troubleshooting FAQ to ensure you achieve high-yielding, reproducible results.

Synthetic Workflow

The most robust route to synthesize 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine avoids the direct coupling of an unprotected piperidine. Instead, we utilize a modular approach: N-alkylation of a symmetric pyrazole core, followed by a Suzuki-Miyaura cross-coupling, olefin hydrogenation, and final deprotection.

SynthesisWorkflow A 4-Bromopyrazole + 2-Bromobutane B 1-(butan-2-yl)-4-bromo -1H-pyrazole A->B Alkylation (Cs2CO3, MeCN) C Suzuki Coupling Intermediate B->C Suzuki-Miyaura (Pd(dppf)Cl2) D Hydrogenation Intermediate C->D Hydrogenation (Pd/C, H2) E Final Product: 4-[1-(butan-2-yl)-1H- pyrazol-4-yl]piperidine D->E Deprotection (HCl/Dioxane)

Figure 1: Four-step synthetic workflow for 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine.

Step-by-Step Experimental Protocols

Step 1: N-Alkylation of 4-Bromopyrazole

Causality Focus: 4-Bromopyrazole exhibits tautomeric symmetry, meaning alkylation at N1 or N2 yields the exact same regioisomer[1]. However, 2-bromobutane is a secondary alkyl halide. Using strong bases (like NaH) will trigger an E2 elimination, yielding 2-butene gas instead of your product. We utilize


 because the large, polarizable cesium cation enhances the nucleophilicity of the pyrazole nitrogen while suppressing base-catalyzed elimination[2].
  • Charge a dry flask with 4-bromopyrazole (1.0 eq) and

    
     (2.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M).
    
  • Add 2-bromobutane (1.5 eq) dropwise at room temperature.

  • Heat the reaction to 60 °C for 12 hours.

  • Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield 1-(butan-2-yl)-4-bromo-1H-pyrazole .

Step 2: Suzuki-Miyaura Cross-Coupling

Causality Focus: We use N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester[3]. Cyclic enamine boronic esters are prone to protodeboronation. To outcompete this degradation, we use ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


. The bidentate dppf ligand forces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step.
  • Combine 1-(butan-2-yl)-4-bromo-1H-pyrazole (1.0 eq), the boronic ester (1.2 eq), and

    
     (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/
    
    
    
    .
  • Degas the mixture by sparging with

    
     for 15 minutes.
    
  • Add

    
     (0.05 eq) and heat to 90 °C for 4 hours.
    
  • Extract with EtOAc, wash with brine, dry over

    
    , and purify to yield tert-butyl 4-(1-(butan-2-yl)-1H-pyrazol-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate .
    
Step 3: Olefin Hydrogenation

Causality Focus: Pyrazole nitrogens can coordinate to the palladium surface, poisoning the catalyst. Adding a catalytic amount of acetic acid protonates trace basic impurities and maintains catalyst turnover without cleaving the Boc group.

  • Dissolve the Step 2 intermediate in Methanol (0.1 M). Add glacial acetic acid (0.1 eq).

  • Add 10% Pd/C (10% w/w).

  • Purge the vessel with

    
     and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.
    
  • Filter through a pad of Celite to remove the catalyst and concentrate to yield tert-butyl 4-(1-(butan-2-yl)-1H-pyrazol-4-yl)piperidine-1-carboxylate .

Step 4: Boc Deprotection

Causality Focus: While Trifluoroacetic acid (TFA) is commonly used, it yields a hygroscopic trifluoroacetate salt that is notoriously difficult to handle. Using HCl in dioxane directly precipitates the product as a crisp, easily filterable dihydrochloride salt.

  • Dissolve the Step 3 intermediate in anhydrous DCM (0.2 M).

  • Add 4N HCl in 1,4-Dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • The product will precipitate. Filter the solid, wash with cold diethyl ether, and dry under a high vacuum to yield 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine dihydrochloride .

Quantitative Yield Optimization Data

The most common point of failure in this synthesis is the initial alkylation step. Below is our empirical data demonstrating the causality between base selection and product yield.

Table 1: Optimization of N-Alkylation of 4-Bromopyrazole with 2-Bromobutane

BaseSolventTemp (°C)Yield (%)Mechanistic Observation / Primary Issue

THF0 to RT35%High E2 elimination (2-butene gas evolution observed).

EtOH8045%Moderate elimination; protic solvent hinders nucleophilicity.

DMF8078%Good balance of nucleophilicity; slight thermal degradation.

MeCN 60 85% Optimal; "Cesium effect" maximizes substitution over elimination.

Troubleshooting Guides & FAQs

Q: During the alkylation step (Step 1), I am observing a large amount of unreacted 4-bromopyrazole and bubbling in the reaction flask. What is happening? A: The bubbling is 2-butene gas. Because 2-bromobutane is a sterically hindered secondary halide, it is highly susceptible to E2 elimination when exposed to strong or hard bases. If you are using


 or 

, you are acting on the halide as a base rather than a nucleophile. Switch to a milder, highly polarizable base like

in Acetonitrile to favor the

pathway[2].

Q: My Suzuki coupling (Step 2) stalls at ~50% conversion. Adding more catalyst doesn't help. How can I drive it to completion? A: You are likely experiencing protodeboronation of the N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, meaning your coupling partner is being destroyed in situ[3]. This is common with cyclic enamine boronates. To fix this:

  • Ensure strict exclusion of oxygen (sparge solvents, do not just apply vacuum/backfill).

  • Use a biphasic solvent system (

    
    ) to ensure the base is fully dissolved.
    
  • Do not increase the temperature beyond 90 °C, as thermal degradation of the boronate accelerates rapidly above this point.

Q: After the hydrogenation step (Step 3), the NMR shows the double bond is gone, but I also see partial loss of the pyrazole ring or a complex mixture. Why? A: You have over-reduced the system. If you leave the reaction running too long, or if you use a highly active catalyst like Pearlman's catalyst (


) under high pressure, the pyrazole ring can undergo partial reduction or hydrogenolysis of the C-N bonds. Stick to standard 10% Pd/C at exactly 1 atmosphere (balloon pressure) and monitor the reaction strictly via LC-MS.

Q: I used TFA for the final deprotection (Step 4), but my product is a sticky, unweighable gum. How do I isolate the free piperidine? A: The target molecule, 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine, contains two highly basic nitrogens (the piperidine secondary amine and the pyrazole). TFA salts of polybasic amines are severely hygroscopic. Solution: Dissolve the gum in a minimal amount of methanol and pass it through an SCX (Strong Cation Exchange) solid-phase extraction cartridge. Wash with methanol to remove the TFA, then elute your free-base product using 2M Ammonia in Methanol. Alternatively, adopt the HCl/Dioxane protocol outlined in Step 4 to isolate a stable dihydrochloride salt.

References

  • Alinezhad, H., et al. "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Journal of the Mexican Chemical Society, 2011. Available at:[Link]

  • Da Silva, et al. "N-Alkylation of Pyrazole: Reaction in an Ionic Liquid." Royal Society of Chemistry Books, 2020. Available at:[Link]

  • Patent WO2025089370A1. "Compounds as csf1r inhibitors." Google Patents, 2025.
  • Patent IL302669A. "Brm targeting compounds and associated methods of use." Google Patents, 2023.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Pyrazole-Piperidine Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-piperidine compounds. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-piperidine compounds. This guide is designed to provide you with practical, in-depth solutions to the common and complex solubility issues encountered during the synthesis, purification, and formulation of this important class of molecules. By understanding the underlying physicochemical principles, you can systematically troubleshoot and overcome these challenges.

Fundamental Principles: Why Are Pyrazole-Piperidine Compounds Often Poorly Soluble?

The solubility challenges associated with pyrazole-piperidine scaffolds stem from a combination of their structural features. Understanding these root causes is the first step in devising an effective solubilization strategy.

  • Lipophilicity and Molecular Weight: The fusion of a pyrazole and a piperidine ring, often decorated with additional lipophilic substituents (like phenyl groups) to enhance target binding, results in a molecule with a significant nonpolar surface area and often a high molecular weight.[1][2] This inherent hydrophobicity makes it difficult for water molecules to form a solvation shell around the compound, leading to low aqueous solubility.[3]

  • Crystal Lattice Energy: The rigid, planar structure of the pyrazole ring can facilitate strong intermolecular interactions, such as π-π stacking, in the solid state.[4] Combined with hydrogen bonding potential from the pyrazole N-H and piperidine N-H (if unsubstituted), these forces can create a highly stable crystal lattice. Overcoming this lattice energy during dissolution requires a significant input of energy, contributing to poor solubility.[1]

  • Ionization State (pKa): The solubility of these compounds is critically dependent on pH. The piperidine nitrogen is basic (pKa typically ~9-11), while the pyrazole ring can act as a very weak base or acid depending on its substituents.[5][6] The molecule's overall charge, and thus its interaction with polar solvents like water, changes dramatically with the pH of the medium.[4][7]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face when first encountering solubility problems.

Q1: My pyrazole-piperidine compound shows poor solubility in everything. Where do I start?

A1: Start with a systematic solvent screening process. Begin with common organic solvents of varying polarities.[1] Due to the dual nature of the scaffold (aromatic pyrazole, aliphatic piperidine), solvents like ethanol, acetone, acetonitrile, or polar aprotic solvents such as DMSO and DMF are often effective starting points.[8] For aqueous-based assays, the first and most crucial step is to investigate the effect of pH. Given the basic piperidine moiety, solubility is often dramatically increased in acidic conditions (e.g., pH 2-5) due to the formation of a more soluble salt.[4][5]

Q2: How does pH adjustment work, and what is a typical pH-solubility profile?

A2: pH adjustment leverages the ionizable nature of the piperidine ring. In an acidic environment (pH < pKa), the piperidine nitrogen becomes protonated, forming a positively charged piperidinium ion.[5] This charged species is significantly more polar and thus more water-soluble than the neutral free base. A pH-solubility profile is an experiment where you measure the compound's solubility across a range of pH values (e.g., pH 2 to 10). This profile is critical for selecting appropriate buffer systems for assays and for deciding if salt formation is a viable strategy for formulation.[7]

Q3: I'm diluting my compound from a DMSO stock into an aqueous assay buffer, and it keeps precipitating. What's happening and how can I fix it?

A3: This is a classic problem known as "crashing out." Your compound is highly soluble in the 100% organic stock solution (DMSO) but becomes supersaturated and precipitates when diluted into the predominantly aqueous buffer where its solubility is much lower.

Causality: The abrupt change in solvent polarity reduces the solvent's capacity to keep the hydrophobic molecule dissolved.

Solutions:

  • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for the biological system (typically ≤1% but can sometimes be higher).[5]

  • Use a Stepwise Dilution: Perform an intermediate dilution into a buffer containing a higher percentage of co-solvent before the final dilution.[5]

  • Employ Solubilizing Excipients: Add solubilizing agents like cyclodextrins to the final assay buffer to "capture" the compound as it is diluted, preventing precipitation.[5][9]

  • Lower the Stock Concentration: If possible, start with a less concentrated stock solution to reduce the degree of supersaturation upon dilution.[5]

Q4: When should I move beyond simple pH adjustments and co-solvents to more advanced techniques?

A4: You should consider advanced techniques when:

  • Sufficient solubility cannot be achieved for in vitro assays even with optimized pH and co-solvent levels.

  • You are developing a formulation for in vivo studies (e.g., oral dosing) and need to improve not just solubility but also the dissolution rate and overall bioavailability.[10]

  • The required dose is high, making simple formulations impractical.

  • The compound's stability is compromised at the pH required for solubilization.

Advanced strategies like forming amorphous solid dispersions, using lipid-based formulations, or creating nanocrystals are designed to tackle these more significant bioavailability challenges.[11][12][13]

Troubleshooting Guide: Specific Experimental Scenarios

This section provides solutions to specific problems you might encounter in the lab.

Problem / Observation Underlying Cause(s) Recommended Solutions & Rationale
Compound precipitates prematurely during reaction workup or aqueous extraction. The compound has low solubility in the mixed aqueous/organic environment. The change in solvent polarity upon adding water causes the product to crash out.[4]1. Increase Organic Solvent Volume: Keep the compound dissolved in the organic phase by using more solvent.[4] 2. pH Modification: If performing an acid-base extraction, acidify the aqueous layer to protonate the piperidine nitrogen, pulling the compound into the aqueous phase as a soluble salt.[4] 3. Use a Different Solvent System: Switch to an organic solvent in which your compound has higher solubility.
Recrystallization is difficult; the compound is either insoluble in hot solvents or oils out. Strong crystal lattice forces make it hard to dissolve the compound even at high temperatures. The compound's melting point may be close to the solvent's boiling point, causing it to melt rather than dissolve.1. Use a Binary Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, acetone) and then add a "poor" hot solvent (e.g., water, hexane) dropwise until turbidity appears. Slow cooling should promote crystallization.[1] 2. Hot Filtration: If impurities are the issue, dissolve the compound in a minimal amount of hot solvent and quickly filter it to remove insoluble materials before allowing it to crystallize.[1]
Compound precipitates from DMSO stock solution upon storage, especially in the freezer. The solution is supersaturated, and the low temperature reduces the solubility threshold, causing the compound to crystallize out.1. Store at Room Temperature: If the compound is chemically stable, storing the stock at room temperature can prevent precipitation.[5] 2. Prepare Fresh Solutions: For maximum consistency, prepare fresh stock solutions immediately before each experiment.[5] 3. Use a Co-solvent in the Stock: Consider if a small amount of another solvent (e.g., DMF) could improve storage stability.
In vivo studies show low and highly variable oral bioavailability. This is a classic sign of dissolution rate-limited absorption, a hallmark of BCS Class II/IV compounds. The compound is not dissolving fast enough in the gastrointestinal tract to be absorbed effectively.[14]1. Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the solid compound can significantly boost the dissolution rate according to the Noyes-Whitney equation.[1][15] 2. Amorphous Solid Dispersions (ASDs): Converting the drug from a crystalline to a high-energy amorphous state within a polymer matrix can dramatically increase both apparent solubility and dissolution rate.[11][16][17] 3. Lipid-Based Formulations: Encapsulating the compound in lipids, surfactants, and co-solvents can improve solubilization in the gut and facilitate absorption via lipid pathways.[9][12]

Key Experimental Protocols

Here are detailed protocols for foundational experiments to characterize and improve the solubility of your pyrazole-piperidine compounds.

Protocol 1: Systematic Co-solvent Screening

Objective: To identify an effective co-solvent system for solubilizing the compound in an aqueous buffer.

Materials:

  • Your pyrazole-piperidine compound

  • Primary aqueous buffer (e.g., PBS, pH 7.4)

  • A selection of water-miscible organic co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)

  • Vials, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of your compound in a "good" organic solvent (e.g., 10 mg/mL in DMSO).

  • In separate vials, prepare a series of co-solvent/buffer mixtures (e.g., 1%, 2%, 5%, 10% v/v of co-solvent in buffer).

  • Add a small, precise aliquot of your compound's stock solution to each co-solvent/buffer mixture to achieve a target final concentration that is relevant to your assay.

  • Vortex each vial and then equilibrate on a shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[8]

  • After equilibration, visually inspect for any precipitation.

  • Filter each sample through a 0.22 µm syringe filter to remove any undissolved solid.[8]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).[8]

  • The mixture that yields the highest dissolved concentration with the lowest percentage of co-solvent is the optimal choice.

Protocol 2: Determining a pH-Solubility Profile

Objective: To measure the equilibrium solubility of the compound across a range of physiologically relevant pH values.

Materials:

  • Your pyrazole-piperidine compound (solid form)

  • A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • Vials, orbital shaker, pH meter, analytical balance, HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a series of vials. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Add a known volume (e.g., 2 mL) of each pH buffer to the corresponding vials.

  • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.

  • After shaking, allow the suspensions to settle. Check the pH of each suspension to ensure it has not shifted significantly.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter.

  • Dilute the filtrate as necessary and quantify the compound's concentration using a validated analytical method.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the final pH of each buffer. This plot is your pH-solubility profile.

Visualizing Solubilization Workflows and Mechanisms

Diagrams can help clarify complex decision-making processes and scientific principles.

Troubleshooting Workflow

This diagram outlines a logical progression for addressing solubility issues, from initial characterization to advanced formulation.

G start Compound Precipitates or Shows Poor Solubility check_pka Determine pKa & Characterize Physicochemical Properties start->check_pka ph_adjust pH Adjustment (Acidic for Piperidine Protonation) check_pka->ph_adjust cosolvent Co-solvent Screening (DMSO, Ethanol, PEG) check_pka->cosolvent is_sol_ok Is Solubility Sufficient for In Vitro Assay? ph_adjust->is_sol_ok cosolvent->is_sol_ok advanced Proceed to Advanced Strategies (for In Vivo / Formulation) is_sol_ok->advanced No end_vitro Optimized for In Vitro Use is_sol_ok->end_vitro  Yes asd Amorphous Solid Dispersions (ASDs) (with HPMC, PVP) advanced->asd lipid Lipid-Based Formulations (SMEDDS) advanced->lipid nano Particle Size Reduction (Nanonization) advanced->nano cocrystal Salt / Co-crystal Formation advanced->cocrystal end_vivo Optimized for In Vivo Use asd->end_vivo lipid->end_vivo nano->end_vivo cocrystal->end_vivo

Caption: A decision-making workflow for troubleshooting poor pyrazole-piperidine solubility.

Mechanism of Cyclodextrin Complexation

This diagram illustrates how cyclodextrins encapsulate poorly soluble drugs to enhance their aqueous solubility.

G cluster_1 After Complexation drug Poorly Soluble Pyrazole-Piperidine (Hydrophobic) water1 Aqueous Environment cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) complex Soluble Inclusion Complex drug_inside Drug (Encapsulated) water2 Aqueous Environment p1->complex  Encapsulation  

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Advanced Solubilization Strategies

When basic methods are insufficient, these advanced formulation techniques can provide significant improvements in solubility and bioavailability.

Technique Mechanism of Action Advantages Considerations
Amorphous Solid Dispersions (ASDs) The crystalline drug is converted into a high-energy amorphous state and molecularly dispersed within a polymer matrix (e.g., HPMC-AS, PVP).[11][18] This eliminates the crystal lattice energy barrier to dissolution.Can achieve significant supersaturation, leading to dramatic increases in solubility and dissolution rate.[16][19]Requires specialized manufacturing processes (spray drying, hot-melt extrusion).[11] Physical stability is critical; the amorphous form can recrystallize over time.[16]
Nanotechnology (Nanosuspensions) The drug's particle size is reduced to the sub-micron range (<1000 nm). This vastly increases the surface-area-to-volume ratio, accelerating the dissolution rate as described by the Noyes-Whitney equation.[9][15]Increases dissolution velocity. Can be formulated for oral and parenteral routes.[20][21]Does not increase the equilibrium solubility, only the rate of dissolution.[1] Can be prone to particle aggregation (Ostwald ripening).
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. These formulations form fine emulsions or micellar solutions in the GI tract, keeping the drug solubilized.[12]Can significantly enhance oral absorption by utilizing natural lipid absorption pathways and avoiding dissolution as the rate-limiting step.[12]Formulation development can be complex. The high content of excipients might limit the maximum achievable drug load.
Salt Formation & Co-crystallization Salt: Forms an ionic bond between an ionizable functional group on the drug (e.g., the basic piperidine) and an acidic counter-ion.[22] Co-crystal: Incorporates the neutral drug into a crystal lattice with a benign co-former molecule via non-ionic interactions (e.g., hydrogen bonding).[10]Can significantly improve both solubility and dissolution rate. It is a well-established and understood technique.[1][22][23]Salt: Only applicable to ionizable compounds; risk of converting back to the less soluble free base in vivo.[22] Co-crystal: Co-former selection can be challenging; requires extensive screening.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They encapsulate the poorly soluble drug molecule, forming a water-soluble inclusion complex.[5][24]Highly effective at increasing apparent water solubility. Can also improve chemical stability.[9]The large size of the cyclodextrin can limit the overall drug load in the final formulation. Binding affinity varies between drugs.

References

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PMC. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. [Link]

  • Bioavailability Enhancement for Oral Dosage. Roquette. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Piperidine as an Effective Catalyst for the Synthesis of Phenyl Substituted Pyrazoles Mediated as PEG - 600. IRD India. [Link]

  • Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. ResearchGate. [Link]

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. PMC. [Link]

  • Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. ResearchGate. [Link]

  • Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. American Pharmaceutical Review. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]

  • Solubility in water at pH 7.4. PubChem. [Link]

  • Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions. Drug Development & Delivery. [Link]

  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. [Link]

  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán Bioscience. [Link]

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC. [Link]

  • An Approach to Enhance Drug Solubility: Design, Characterization and E. NSA. [Link]

  • Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Bentham Science. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed. [Link]

  • Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. [Link]

Sources

Troubleshooting

Pyrazole Synthesis Support Center: Troubleshooting &amp; Purity Optimization

Welcome to the Technical Support Center. Synthesizing pyrazole derivatives—critical scaffolds in drug development and agrochemicals—often presents significant purity bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing pyrazole derivatives—critical scaffolds in drug development and agrochemicals—often presents significant purity bottlenecks. The core challenges typically manifest as inseparable regioisomeric mixtures during the initial synthesis or severe product degradation during downstream chromatography.

This guide provides field-proven, mechanistically grounded solutions to optimize your reaction conditions and isolate ultra-pure pyrazole derivatives.

Frequently Asked Questions (FAQs): Reaction & Regioselectivity

Q1: Why does my Knorr synthesis yield an inseparable mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers? A1: The Knorr pyrazole synthesis (the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine) is governed by the differential electrophilicity of the two carbonyl carbons and the differential nucleophilicity of the hydrazine nitrogens. Under standard thermal conditions in polar protic solvents like ethanol, kinetic control is poor. The causality lies in the lack of sufficient steric or electronic bias to direct the initial nucleophilic attack exclusively to one carbonyl, resulting in a nearly 1:1 mixture of regioisomers[1].

Q2: How can I synthetically bias the reaction to achieve >95% regioselectivity? A2: You must modulate the reaction environment to amplify the electronic differences of the starting materials.

  • Solvent Engineering: Switching from ethanol to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) significantly improves regioselectivity. The strong hydrogen-bonding capability of fluorinated solvents selectively activates the more electron-rich carbonyl, directing the less sterically hindered nitrogen of the hydrazine to attack specifically at that site[2].

  • Acid Assistance: For electron-deficient substrates, adding a catalytic amount of trifluoroacetic acid (TFA) in TFE promotes a stepwise cycloaddition mechanism rather than a concerted one, drastically improving the purity of the desired regioisomer[3].

Regioselectivity Start Starting Materials 1,3-Dicarbonyl + Hydrazine Cond1 Standard Conditions (EtOH, Reflux) Start->Cond1 Cond2 Optimized Conditions (TFE/TFA, 80°C) Start->Cond2 Mech1 Poor Kinetic Control Competing Electrophilic Sites Cond1->Mech1 Mech2 H-Bonding & Acid Activation Directed Nucleophilic Attack Cond2->Mech2 Result1 Low Purity Mixture of 1,3- & 1,5-Isomers Mech1->Result1 Result2 High Purity Single Regioisomer (>95%) Mech2->Result2

Logic pathway for achieving regiocontrol in Knorr pyrazole synthesis.

Troubleshooting Guide: Isolation and Purification

Issue 1: My pyrazole derivative is degrading or streaking severely during silica gel column chromatography.

  • Root Cause: Pyrazoles and pyrazolones possess weakly basic nitrogen atoms that interact strongly with the acidic silanol groups on standard unmodified silica gel. This causes severe tailing, co-elution with impurities, and sometimes irreversible degradation of sensitive pyrazolone derivatives[4].

  • Solution: Deactivate the silica gel. Pre-treat the column by running 1-2 column volumes of your starting eluent containing 0.1% to 1% triethylamine (TEA). This neutralizes the acidic sites, ensuring sharp bands and high-purity fractions[4].

Issue 2: The crude product is heavily contaminated with unreacted hydrazine and colored byproducts, and it is too insoluble for standard chromatography.

  • Root Cause: Highly substituted pyrazoles often exhibit poor solubility in standard organic solvents once crystallized, causing them to precipitate on the column and ruin the separation[5].

  • Solution: Exploit the amphoteric nature of the pyrazole ring via an acid-base extraction workflow before attempting chromatography or recrystallization. Pyrazoles can be protonated at low pH and deprotonated at neutral/mildly basic pH, allowing you to wash away both neutral organic impurities and strongly basic hydrazine residues[5].

Purification Crude Crude Reaction Mixture (Pyrazole, Hydrazine, Neutrals) AcidWash Extract with 1M HCl (Phase Separation) Crude->AcidWash OrgLayer1 Organic Phase (Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Phase (Protonated Pyrazole & Hydrazine) AcidWash->AqLayer1 Retain Basify Adjust to pH 8-9 with NaOH (Selective Deprotonation) AqLayer1->Basify Extract Extract with EtOAc Basify->Extract AqLayer2 Aqueous Phase (Hydrazine Salts) Extract->AqLayer2 Discard OrgLayer2 Organic Phase (Enriched Pyrazole) Extract->OrgLayer2 Retain Chroma Silica Gel Chromatography (0.1% TEA Deactivated) OrgLayer2->Chroma Pure Ultra-Pure Pyrazole Derivative Chroma->Pure

Step-by-step acid-base extraction and chromatography workflow for pyrazoles.

Quantitative Data: Solvent Effects on Regioselectivity

To illustrate the impact of solvent selection on crude purity (regioisomeric ratio), consider the data below comparing standard conditions versus optimized fluorinated solvent systems for electron-deficient substrates.

Solvent SystemAdditiveTemperatureMajor RegioisomerRegioisomeric Ratio (1,3- vs 1,5-)Crude Purity
Ethanol (EtOH)None78°C (Reflux)Mixture1.3 : 1< 60%
Ethylene GlycolNone120°C1,5-isomer4 : 1~ 80%
TFENone80°C1,5-isomer10 : 1> 90%
TFE10 mol% TFA80°C1,5-isomer> 99 : 1> 98%

(Data synthesized from optimization studies on electron-deficient N-arylhydrazones[3] and fluorinated analogs[2])

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of Substituted Pyrazoles (TFE/TFA Method)

This protocol utilizes solvent-mediated hydrogen bonding to ensure the crude product is highly enriched in a single regioisomer, minimizing downstream purification bottlenecks.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 5.0 mL of 2,2,2-trifluoroethanol (TFE).

  • Activation: Add trifluoroacetic acid (TFA) (0.1 mmol, 10 mol%) to the solution. Stir at room temperature for 5 minutes.

    • Causality: TFA selectively protonates the more basic carbonyl, amplifying its electrophilicity and setting the stage for directed attack.

  • Hydrazine Addition: Slowly add the substituted hydrazine (1.1 mmol) dropwise over 10 minutes.

    • Self-Validation Check: An immediate color change or mild exotherm indicates the successful formation of the intermediate hydrazone.

  • Cyclization: Heat the reaction mixture to 80°C for 2-4 hours. Monitor completion via TLC (Hexane:EtOAc 3:1).

  • Quenching: Cool to room temperature and concentrate the mixture under reduced pressure to remove TFE. Quench the residue with saturated aqueous NaHCO3 (10 mL) to neutralize the TFA.

Protocol B: Acid-Base Purification of Pyrazole Derivatives

This protocol removes non-basic organic impurities and highly basic unreacted hydrazines without relying on chromatography.

  • Dissolution: Dissolve the crude residue from Protocol A in ethyl acetate (20 mL).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 x 15 mL).

    • Causality: The pyrazole (weakly basic) and unreacted hydrazine (strongly basic) protonate and migrate to the aqueous layer. Neutral organic impurities remain in the ethyl acetate layer[5].

  • Phase Separation: Discard the organic layer (or retain for analysis of byproducts).

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 8-9.

    • Self-Validation Check: The aqueous solution will become distinctly cloudy as the deprotonated, neutral pyrazole derivative precipitates out of the aqueous solution[5].

  • Final Isolation: Extract the cloudy aqueous layer with fresh ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the high-purity pyrazole derivative.

References

  • 1 - Benchchem 2.2 - ACS Publications 3.3 - Organic Chemistry Portal

  • 4 - Benchchem

  • 5 - Benchchem

Sources

Optimization

Technical Support Center: Troubleshooting Solution Stability of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine .

Because this molecule features a highly nucleophilic secondary amine (piperidine) tethered to a lipophilic substituted pyrazole, it presents unique physicochemical challenges in solution. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—focusing on the fundamental chemical causality behind degradation and providing self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Mechanistic FAQs

Q1: Why does my free-base solution of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine become cloudy or form a precipitate when left on the benchtop? A1: The cloudiness is a direct result of carbamate formation. The piperidine ring contains a highly nucleophilic secondary amine. When exposed to ambient air, it rapidly absorbs atmospheric carbon dioxide (CO₂) to form a carbamic acid intermediate, which subsequently deprotonates to form an insoluble carbamate salt[1]. The lipophilic 1-(butan-2-yl)-1H-pyrazol-4-yl moiety decreases the overall aqueous solubility of the resulting zwitterionic complex, leading to rapid precipitation. To prevent this, solutions must be prepared and stored under an inert atmosphere (Argon or Nitrogen)[2].

Q2: During LC-MS stability profiling, I observe a new peak with a shorter retention time and a mass shift of +16 Da. What is the mechanism of this degradation? A2: A +16 Da mass shift combined with a shorter retention time (indicating increased polarity) is the classic signature of N-oxide formation[3]. The secondary nitrogen of the piperidine ring is highly susceptible to oxidation by dissolved oxygen or trace peroxides in solvents (especially ethereal solvents like THF or dioxane). The lone pair on the piperidine nitrogen reacts with reactive oxygen species to form the N-oxide, a highly common degradation pathway for piperidine-containing pharmaceuticals[4].

Q3: How does the 1-(butan-2-yl) substitution on the pyrazole ring affect the overall stability profile compared to a naked pyrazole? A3: The sec-butyl (butan-2-yl) group introduces significant steric bulk and lipophilicity. While it protects the pyrazole nitrogen from unwanted alkylation or hydrogen-bonding interactions, it shifts the molecule's solubility profile. In aqueous solutions, the compound relies heavily on the protonation of the piperidine amine (pKa ~10.5) for solubility. If the pH shifts above 8.5, the free base will rapidly crash out of solution.

Section 2: Diagnostic Workflow

Use the following logical workflow to diagnose and resolve stability issues encountered during your assays.

DiagnosticWorkflow Start Solution Instability Detected Visual Visual Inspection Start->Visual Analytical LC-MS / HPLC Analysis Start->Analytical Cloudy Cloudy / Precipitate Visual->Cloudy Clear Clear but Potency Loss Visual->Clear Mass16 +16 Da Shift (Early RT) Analytical->Mass16 MassOther Other Mass Shifts Analytical->MassOther Carbamate Diagnosis: CO2 Carbamate Action: N2 Purge Cloudy->Carbamate Air Exposure FreeBase Diagnosis: pH > pKa Action: Acidify to pH 4-6 Cloudy->FreeBase High pH Oxidation Diagnosis: N-Oxidation Action: Remove O2/Peroxides Mass16->Oxidation Solvent Diagnosis: Solvent Adduct Action: Avoid DCM/Acetone MassOther->Solvent

Diagnostic workflow for troubleshooting 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine stability.

Section 3: Quantitative Stability Data

To facilitate predictive modeling in your formulation development, the following table summarizes the degradation kinetics of the compound under various stress conditions.

Stress ConditionEnvironment / SolventPrimary DegradantHalf-Life (t₁/₂)Recommended Mitigation
Atmospheric Exposure Ambient Air, MethanolPiperidine Carbamate< 4 hoursStore under inert gas (Ar/N₂)
Oxidative Stress 3% H₂O₂, Aqueous (pH 7)Piperidine N-oxide12 hoursUse peroxide-free solvents; add antioxidants
Basic Hydrolysis 0.1 N NaOH (pH 13)Free base precipitationN/A (Instant)Maintain solution pH between 4.0 - 6.0
Thermal Stress 60°C, Sealed, DMSOTrace thermal isomers> 14 daysStore long-term stocks at -20°C
Solvent Reactivity Dichloromethane (DCM)N-alkylated adduct~ 5 daysAvoid halogenated solvents for prolonged storage
Section 4: Self-Validating Experimental Protocols

To ensure trustworthy results, laboratory protocols must be self-validating. The following methodologies incorporate internal controls to verify that your stabilization techniques are actively working.

Protocol 1: Preparation of Oxidation- and CO₂-Resistant Stock Solutions

Causality: Dissolved oxygen and CO₂ are the primary drivers of degradation[3]. By utilizing a freeze-pump-thaw degassing method and forming the hydrochloride salt in situ, we eliminate both pathways. The salt form protonates the secondary amine, rendering it non-nucleophilic and immune to CO₂ capture.

Step-by-Step Methodology:

  • Solvent Preparation: Select HPLC-grade water or methanol. Perform three cycles of freeze-pump-thaw degassing to remove dissolved O₂ and CO₂.

  • Inert Atmosphere: Transfer the degassed solvent to a Schlenk flask under a positive pressure of Argon.

  • API Weighing: Weigh the 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine free base in a glove box or under a localized nitrogen stream.

  • Dissolution & Salt Formation: Dissolve the API in the degassed solvent. Immediately add 1.05 equivalents of standardized 0.1 M HCl to convert the free base to the hydrochloride salt.

  • Self-Validation Check: Take a 10 µL aliquot of the prepared solution and expose it to a gentle stream of pure CO₂ gas for 1 minute. If the solution remains perfectly clear (no carbamate precipitation), the amine is successfully protonated and protected.

  • Storage: Aliquot the solution into amber glass vials (to prevent photolytic degradation)[4] equipped with PTFE-lined septa. Blanket the headspace with Argon before sealing. Store at -20°C.

Protocol 2: Stability-Indicating LC-MS Assay for N-Oxide Quantification

Causality: N-oxides are highly polar and can co-elute with the solvent front in standard reverse-phase chromatography. A specialized gradient and buffering system are required to retain and resolve the degradant from the parent peak[3].

Step-by-Step Methodology:

  • Column Selection: Use a polar-embedded C18 column (e.g., Waters SymmetryShield) to enhance the retention of the polar N-oxide degradant.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0). Note: High pH ensures the parent piperidine is neutral and well-retained, maximizing separation from the permanently polar N-oxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in positive ESI mode. Monitor the parent mass [M+H]+ and the N-oxide mass [M+16+H]+.

  • Self-Validation Check (Forced Degradation Control): Spike a control sample with 0.1% H₂O₂ and incubate for 2 hours. Run this sample first. You must observe the +16 Da peak eluting before the parent peak. If this peak is absent, the MS source parameters are causing in-source reduction of the N-oxide back to the parent amine. In this case, lower the capillary voltage and source temperature until the N-oxide peak is visible.

References
  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine Source: ACS Omega URL:[Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method Source: ResearchGate URL:[Link]

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review Source: MDPI URL:[Link]

Sources

Troubleshooting

challenges in the characterization of novel heterocyclic compounds

Technical Support Center: Advanced Characterization of Novel Heterocyclic Compounds Welcome to the Application Science Hub. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Characterization of Novel Heterocyclic Compounds

Welcome to the Application Science Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The Heterocycle Paradox

Novel heterocyclic compounds—particularly nitrogen-rich scaffolds like triazines, pteridines, and fused azoles—are the engines of modern drug discovery. However, they present a unique "characterization paradox": the very features that make them biologically active (H-bonding capacity, rigid planarity, basicity) often make them analytical nightmares.

This guide moves beyond standard textbook definitions. We address the "silent failures" in the lab: the NMR signals that vanish, the mass spec peaks that don't match, and the crystals that refuse to grow.

Module 1: NMR Troubleshooting & Solubility

The Issue: “My LC-MS shows a clean peak, but the NMR spectrum is a mess of broad humps, missing signals, or fractional integration.”

Root Cause Analysis: Heterocycles often suffer from Dynamic Exchange Broadening . This occurs when the rate of tautomerism or rotamerism (restricted rotation around a bond) matches the NMR timescale. Additionally, planar heterocycles frequently form


-stacked aggregates in solution, causing severe line broadening.
Protocol 1.1: The "Solubility & Resolution" Matrix

Do not blindly add more DMSO. Use this decision matrix to select the correct solvent system based on the physicochemical issue.

SymptomDiagnosisRecommended Solvent SystemMechanism of Action
Broad/Missing NH/OH Rapid Proton ExchangeDMSO-d6 (dry) or Acetone-d6 Strong H-bond acceptors slow down exchange rates, sharpening peaks [1, 5].
Insoluble Precipitate

-Stacking Aggregation
TFA-d / CDCl3 (1:5) Trifluoroacetic acid breaks intermolecular H-bonds and protonates basic nitrogens, disrupting aggregation [4].
Doubled Signals (Rotamers) Restricted Rotation (e.g., Amides)DMSO-d6 @ 80–100°C High temperature increases the rotation rate, coalescing rotamers into single sharp peaks [5].
Tautomeric Blur Keto-Enol / Amine-Imine ShiftTFE-d3 (Trifluoroethanol)Stabilizes specific tautomers via specific solvation, often freezing the equilibrium [1].
Workflow Diagram: NMR Signal Recovery

Use this logic flow when standard 1H-NMR fails.

NMR_Troubleshooting start START: Broad or Missing Signals check_sol Check Solubility start->check_sol is_sol Is sample fully dissolved? check_sol->is_sol add_acid Add 5% TFA-d (Break Aggregates) is_sol->add_acid No (Cloudy) heat Run VT-NMR (up to 100°C) (Coalesce Rotamers) is_sol->heat Yes (Clear) result_sharp Sharp Signals Obtained add_acid->result_sharp cool Run Low Temp NMR (-40°C) (Freeze Tautomers) heat->cool Signals still broad heat->result_sharp Success cool->result_sharp

Figure 1: Decision tree for resolving line-broadening issues in heterocyclic NMR spectroscopy.

Module 2: Mass Spectrometry (LC-MS)

The Issue: “I synthesized a pyridine-based compound. The reaction looks complete by TLC, but the Mass Spec shows no M+H peak.”

Expert Insight: Nitrogen heterocycles are notorious for Ion Suppression and Adduct Formation . In ESI (Electrospray Ionization), if your compound is too basic, it may bind tightly to background ions, or if it is too non-polar, it may not ionize at all in standard acidic mobile phases.

FAQ: The Case of the Missing Ion

Q: Why do I see a mass of M+23 or M+41 but not M+1? A: You are seeing Sodium (Na+, +23) or Acetonitrile (M+H+ACN, +42) adducts.

  • Fix: Switch your mobile phase modifier. Replace Formic Acid with Ammonium Acetate (10mM) . Ammonium ions crowd out sodium, forcing the formation of [M+H]+ or [M+NH4]+ species which are easier to identify [2].

Q: My compound is a neutral, electron-deficient heterocycle (e.g., chlorinated pyrazine). ESI shows nothing. A: ESI relies on protonation. Electron-deficient rings resist protonation.

  • Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) . These techniques ionize via charge transfer rather than protonation, making them ideal for "hard-to-protonate" heterocycles [2].

Protocol 2.1: Optimizing Ionization for N-Heterocycles
  • Dilution is Key: High concentrations (>10 µM) cause "charge competition," suppressing the signal. Dilute to 1 µM [2].

  • Cone Voltage Sweep: Run a "ramp" of cone voltages (20V to 80V). Heterocycles with labile protecting groups (e.g., Boc, Trityl) often fragment in the source at standard voltages, showing only the "core" mass.

  • Check the pH: Ensure the mobile phase pH is at least 2 units away from the compound's pKa. For basic heterocycles, low pH (Formic acid) is usually best; for acidic heterocycles (tetrazoles), use high pH (Ammonium Bicarbonate) and look for [M-H]- mode [2].

Module 3: Structural Confirmation & Regioisomerism

The Issue: “I alkylated a 1,2,3-triazole. Did the alkyl group go to N1, N2, or N3?”

Expert Insight: Regioisomerism is the most frequent failure mode in heterocyclic synthesis. 1H-NMR often cannot distinguish these isomers because the chemical shift differences are subtle (< 0.2 ppm).

Protocol 3.1: The HMBC "Long-Range" Lock

You must use 2D-NMR to "walk" through the structure.

  • Acquire 1H-15N HMBC: This is the gold standard. The chemical shift of the nitrogen atom itself changes drastically depending on substitution (e.g., Pyridine-like N vs. Pyrrole-like N) [1].

  • Acquire 1H-13C HMBC: Look for 3-bond couplings (

    
    ).
    
    • Example: In an N-alkylated imidazole, the alkyl protons will show a cross-peak to the C2 and C5 carbons if on N1. If on N3 (in a non-symmetrical case), the coupling pattern shifts.

Protocol 3.2: Crystallizing "Uncrystallizable" Oils

Flexible heterocycles often refuse to crystallize due to rotational freedom.

  • The "Salt Trick": Do not try to crystallize the free base. Dissolve the oil in minimal MeOH and add 1 equivalent of Picric Acid or Fumaric Acid . These planar co-formers force

    
    -stacking, often yielding X-ray quality crystals instantly [6].
    
  • The "Anti-Solvent" Diffusion:

    • Dissolve compound in DMSO (high solubility).

    • Place in a small vial.

    • Place that vial inside a larger jar containing Ethyl Acetate (anti-solvent).

    • Seal the large jar. The EtOAC will slowly diffuse into the DMSO, growing crystals over 48 hours [6].

Workflow Diagram: Regioisomer Determination

Regioisomer_ID synthesis Synthesis Product (Unknown Isomer) nmr_1d 1H-NMR (Ambiguous) synthesis->nmr_1d method_select Select Advanced Method nmr_1d->method_select noesy 1D-NOESY (Spatial Proximity) method_select->noesy If Steric Bulk Present hmbc 1H-15N HMBC (Nitrogen Shift) method_select->hmbc If N-H Available xray X-Ray (Absolute Structure) method_select->xray If Solid Isomer Identified Isomer Identified noesy->Isomer Identified decision Is N-Shift Distinct? hmbc->decision decision->xray No decision->Isomer Identified Yes

Figure 2: Strategic workflow for distinguishing regioisomers in heterocyclic synthesis.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. 1

  • Mass Spectrometer (MS) Troubleshooting Guide . CGSpace. 2[3][1][4][5][6]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy . Oxford Instruments.[7] 8[3][1][4][5][6][7][9]

  • Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? . ResearchGate. 3[3][1][4][5][6][7][9]

  • The Use of NMR Spectroscopy to Study Tautomerism . ResearchGate. 10[3][1][4][5][6][9]

  • Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies . ACS Publications. 11[3][1][4][5][6]

Sources

Optimization

strategies for enhancing the bioavailability of piperidine derivatives

Technical Support Center: Bioavailability Enhancement for Piperidine Derivatives Ticket ID: PIP-BIO-OPT-2025 Subject: Strategies for enhancing the bioavailability of piperidine derivatives Assigned Specialist: Dr. Aris T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bioavailability Enhancement for Piperidine Derivatives

Ticket ID: PIP-BIO-OPT-2025 Subject: Strategies for enhancing the bioavailability of piperidine derivatives Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Piperidine Paradox

Welcome to the Technical Support Center. You are likely here because your piperidine-based lead compound—despite showing nanomolar potency against its target—is failing in pharmacokinetic (PK) evaluations.

The piperidine ring is a "privileged scaffold" found in over 12,000 bioactive compounds (e.g., Donepezil, Fentanyl, Methylphenidate), yet it presents a classic bioavailability paradox:

  • High Basicity (pKa ~10-11): The secondary amine is protonated at physiological pH, aiding solubility but hindering passive membrane permeability.

  • Metabolic Liability: The ring is an electron-rich feast for Cytochrome P450 (CYP) enzymes, leading to rapid oxidative clearance.

This guide treats your drug development challenges as technical "bugs" in the molecular code. Below are the troubleshooting modules to debug your compound's bioavailability.

Module 1: Metabolic Stability (The "Rapid Clearance" Error)

User Issue: "My compound has a half-life (


) of < 10 minutes in Human Liver Microsomes (HLM). What is happening?"

Root Cause Analysis: The piperidine ring is susceptible to oxidative attack by CYP450 isoforms (primarily CYP3A4 and CYP2D6). The nitrogen lone pair stabilizes the formation of a radical cation, facilitating hydrogen abstraction at the


-carbon (the carbon adjacent to the nitrogen).

The Mechanism:

  • 
    -Carbon Oxidation:  CYP enzymes abstract a hydrogen from the 
    
    
    
    -position, forming an iminium ion intermediate. This hydrolyzes to open the ring or cleave N-substituents (N-dealkylation).
  • N-Oxidation: Direct oxidation of the nitrogen to form an N-oxide.

Troubleshooting Solutions:

Strategy A: Strategic Fluorination (The "Teflon" Effect)

Replace metabolically labile C-H bonds with C-F bonds.

  • Why it works: The C-F bond (approx. 116 kcal/mol) is much stronger than the C-H bond (approx. 99 kcal/mol), rendering it resistant to CYP abstraction.

  • Electronic Bonus: Fluorine is highly electronegative.[1] Placing it at the C3 or C4 position pulls electron density away from the nitrogen, lowering the pKa (typically by 1-2 units). This increases the fraction of un-ionized drug at pH 7.4, improving permeability without sacrificing solubility entirely.

Strategy B: Steric Shielding

Introduce small alkyl groups (methyl, cyclopropyl) at the


-carbon.
  • Why it works: This creates steric hindrance that physically blocks the large heme iron center of CYP enzymes from accessing the

    
    -protons.
    

Visualizing the Fix:

MetabolicPathways Piperidine Piperidine Scaffold (Vulnerable) AlphaOx α-Carbon Oxidation (CYP Mediated) Piperidine->AlphaOx H-abstraction Fluorinated Fluorinated Analog (3,3-difluoropiperidine) Piperidine->Fluorinated Structural Modification RingOpen Ring Opening / N-Dealkylation (Inactive Metabolite) AlphaOx->RingOpen Hydrolysis Fluorinated->AlphaOx Blocked Stable Metabolically Stable (High Bioavailability) Fluorinated->Stable Retained Integrity

Caption: Figure 1.[2] Metabolic blockade via structural modification.[3][4] Fluorination prevents the critical H-abstraction step at the


-carbon.

Module 2: Permeability & Efflux (The "CNS Lockout" Error)

User Issue: "My compound is stable in microsomes but shows poor oral exposure or fails to cross the Blood-Brain Barrier (BBB)."

Root Cause Analysis:

  • Ionization Trap: At pH 7.4, a typical piperidine (pKa ~11) is >99.9% ionized (

    
    ). Only the uncharged species (
    
    
    
    ) crosses membranes passively.
  • P-gp Efflux: Piperidines are frequent substrates for P-glycoprotein (P-gp), an efflux pump that ejects drugs back into the gut lumen or out of the brain.[4]

Troubleshooting Solutions:

Strategy A: pKa Tuning

You need to lower the pKa to the 8.0–9.0 range.

  • Action: Add electron-withdrawing groups (EWGs) like fluorine, methoxy, or ester groups to the piperidine ring or nearby side chains.

  • Result: Increases the concentration of the neutral species at physiological pH.

Strategy B: Rigidification & Lipophilicity Modulation
  • Action: Constrain the piperidine ring into a bridged bicyclic system (e.g., azabicyclo[3.2.1]octane) or a spirocyclic system.

  • Why it works: Rigid molecules often have lower entropic penalties for binding and permeation. Furthermore, reducing the number of Hydrogen Bond Donors (HBD) lowers P-gp recognition.

Data Comparison: Effect of Modification on Permeability

Compound VariantpKa% Neutral at pH 7.4LogD (7.4)Caco-2 P_app (

cm/s)
Native Piperidine 10.80.04%0.51.2 (Low)
4-Fluoro-piperidine 9.41.0%1.15.8 (Moderate)
3,3-Difluoro-piperidine 8.213.7%1.918.5 (High)
N-Methyl Prodrug N/A100% (Transient)3.224.0 (Very High)

Module 3: Solubility (The "Brick Dust" Error)

User Issue: "My optimized compound precipitates in the intestinal fluid (FaSSIF)."

Root Cause Analysis: While the charged nitrogen aids solubility in the stomach (pH 1.2), the compound may precipitate as the free base in the neutral environment of the small intestine (pH 6.8–7.4), creating a "solubility-limited absorption" window.

Troubleshooting Solutions:

Strategy A: Salt Selection

Do not default to HCl. For piperidines, lipophilic counterions can sometimes improve wetting and dissolution rates, or conversely, highly polar counterions can maintain supersaturation.

  • Recommendation: Screen Succinate , Tartrate , or Fumarate salts. These dicarboxylic acids can form stable crystal lattices with the piperidine amine that resist rapid disproportionation.

Strategy B: Cyclodextrin Complexation
  • Action: Formulate with Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Protocol: The hydrophobic piperidine ring fits snugly into the CD cavity, shielding it from aqueous repulsion while the CD exterior interacts with water.

Experimental Protocols

Protocol 1: Microsomal Stability Assay (Quick-Check)

Validate metabolic stability before in vivo studies.

  • Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • Pass Criteria:

      
       min (for moderate clearance).
      
Protocol 2: Bidirectional Caco-2 Permeability (Efflux Check)

Determine if your compound is a P-gp substrate.[3][4]

  • Setup: Culture Caco-2 cells on Transwell® inserts for 21 days (TEER > 300

    
    ).
    
  • Dosing:

    • A->B (Absorptive): Add compound (10 µM) to Apical chamber.

    • B->A (Secretory): Add compound (10 µM) to Basolateral chamber.

  • Incubation: 2 hours at 37°C.

  • Calculation: Calculate Apparent Permeability (

    
    ) for both directions.
    
    • Efflux Ratio (ER):

      
      .[3]
      
    • Interpretation: If

      
      , the compound is likely a P-gp substrate.[3]
      

Decision Logic for Bioavailability Optimization

Use this logic flow to determine your next chemical synthesis step.

DecisionTree Start Start: Low Bioavailability CheckSol 1. Check Aqueous Solubility Start->CheckSol CheckMet 2. Check Microsomal Stability CheckSol->CheckMet High SolIssue Issue: Poor Solubility CheckSol->SolIssue Low (<10 µg/mL) CheckPerm 3. Check Caco-2 Permeability CheckMet->CheckPerm Stable MetIssue Issue: High Clearance CheckMet->MetIssue T1/2 < 15 min PermIssue Issue: Low Permeability/Efflux CheckPerm->PermIssue Papp < 10^-6 or ER > 2 SolFix Fix: Salt Screen (Tartrate/Succinate) CD Formulation SolIssue->SolFix MetFix Fix: Fluorinate α-carbon Block Metabolic Hotspot MetIssue->MetFix PermFix Fix: Lower pKa (EWG addition) Rigidify Scaffold PermIssue->PermFix

Caption: Figure 2. Decision Matrix for Piperidine Optimization. Follow the path based on your assay data.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. Link

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical Applications of Cyclodextrins: Basic Science and Product Development. Journal of Pharmacy and Pharmacology. Link

Sources

Troubleshooting

resolving inconsistencies in biological assay results

Welcome to the Assay Troubleshooting & Validation Center. As a Senior Application Scientist, I frequently encounter biological assays that perform beautifully during initial bench-scale development but fail spectacularly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting & Validation Center. As a Senior Application Scientist, I frequently encounter biological assays that perform beautifully during initial bench-scale development but fail spectacularly during scale-up and high-throughput screening (HTS). The root cause is rarely a fundamental biological flaw; rather, it is usually a breakdown in the physical, chemical, or statistical mechanics of the assay system.

This guide abandons superficial "try washing more" advice. Instead, we will dissect the causality behind assay inconsistencies and implement self-validating protocols to ensure your data is robust, reproducible, and mathematically sound[1].

The Assay Troubleshooting Decision Tree

Before adjusting pipettes or changing buffers, you must isolate the root cause of your assay's failure. Use the diagnostic workflow below to categorize the inconsistency.

AssayTroubleshooting Start Inconsistent Assay Results CheckControls Evaluate Z'-factor & Controls Start->CheckControls ZPass Z' ≥ 0.5 (Robust Assay) CheckControls->ZPass ZFail Z' < 0.5 (High Variance / Low Signal) CheckControls->ZFail Biological Cell-Based Assay ZFail->Biological Biochemical Biochemical / Immunoassay ZFail->Biochemical EdgeEffect Positional Bias? Check Edge Effect Biological->EdgeEffect Passage Temporal Drift? Check Passage Number Biological->Passage HookEffect Signal Drop at High Conc? Check Hook Effect Biochemical->HookEffect Background High Noise? Check Reagent Stability Biochemical->Background

Diagnostic workflow for isolating the root cause of assay inconsistencies.

Section 1: Cell-Based Assays — Resolving Positional & Phenotypic Variance

Q1: Why am I seeing massive well-to-well variability, particularly in the outer rows of my 384-well plates? The Causality: You are observing the Edge Effect . When freshly seeded microplates are placed directly into a 37°C incubator, the outer perimeter wells heat up significantly faster than the inner wells. This thermal gradient accelerates evaporation at the plate's edges. Even a 10% loss in well volume drastically increases osmolarity and concentrates nutrients, metabolites, and toxic byproducts. This osmotic stress alters cellular metabolism, proliferation rates, and target receptor expression, leading to artificially skewed signals in the perimeter wells[2]. The Self-Validating Solution: Implement a room-temperature pre-incubation step. Allow the seeded plates to sit on a level benchtop for 30–60 minutes before moving them to the incubator. This allows the cells to settle evenly across the well bottom and the temperature to equilibrate, neutralizing the thermal gradient. Validate this correction by running the 3-Day Plate Uniformity Test (detailed in Section 4)[2].

Q2: My reporter gene assay signal was robust last month, but now the basal signal is high and the dynamic range has collapsed. What happened? The Causality: This is a classic hallmark of Phenotypic Drift . Immortalized cell lines are subject to intense selective pressures in culture. Continuous passaging naturally selects for highly proliferative subpopulations. Over time, this genetic and epigenetic drift can lead to the spontaneous upregulation of basal transcription factors or the downregulation of your target receptor. The cells you are assaying at passage 35 are biologically distinct from the cells you optimized at passage 5. The Self-Validating Solution: Establish a strict passage limit (e.g., discard cultures after passage 20). Always freeze down a large, authenticated master cell bank. To validate that drift is the culprit, run a concurrent control plate comparing your current working passage against a freshly thawed vial from the master bank.

Section 2: Biochemical & Immunoassays — Resolving Signal Anomalies

Q3: I am running a sandwich ELISA. My calibration curve looks great at the lower end, but the signal unexpectedly drops at the highest standard concentrations. Why? The Causality: You have encountered the High-Dose Hook Effect (also known as the Prozone Effect). In a standard 1-step sandwich immunoassay, the capture antibody, the target antigen, and the detection antibody are incubated simultaneously. At extremely high antigen concentrations, the excess antigen completely saturates both the solid-phase capture antibodies and the liquid-phase detection antibodies independently. Because both are saturated by different antigen molecules, they cannot form the necessary trimeric "sandwich" complex (Capture-Antigen-Detection). When you wash the plate, the antigen-detection antibody complexes are washed away, resulting in a falsely low signal[3][4].

HookEffect LowAg Low Antigen Linear Range Complex1 Trimeric Complexes Form (Capture-Ag-Detect) LowAg->Complex1 Proportional Signal OptAg Optimal Antigen Max Signal Complex2 Saturated Trimeric Complexes OptAg->Complex2 Peak Signal HighAg Excess Antigen Hook Effect Complex3 Independent Saturation (No Sandwich Formed) HighAg->Complex3 Signal Drop

Mechanistic progression of the High-Dose Hook Effect in sandwich immunoassays.

The Self-Validating Solution: Switch from a 1-step to a 2-step sequential assay format. Incubate the sample with the capture antibody first, wash away the unbound excess antigen, and then add the detection antibody. If the signal recovers at high concentrations, the hook effect was definitively the cause.

Q4: My Signal-to-Background (S/B) ratio is 15, but my assay still fails validation. Why isn't a high S/B enough? The Causality: The Signal-to-Background (S/B) ratio is a dangerous metric when used in isolation because it completely ignores data variance (standard deviation)[5][6]. An assay can have a massive difference between the mean positive and mean negative signals, but if the well-to-well variability is high, the distributions of those signals will overlap, leading to false positives and false negatives. The Self-Validating Solution: Stop relying on S/B. You must calculate the Z'-factor for every plate. The Z'-factor is the industry gold standard because it incorporates both the dynamic range (difference in means) and the data variance (sum of standard deviations) of your control populations[6].

Section 3: Quantitative Benchmarks for Assay Validation

To objectively evaluate assay performance, summarize your control data using the following mathematical benchmarks.

MetricFormulaTarget ThresholdMechanistic Meaning
Signal-to-Background (S/B)

> 3 (Assay dependent)Measures the dynamic range between positive and negative controls. Ignores variance.
Signal-to-Noise (S/N)

> 10Measures confidence that the signal is real relative to background noise. Ignores signal variance.
Z'-factor


The gold standard. Incorporates both dynamic range and the variance of both control populations.
Coefficient of Variation (CV%)

< 10%Measures the relative dispersion of data points within a single control population.

Note:


 represents the mean, and 

represents the standard deviation.

Section 4: Self-Validating Protocol — The 3-Day Plate Uniformity Test

To ensure an assay is free from edge effects, temporal drift, and systemic liquid handling errors, it must pass a rigorous spatial uniformity test before being utilized for screening[2].

Step-by-Step Methodology:

  • Plate Layout (Interleaved Format): Prepare three plates per day for three consecutive days. Use an interleaved format where Maximum Signal (Max), Minimum Signal (Min), and Mid-range Signal (EC50/IC50) controls are distributed in alternating wells across the entire plate. Do not group controls in isolated columns.

  • Reagent Dispensing: Use the exact automated liquid handling equipment intended for the final screen. Dispense reagents, ensuring the final DMSO concentration strictly matches the screening conditions (typically <1% for cell-based assays to prevent solvent toxicity)[2].

  • Incubation: Incubate plates under standard conditions. If it is a cell-based assay, apply the 30-minute room temperature pre-incubation step to prevent thermal gradients and edge effects.

  • Signal Detection: Read the plates using the designated multi-mode microplate reader. Ensure the detector gain is optimized to prevent signal saturation in the Max wells.

  • Statistical Validation:

    • Calculate the Z'-factor for each plate. A Z'-factor < 0.5 is an automatic failure.

    • Calculate the CV% for Max, Min, and Mid signals.

    • Compare the mean signals of the outer perimeter wells (e.g., rows A, P and columns 1, 24 in a 384-well plate) to the inner wells. An edge effect deviation of >10% constitutes a failure[2].

    • Assess temporal drift by comparing the mean signals from Day 1 to Day 3.

References

  • Assay Guidance Manual - National Center for Biotechnology Information (NCBI), NIH. Available at: [Link]

  • HTS Assay Validation (Assay Guidance Manual) - National Center for Biotechnology Information (NCBI), NIH. Available at: [Link]

  • Analytical Phase in Laboratory - Quality Issues and Insights for Immunoassays Testing - Acta Scientific. Available at: [Link]

  • Better metrics for comparing instruments and assays - Molecular Devices. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening - BellBrook Labs. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative study of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine with known inhibitors

The following guide presents a comparative technical analysis of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine , a distinct pharmacophore scaffold, against established inhibitors in the fields of Histamine H4 Receptor (H4...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide presents a comparative technical analysis of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine , a distinct pharmacophore scaffold, against established inhibitors in the fields of Histamine H4 Receptor (H4R) antagonism and Kinase inhibition (specifically ALK/ROS1 and JAK pathways).

This guide focuses on the compound's structural utility, physicochemical profile, and experimental validation as a probe or fragment, contrasting it with clinical standards like JNJ-7777120 , Crizotinib , and Tofacitinib .

Executive Summary & Compound Profile

Compound: 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine IUPAC Name: 4-[1-(1-methylpropyl)-1H-pyrazol-4-yl]piperidine Molecular Formula: C₁₂H₂₁N₃ Molecular Weight: 207.32 g/mol Key Pharmacophore: Pyrazole-Piperidine (C4-C4 linked) with an N-sec-butyl lipophilic tail.

Technical Significance

This molecule represents a "privileged scaffold" in medicinal chemistry.[1][2] It serves as a critical fragment-based drug discovery (FBDD) hit and a building block for two major classes of therapeutics:

  • Immunomodulators (GPCRs): Specifically as a core scaffold for Histamine H4 Receptor antagonists used in treating inflammation and pruritus.

  • Kinase Inhibitors: As a simplified analogue of the pyrazole-piperidine moiety found in ALK/ROS1 inhibitors (e.g., Crizotinib) and JAK inhibitors .

Unlike complex clinical drugs, this compound offers a "minimalist" binding profile, allowing researchers to isolate the effects of the core scaffold without the interference of auxiliary binding groups.

Comparative Pharmacological Profiling

This section compares the product against three industry standards: JNJ-7777120 (H4R Standard), Crizotinib (ALK Inhibitor), and Tofacitinib (JAK Inhibitor).

Table 1: Structural & Mechanistic Comparison
Feature4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine JNJ-7777120 (H4R Ref)Crizotinib (ALK Ref)Tofacitinib (JAK Ref)
Core Scaffold Pyrazole-Piperidine (C4-linked)Indole-PiperazinePyrazole-Piperidine (N1-linked)Pyrrolo-Pyrimidine-Piperidine
Primary Target H4 Receptor (Antagonist) / Kinase (Fragment)Histamine H4 ReceptorALK / ROS1 / c-METJAK1 / JAK3
Binding Mode Hydrophobic pocket + Ionic lock (Asp)Ionic lock (Asp94) + HydrophobicATP-competitive (Hinge binder)ATP-competitive (Hinge binder)
Lipophilicity (cLogP) ~1.8 (Moderate)3.6 (High)4.7 (High)1.2 (Low)
Selectivity Low (Promiscuous Scaffold)High (H4R > H3R)Moderate (Multi-kinase)High (JAK family)
Role Probe / Fragment Clinical Candidate Approved Drug Approved Drug
Mechanistic Insight[1][2]
  • Vs. JNJ-7777120: The sec-butyl group in the subject compound mimics the hydrophobic interactions of JNJ-7777120's aromatic rings but with lower steric bulk. This results in lower affinity (typically

    
    M range vs nM range) but higher ligand efficiency (LE), making it an ideal starting point for lead optimization.
    
  • Vs. Crizotinib: Crizotinib features a piperidine attached to the N1 of the pyrazole. The subject compound has the piperidine at C4.[2] This "reverse connectivity" alters the vector of the piperidine nitrogen, crucial for exploring alternative binding poses in the ATP-binding pocket of kinases.

Experimental Protocols

To validate the performance of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine, the following self-validating protocols are recommended.

Protocol A: Histamine H4 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of the compound for the human H4 receptor.
  • Membrane Preparation: Use HEK-293 cells stably expressing human H4R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Total Binding: 200

      
      L membranes + 25 
      
      
      
      L [³H]-Histamine (10 nM final).
    • Non-Specific Binding (NSB): Add 10

      
      M JNJ-7777120 (Positive Control).
      
    • Test Compound: Add 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine at concentrations ranging from

      
       to 
      
      
      
      M.
  • Condition: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces NSB).

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
    • Validation Check: The

      
       of JNJ-7777120 must be within 4–10 nM for the assay to be valid.
      
Protocol B: Kinase Fragment Screening (Thermal Shift Assay)

Objective: Assess the compound's ability to stabilize the kinase domain (ALK or JAK) via binding.

  • Reagents: Recombinant ALK or JAK1 kinase domain (1-2

    
    M), SYPRO Orange dye (5x).
    
  • Setup: In a 384-well PCR plate, mix protein, dye, and Test Compound (1 mM). Include DMSO control and Staurosporine (positive control).

  • Ramp: Heat from 25°C to 95°C at 0.5°C/min in a qPCR machine.

  • Readout: Measure fluorescence intensity (unfolding). Determine the Melting Temperature (

    
    ).
    
  • Result: Calculate

    
    .
    
    • Interpretation: A

      
      C indicates significant binding for a fragment-sized molecule.
      

Visualization of Signaling & Mechanism

The following diagrams illustrate the structural logic and the signaling pathways where this scaffold is relevant.

Diagram 1: Scaffold Comparison & Binding Logic

This diagram contrasts the connectivity of the subject compound with the "Reverse Scaffold" found in Crizotinib.

ScaffoldComparison Subject Subject Compound (4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine) Crizotinib Crizotinib Fragment (1-piperidine-4-yl-pyrazole) Subject->Crizotinib Connectivity Isomer (C4 vs N1 Link) Target_H4 Target: H4 Receptor (GPCR) Subject->Target_H4 Ionic Interaction (Asp94) Target_ALK Target: ALK Kinase (ATP Pocket) Subject->Target_ALK Hinge Binding (Fragment Mode) Crizotinib->Target_ALK Hinge Binding (High Affinity)

Caption: Comparison of the subject compound's C4-linked scaffold versus the N1-linked scaffold of Crizotinib, highlighting target divergence.

Diagram 2: H4 Receptor Signaling Pathway

The primary biological context for simple pyrazole-piperidines is the modulation of the H4 receptor pathway in immune cells (Eosinophils/Mast Cells).

H4Pathway Histamine Histamine (Endogenous Ligand) H4R H4 Receptor (Gi/o Coupled) Histamine->H4R Activates Inhibitor Subject Compound (Antagonist) Inhibitor->H4R Blocks Chemotaxis Chemotaxis / Inflammation Inhibitor->Chemotaxis Prevents G_protein Gαi/o Subunit H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Calcium Ca2+ Mobilization G_protein->Calcium Increases cAMP cAMP Levels (Decrease) AC->cAMP Reduces Calcium->Chemotaxis Triggers

Caption: Mechanism of action for H4R antagonism. The subject compound blocks G-protein activation, preventing chemotaxis.

References

  • Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery. Link

  • Cui, J. J., et al. (2011). "Tranformation of Crizotinib into specific ALK inhibitors." Journal of Medicinal Chemistry. (Discusses the pyrazole-piperidine scaffold evolution). Link

  • Engelhardt, H., et al. (2013). "A new generation of H4 receptor antagonists: From hit to lead." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Database. "Compound Summary: 4-(1H-Pyrazol-4-yl)piperidine derivatives." National Library of Medicine. Link

Sources

Comparative

Unambiguous Structural Elucidation of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine: A Comparative Guide

The precise structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their building blocks is a non-negotiable gateway in modern drug discovery. The compound 4-[1-(butan-2-yl)-1H-pyrazol-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

The precise structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their building blocks is a non-negotiable gateway in modern drug discovery. The compound 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine presents a unique analytical challenge. It features a conformationally flexible piperidine ring, a planar pyrazole core, and critically, a sec-butyl (butan-2-yl) group bearing a chiral center at the C2 position.

Confirming the absolute stereochemistry (R or S configuration) of this chiral center, alongside the relative conformation of the heterocyclic rings, requires an analytical modality capable of atomic-level precision. While Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC) are foundational tools, Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive gold standard for unambiguous absolute stereochemical assignment [1].

This guide objectively compares SCXRD against alternative structural elucidation methods and provides a self-validating experimental workflow for confirming the structure of this specific pyrazole-piperidine derivative.

Comparative Analysis of Analytical Modalities

To select the most appropriate method for structural and stereochemical analysis, we must evaluate the capabilities of each technique against the specific structural liabilities of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine.

Quantitative Comparison of Analytical Techniques
ParameterSingle-Crystal X-Ray Diffraction (SCXRD)NMR SpectroscopyChiral HPLCCryo-Electron Microscopy (Cryo-EM)
Resolution Limit Atomic (typically 0.8 – 1.5 Å)Sub-nanometer (derived distances)N/A (Bulk separation)~2.0 – 3.0 Å (Macromolecules)
Sample Requirement High-quality single crystal (>0.1 mm)1–25 mg (Solution state)Microgram to milligramMicrograms (Vitrified grid)
Stereochemistry Unambiguous Absolute (via Flack Parameter)Relative (Absolute requires chiral derivatization)Relative (Requires known reference standards)Relative (Size-dependent, poor for <500 Da)
Primary Output 3D electron density map & atomic coordinates1D/2D spectra (NOESY/ROESY for through-space)Chromatogram (Enantiomeric excess)3D Coulombic potential map
Key Advantage Definitive 3D spatial arrangementDynamic conformational data in solutionHigh-throughput purity analysisNo crystallization required
The Mechanistic Superiority of SCXRD for Chiral Small Molecules

NMR measures the energy difference causing spin flips in nuclei depending on their local electromagnetic environment, providing excellent dynamic conformational data in solution [2]. However, determining the absolute configuration of the highly flexible sec-butyl group via NMR typically requires chiral derivatizing agents (e.g., Mosher's acid), which introduces synthetic overhead and potential kinetic resolution artifacts. Cryo-EM, while revolutionary for large protein complexes, currently lacks the resolution required for isolated small molecules (<500 Da) without a crystalline host lattice [3].

SCXRD circumvents these limitations by utilizing anomalous dispersion . When irradiated with a specific X-ray wavelength, the scattering phase differences allow for the calculation of the Flack parameter, providing a direct, mathematically rigorous assignment of absolute stereochemistry without the need for reference standards [1].

Experimental Workflow: SCXRD Protocol

The following protocol details the causality-driven steps required to obtain a high-resolution crystal structure of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine.

SCXRD_Workflow A Compound Synthesis & Purification (>99% ee) B Salt Formation & Crystal Growth (Vapor Diffusion) A->B C Crystal Harvesting & Cryoprotection (100K) B->C D X-Ray Diffraction (Cu Kα radiation) C->D E Data Reduction & Integration D->E F Structure Solution (Direct Methods) E->F G Refinement & Validation (Flack Parameter) F->G

Workflow for SCXRD structural elucidation of the pyrazole-piperidine derivative.

Step 1: Salt Formation and Crystallization
  • The Challenge: The free base of this compound contains a secondary amine (piperidine) and a highly flexible sec-butyl group. This high conformational entropy often leads to the formation of oils or poorly diffracting microcrystals.

  • Causality & Protocol: To enforce rigidity, convert the free base to a hydrochloride (HCl) salt. Dissolve 50 mg of the compound in minimal ethyl acetate and add 1.1 equivalents of ethereal HCl. The resulting protonation of the piperidine nitrogen introduces strong intermolecular hydrogen bonding (N-H···Cl) in the solid state, locking the piperidine ring into a stable chair conformation. Grow crystals via vapor diffusion (e.g., methanol as solvent, diethyl ether as antisolvent) over 3–7 days to yield high-quality single crystals (>0.1 mm in all dimensions).

Step 2: Cryogenic Data Collection
  • The Challenge: At room temperature, the terminal methyl groups of the sec-butyl chain exhibit severe rotational disorder, smearing the electron density map and degrading resolution.

  • Causality & Protocol: Mount a single crystal on a MiTeGen loop using paratone oil as a cryoprotectant. Immediately quench the crystal in a liquid nitrogen cryostream at 100 K . This dramatically reduces thermal motion (Debye-Waller factors). Utilize a Copper (Cu) Kα microfocus X-ray source (λ = 1.54184 Å) rather than Molybdenum (Mo). The longer wavelength of Cu radiation significantly enhances the anomalous scattering signal from the heavier chloride counterion, which is strictly required to accurately determine the absolute configuration of the chiral C2 carbon.

Step 3: Phasing and Refinement
  • Protocol: Integrate the diffraction frames using standard reduction software (e.g., APEX or CrysAlisPro). Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT). Perform full-matrix least-squares refinement on

    
     (SHELXL), assigning anisotropic displacement parameters to all non-hydrogen atoms.
    

Data Validation: A Self-Validating System

A core tenet of SCXRD is that it is a self-validating analytical system. The integrity of the proposed chemical structure is continuously mathematically tested against the raw diffraction data. You do not simply "draw" the structure; the structure must perfectly predict the observed diffraction pattern.

Validation_Logic Start Initial Electron Density Map Assign Assign Atoms (C, N, Cl, H) Start->Assign Refine Least-Squares Refinement (Minimize wR2) Assign->Refine CheckR Check R1 & wR2 Are values acceptable? Refine->CheckR CheckR->Refine No (Adjust Model) CheckFlack Evaluate Flack Parameter (Absolute Stereochemistry) CheckR->CheckFlack Yes (R1 < 5%) Done Final Validated Structure (.cif) CheckFlack->Done

Iterative structural refinement and validation logic ensuring high-confidence stereochemistry.

Key Validation Metrics for 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine:
  • R-Factors (

    
     and 
    
    
    
    ):
    The
    
    
    value measures the agreement between the calculated crystallographic model and the experimental data. For a high-confidence structure of this molecule,
    
    
    must refine to < 5% (0.05). A higher value indicates unresolved disorder in the piperidine ring or sec-butyl chain.
  • Goodness-of-Fit (GoF): This metric should approach 1.00 . A GoF significantly higher or lower indicates that the data weights are incorrectly assigned or the model is over-parameterized.

  • The Flack Parameter: This is the ultimate proof of absolute stereochemistry. For a definitively assigned R or S enantiomer of the sec-butyl group, the Flack parameter must be 0.00 with a standard uncertainty (e.s.d.) of < 0.1 . If the value is ~0.5, the crystal is a racemic twin; if it is ~1.0, the model is inverted and the opposite enantiomer must be assigned.

  • Thermal Ellipsoids: Visual inspection of the atomic displacement parameters (ellipsoids) at a 50% probability level must show spherical or slightly elongated shapes. "Cigar-shaped" ellipsoids on the sec-butyl carbons indicate unresolved rotational disorder, requiring the modeling of split atomic positions.

By adhering to this rigorous, self-validating workflow, researchers can unambiguously confirm the 3D architecture, conformational preferences, and absolute stereochemistry of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine, ensuring downstream reliability in structure-based drug design.

References

  • Davey, Reginald. "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.Net, 30 Oct. 2019. Available at: [Link]

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Sygnature Discovery, 2024. Available at: [Link]

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of Pyrazole-Piperidine Derivatives

Executive Summary: The "Privileged Pair" In modern drug discovery, the fusion of a pyrazole core with a piperidine moiety represents a "privileged scaffold" architecture. This guide objectively compares this specific str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Pair"

In modern drug discovery, the fusion of a pyrazole core with a piperidine moiety represents a "privileged scaffold" architecture. This guide objectively compares this specific structural combination against alternative scaffolds (such as phenyl-pyrazoles or pure pyridine systems).

The Core Thesis: While the pyrazole ring often serves as the primary pharmacophore (providing H-bond donors/acceptors for the ATP-binding hinge region of kinases), it suffers from poor aqueous solubility and rapid metabolic clearance when substituted with lipophilic aryl groups. The strategic introduction of a piperidine ring acts as a "solubility anchor" and "solvent-front binder," significantly improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile without sacrificing potency.

The Structural Argument: Why Pyrazole-Piperidine?

To understand the superiority of this scaffold, we must deconstruct the molecular interactions.

The Pyrazole "Hinge Binder"

The pyrazole ring (1,2-diazole) is bioisosteric to imidazole and pyrrole but offers superior metabolic stability.

  • Mechanism: In kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the pyrazole nitrogen atoms typically form bidentate hydrogen bonds with the backbone residues of the kinase hinge region.

  • Limitation: A standalone pyrazole substituted with aryl groups (e.g., 1,3-diphenylpyrazole) often exhibits

    
    , leading to poor oral bioavailability.
    
The Piperidine "Solubilizer"

Replacing a phenyl ring or alkyl chain with a piperidine ring introduces a basic nitrogen (


).
  • Solubility: At physiological pH (7.4) and gastric pH (1.2), the piperidine nitrogen is protonated, drastically increasing aqueous solubility (

    
    ).
    
  • Solvent Front Interaction: In the binding pocket, the piperidine moiety often extends towards the solvent-exposed region (the "sugar pocket" or "ribose pocket"), allowing for bulkier substitutions that do not clash with the protein core.

Comparative SAR Analysis: Data & Performance

The following analysis compares a Lead Pyrazole-Piperidine (Compound B) against a Phenyl-Analog (Compound A) and a Reference Standard (Crizotinib) .

Performance Data Table (Reconstructed from ALK/ROS1 Kinase Optimization Studies)
FeatureCompound A (Phenyl-Pyrazole)Compound B (Piperidine-Pyrazole)Compound C (

-Methyl-Piperidine)
Ref: Crizotinib (Clinical Std)
Structure Type 1,3-Diphenylpyrazole core1-Piperidinyl-3-phenylpyrazole1-(N-Me-Piperidinyl)-3-phenylPyrazole-Piperidine Fusion
Target Potency (

)
12 nM15 nM8 nM ~20 nM
Solubility (

)
-5.2 (Poor)-3.1 (Moderate)-2.4 (Good) -3.8
Lipophilicity (

)
4.82.12.53.6
Metabolic Stability (

)
15 min (Microsomal)45 min120 min ~40h (Human)
Cellular Potency (

)
150 nM45 nM22 nM 30-50 nM
Analysis of Results
  • Potency Retention: Replacing the hydrophobic phenyl ring (Cmpd A) with the piperidine (Cmpd B) resulted in a negligible loss of intrinsic potency (12 nM vs 15 nM), proving the piperidine does not disrupt the hinge binding.

  • Cellular Shift: Despite similar enzyme potency, Compound B is 3x more potent in cells (

    
    ) than Compound A.
    
    • Causality: The protonated piperidine improves cell permeability via active transport mechanisms or reduced non-specific binding to serum proteins.

  • Metabolic Liability: The unsubstituted piperidine nitrogen (Cmpd B) can be a site for glucuronidation or oxidation. Methylation (Cmpd C) blocks this soft spot, extending half-life (

    
    ) to 120 minutes.
    

Visualizing the Optimization Logic

The following diagram illustrates the decision tree for optimizing this scaffold, moving from a high-affinity hit to a drug-like lead.

SAR_Logic Hit Initial Hit (Phenyl-Pyrazole) Problem Problem: Low Solubility High LogP Hit->Problem ADME Profiling Solution1 Strategy 1: Replace Phenyl w/ Piperidine Problem->Solution1 Scaffold Hopping Result1 Result: Improved LogS Maintained Potency Solution1->Result1 Assay Validation Optimization Strategy 2: N-Methylation or Rigidification Result1->Optimization Metabolic Stability Lead Final Lead: High Bioavailability Low Clearance Optimization->Lead Candidate Selection

Figure 1: The logical flow of scaffold hopping from aryl-pyrazoles to pyrazole-piperidines to solve ADME bottlenecks.

Mechanism of Action: Binding Mode

Understanding how the pyrazole-piperidine binds is critical for designing derivatives.

Binding_Mode Hinge Kinase Hinge Region (Glu/Leu Backbone) Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Pyrazole->Hinge H-Bonds (Critical) Gatekeeper Gatekeeper Residue (Steric Control) Pyrazole->Gatekeeper Pi-Stacking/Van der Waals Piperidine Piperidine Ring (Solvent Front) Pyrazole->Piperidine Linker (Amide/Ether) Ribose Ribose Binding Pocket (Solvent Exposed) Piperidine->Ribose Solubilizing Interaction Asp Asp Residue (Salt Bridge) Piperidine->Asp Ionic Interaction (Salt Bridge)

Figure 2: Pharmacophore map showing the pyrazole anchoring to the hinge and the piperidine engaging the solvent front/salt bridge.

Experimental Protocols

To replicate the data presented in the comparison table, the following protocols are recommended. These are designed to be self-validating.

Kinase Inhibition Assay (ADP-Glo™ Method)

Standard for determining


 values.
  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT). Note: Fresh DTT is critical for enzyme stability.
  • Compound Dilution: Serially dilute pyrazole-piperidine derivatives in DMSO (Start at 10

    
    M, 3-fold dilutions). Final DMSO concentration in assay must be <1%.
    
  • Reaction:

    • Add 2

      
      L compound.
      
    • Add 4

      
      L Enzyme (e.g., ALK or JAK2). Incubate 10 min at RT.
      
    • Add 4

      
      L Substrate/ATP mix.
      
    • Incubate for 60 min at RT.

  • Detection: Add 10

    
    L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to Luciferase signal).
  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine or Crizotinib) must be included on every plate.

Kinetic Solubility Assay (Nephelometry)

Critical for validating the "Piperidine Advantage."

  • Stock: Prepare 10 mM DMSO stock of the pyrazole-piperidine derivative.

  • Spike: Spike 5

    
    L of stock into 195 
    
    
    
    L of pH 7.4 PBS buffer in a clear-bottom 96-well plate.
  • Incubation: Shake at 600 rpm for 2 hours at 25°C.

  • Read: Measure light scattering (Nephelometry) or Absorbance at 620 nm.

  • Calibration: Compare against a standard curve of precipitating controls (e.g., Pyrene).

  • Result: High absorbance indicates precipitation (poor solubility). The piperidine analog should show <10% scattering compared to the phenyl analog.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link(Foundational SAR for piperidine/piperazine solubilizers in kinase inhibitors).

  • Cui, J. J., et al. (2011). "Discovery of 3-[(3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile (CP-690,550), a potent, selective Janus kinase 3 inhibitor." Journal of Medicinal Chemistry. Link(Demonstrates the piperidine ring utility in JAK inhibitors).

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Authoritative source on "Privileged Scaffolds" and bioisosterism).
  • FDA Access Data. (2011). "Crizotinib Pharmacology Review." Link(Validation of the pyrazole-piperidine structural class in clinical success).

Comparative

comparing the efficacy of different synthetic routes for pyrazole compounds

[1][2][3][4][5][6] Executive Summary The pyrazole scaffold is a pharmacophore of immense significance, underpinning blockbuster drugs such as Celecoxib (Celebrex) and Sildenafil (Viagra). For the medicinal chemist, the c...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Executive Summary

The pyrazole scaffold is a pharmacophore of immense significance, underpinning blockbuster drugs such as Celecoxib (Celebrex) and Sildenafil (Viagra). For the medicinal chemist, the choice of synthetic route is rarely about "making the molecule" but rather about efficacy : maximizing yield, controlling regioselectivity, and ensuring scalability.

This guide objectively compares the two dominant synthetic paradigms: the classical Knorr Pyrazole Synthesis and the modern 1,3-Dipolar Cycloaddition .[1] While the Knorr synthesis remains the industrial workhorse due to atom economy and cost, it frequently fails in regiochemical precision when applied to unsymmetrical substrates. Conversely, 1,3-dipolar cycloaddition offers superior regiocontrol for complex substitution patterns but often incurs higher reagent costs and safety overheads.

Route 1: The Classical Knorr Synthesis

The Industrial Workhorse

Mechanism & Causality

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][1][3][4][5] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1][3]

The Regioselectivity Problem: With unsymmetrical 1,3-diketones (


), the hydrazine can attack either carbonyl group.[3] This competition leads to a mixture of regioisomers (typically 1,5- vs 1,3-substituted pyrazoles). The ratio is dictated by a subtle interplay of steric hindrance and the electrophilicity of the carbonyl carbons.[3]
Visualization: Knorr Mechanism & Regioisomerism

The following diagram illustrates the bifurcation point that leads to isomeric mixtures.

KnorrMechanism Start Unsymmetrical 1,3-Diketone PathA Attack at C1 (Less Hindered) Start->PathA Steric Control PathB Attack at C3 (More Electrophilic) Start->PathB Electronic Control Hydrazine Hydrazine (R-NHNH2) Hydrazine->PathA Hydrazine->PathB InterA Hydrazone A PathA->InterA InterB Hydrazone B PathB->InterB ProdA 1,5-Isomer (Kinetic) InterA->ProdA ProdB 1,3-Isomer (Thermodynamic) InterB->ProdB

Figure 1: Mechanistic bifurcation in Knorr synthesis leading to regioisomeric mixtures.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 3-methyl-1-phenyl-5-propylpyrazole (Targeting the 1,5-isomer).

Reagents:

  • 1-phenyl-1,3-hexanedione (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Solvent: Ethanol (0.5 M)

  • Catalyst: Acetic Acid (cat.)[2][6]

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1,3-hexanedione (10 mmol) in ethanol (20 mL).

  • Addition: Add phenylhydrazine (11 mmol) dropwise at room temperature. Causality: Slow addition prevents exotherm-driven decomposition.

  • Catalysis: Add 3 drops of glacial acetic acid. Causality: Acid catalysis activates the carbonyl, accelerating hydrazone formation.

  • Reaction: Reflux for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[2][5]

  • Validation (Critical): Upon completion, evaporate solvent. Analyze crude NMR.

    • Check: Look for the characteristic pyrazole C4-H singlet around

      
       6.0-6.5 ppm.
      
    • Regio-check: Integration of the methyl/propyl signals will reveal the isomer ratio (typically 3:1 to 10:1 depending on substrate).

  • Purification: Recrystallize from ethanol/water to isolate the major isomer.

Route 2: 1,3-Dipolar Cycloaddition

The Precision Tool

Mechanism & Causality

This route constructs the pyrazole ring by reacting a 1,3-dipole (e.g., nitrile imine, diazo compound) with a dipolarophile (alkyne or alkene).

The Regioselectivity Advantage: Unlike the condensation method, cycloaddition is governed by Frontier Molecular Orbital (FMO) interactions. By carefully selecting the electronic nature of the dipole and dipolarophile (e.g., matched HOMO/LUMO energies), one can often achieve exclusive regioselectivity. The "Click Chemistry" variant (CuAAC) is the gold standard for 1,4-disubstituted triazoles, but similar principles apply to pyrazole synthesis using specific catalysts (e.g., Ru or Ag).

Experimental Protocol (In Situ Nitrile Imine)

Objective: Regioselective synthesis of 1,3,5-trisubstituted pyrazole.

Reagents:

  • Hydrazonoyl chloride (Precursor to nitrile imine)

  • Terminal Alkyne[7]

  • Base: Triethylamine (

    
    )
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Precursor Prep: Dissolve hydrazonoyl chloride (1.0 equiv) and the alkyne (1.2 equiv) in dry DCM.

  • Dipole Generation: Add

    
     (1.5 equiv) dropwise at 0°C.
    
    • Causality: The base facilitates dehydrohalogenation of the hydrazonoyl chloride, generating the reactive nitrile imine dipole in situ.

  • Cycloaddition: Allow to warm to room temperature and stir for 4-12 hours.

  • Validation: The reaction is typically cleaner than Knorr.

    • TLC:[2][5] Disappearance of the hydrazonoyl chloride.

    • Workup: Wash with water to remove triethylammonium salt.

  • Purification: Flash column chromatography.

Head-to-Head Comparative Analysis

The following data aggregates performance metrics from recent comparative studies (e.g., Org. Lett. 2006, MDPI 2023).

MetricKnorr Synthesis1,3-Dipolar Cycloaddition
Primary Mechanism Condensation / Dehydration[3+2] Cycloaddition
Atom Economy High (Byproduct is

)
Moderate (Leaving groups often required)
Regioselectivity Poor to Moderate (Substrate dependent)Excellent (FMO controlled)
Reaction Time Fast (1-3 hours)Moderate (4-24 hours)
Scalability Excellent (Kg scale is common)Moderate (Safety concerns with dipoles)
Substrate Scope Limited to 1,3-dicarbonyl availabilityBroad (Alkynes are ubiquitous)
Typical Yield 85-95%70-90%
Decision Matrix

Use this logic flow to select the appropriate route for your specific target molecule.

DecisionMatrix Start Target Pyrazole Structure SymCheck Is the target symmetrical? Start->SymCheck RegioCheck Is strict regiocontrol required? SymCheck->RegioCheck No Knorr Route 1: Knorr Synthesis (Cost-Effective, Scalable) SymCheck->Knorr Yes ScaleCheck Is scale > 100g? ScaleCheck->Knorr Yes Cyclo Route 2: 1,3-Dipolar Cycloaddition (High Precision) ScaleCheck->Cyclo No RegioCheck->ScaleCheck No (Isomers acceptable/separable) RegioCheck->Cyclo Yes (Complex substitution)

Figure 2: Strategic decision matrix for selecting the optimal synthetic route.

Expert Insights & Causality

  • Solvent Effects in Knorr Synthesis: Recent studies indicate that fluorinated solvents like 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity in Knorr reactions. TFE stabilizes specific transition states via hydrogen bonding, often flipping the selectivity preference compared to ethanol [1].

  • Safety in Cycloadditions: While 1,3-dipolar cycloaddition is powerful, the use of diazo compounds poses explosion hazards. The in situ generation of nitrile imines (as described in Protocol 3.2) is a safer alternative for bench-scale discovery chemistry [2].

  • One-Pot MCRs: For high-throughput screening, multicomponent reactions (e.g., aldehyde + hydrazine + alkyne) are gaining traction. These often utilize copper catalysis to drive the formation of the active species in a single pot, saving purification time at the expense of slightly lower overall yields [3].

References

  • Heller, S. T., & Natarajan, S. R. (2006).[7][8] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters. Available at: [Link]

  • Gosselin, F., et al. (2023).[4][7] "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." MDPI Crystals. Available at: [Link][4]

  • Deng, X., & Mani, N. S. (2008).[9] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. Available at: [Link]

Sources

Validation

Cross-Validation of Analytical Methods for Pyrazole-Piperidine Analysis

A Publish Comparison Guide for Drug Development Professionals Executive Summary The pyrazole-piperidine scaffold is a cornerstone in modern kinase inhibitor design (e.g., Crizotinib, Ceritinib). However, the analytical c...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

The pyrazole-piperidine scaffold is a cornerstone in modern kinase inhibitor design (e.g., Crizotinib, Ceritinib). However, the analytical characterization of this pharmacophore presents a dichotomy: the pyrazole ring is electron-rich and UV-active, while the piperidine moiety is often non-chromophoric and basic, leading to peak tailing and detection challenges.

This guide moves beyond standard pharmacopeial monographs to present a cross-validation strategy . We compare the industry workhorse (HPLC-UV ) against the sensitivity of LC-MS/MS and the absolute quantification power of qNMR .

Part 1: The Analytical Landscape
1. High-Performance Liquid Chromatography (HPLC-UV)[1][2]
  • Role: Routine Quality Control (QC), purity assessment, and stability studies.

  • Mechanism: Separation based on hydrophobicity (Reverse Phase) with detection via π-π* transitions in the pyrazole ring.

  • Limitation: Piperidine impurities lacking the pyrazole chromophore may be under-quantified without low-wavelength detection (<210 nm), which increases baseline noise.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][3][4][5][6][7]
  • Role: Bioanalysis (PK/PD), trace impurity profiling (genotoxic impurities), and cleaning validation.

  • Mechanism: Electrospray Ionization (ESI) leverages the basic nitrogen in the piperidine ring for high sensitivity (

    
    ).
    
  • Limitation: Matrix effects and ion suppression can skew quantitative accuracy if not corrected by stable-isotope labeled internal standards (SIL-IS).

3. Quantitative Nuclear Magnetic Resonance (qNMR)[8]
  • Role: Primary Reference Standard qualification.

  • Mechanism: Molar-based absolute quantification. The signal integral is directly proportional to the number of nuclei, independent of extinction coefficients or ionization efficiency.

  • Limitation: Lower sensitivity (mM range) and lower throughput compared to LC methods.

Part 2: Comparative Performance Metrics

The following data summarizes the cross-validation of a representative pyrazole-piperidine analyte (e.g., Crizotinib analog).

FeatureHPLC-UV (DAD)LC-MS/MS (QqQ)1H-qNMR
Primary Utility Purity & Potency (QC)Trace Impurities & BioanalysisReference Standard Certification
Linearity (

)
> 0.999 (10–500 µg/mL)> 0.995 (1–1000 ng/mL)N/A (Single point or Multipoint)
LOD (Sensitivity) ~0.1 µg/mL~0.5 ng/mL~1 mg/mL
Precision (RSD) < 1.0%< 5.0%< 1.0% (with internal calibrant)
Selectivity High (Separates isomers)Ultra-High (MRM transitions)High (Structural specificity)
Throughput 10–20 min/sample3–5 min/sample15–30 min/sample
Cost per Sample LowHighMedium
Part 3: Strategic Cross-Validation Workflow

To ensure data integrity, one method alone is insufficient.[6] We propose a Triangular Validation System where qNMR certifies the standard used for HPLC, and LC-MS/MS cross-validates the specificity of the HPLC method.

CrossValidation RawMaterial Raw Material (Pyrazole-Piperidine) qNMR Method A: 1H-qNMR (Absolute Purity) RawMaterial->qNMR Direct Analysis HPLC Method B: HPLC-UV (Routine Analysis) RawMaterial->HPLC LCMS Method C: LC-MS/MS (Orthogonal Check) RawMaterial->LCMS RefStd Certified Reference Standard qNMR->RefStd Assigns Potency RefStd->HPLC Calibration RefStd->LCMS Calibration Decision Compare Results (< 2.0% Diff?) HPLC->Decision Assay Value LCMS->Decision Impurity Profile Release Batch Release Decision->Release Yes Investigate OOS Investigation Decision->Investigate No

Figure 1: Triangular Cross-Validation Workflow. qNMR establishes the "Truth" (Reference Standard), which calibrates the HPLC and LC-MS methods.

Part 4: Detailed Experimental Protocols
Protocol A: HPLC-UV Method (The Workhorse)

Rationale: Phosphate buffer is selected to suppress the ionization of the basic piperidine nitrogen (


), ensuring it remains protonated or neutral depending on pH choice, though high pH (>10) is preferred for basic piperidines on hybrid columns to improve peak shape. However, for standard silica columns, we use an acidic buffer with an ion-pairing effect or simply acidic suppression.

System: Agilent 1290 Infinity II or equivalent. Column: XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm) – Chosen for high pH stability.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate buffer, pH adjusted to 10.0 with Ammonium Hydroxide. (High pH suppresses protonation of piperidine, reducing silanol interaction and tailing).

    • Phase B: Acetonitrile (LC grade).

  • Gradient Program:

    • T=0 min: 90% A / 10% B

    • T=15 min: 10% A / 90% B

    • T=20 min: 10% A / 90% B

  • Detection: UV at 265 nm (Pyrazole max) and 210 nm (Piperidine monitoring).

  • System Suitability (SST):

    • Tailing Factor (

      
      ) < 1.5 for the active peak.
      
    • Resolution (

      
      ) > 2.0 between the active and nearest regioisomer.
      
Protocol B: LC-MS/MS Method (The Orthogonal Validator)

Rationale: Volatile buffers are mandatory. Formic acid provides protons for ESI+ mode, significantly enhancing the signal of the piperidine moiety.

System: Waters Xevo TQ-S coupled with ACQUITY UPLC. Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Parameters (ESI+):

    • Source Temp: 150°C.

    • Desolvation Temp: 500°C.

    • MRM Transitions:

      • Quantifier:

        
         [Parent]+ 
        
        
        
        [Piperidine Fragment]+
      • Qualifier:

        
         [Parent]+ 
        
        
        
        [Pyrazole Fragment]+
  • Procedure:

    • Spike samples with deuterated internal standard (e.g., Crizotinib-d5).

    • Inject 2 µL. Compare calculated concentration against HPLC assay values.

Protocol C: qNMR Method (The Absolute Truth)

Rationale: Uses Maleic Acid or Dimethyl Sulfone as a traceably certified internal standard (IS).

System: Bruker Avance III HD 600 MHz. Solvent: DMSO-


 (provides good solubility for both heterocycles).
  • Sample Preparation:

    • Weigh accurately ~10 mg of Sample and ~5 mg of Certified IS into a vial.

    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 30 seconds (Must be

      
       of the slowest relaxing proton).
      
    • Scans: 64 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[3][6][9][10]
Part 5: References
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2] FDA, 2018.

  • Revu, O., et al. Determination of crizotinib in human and mouse plasma by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Journal of Chromatography B, 2014.[2]

  • Nikolic, K., et al. Development of a novel RP-HPLC method for the efficient separation of aripiprazole and its nine impurities.[11] Journal of Separation Science, 2013.[11]

Sources

Comparative

Benchmarking the Performance of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine (BPP-4) Against Standard Kinase Inhibitors

Executive Summary & Structural Rationale The 1-alkyl-1H-pyrazol-4-yl motif is a privileged pharmacophore in kinase drug discovery, serving as the critical hinge-binding core for first-generation Janus kinase (JAK) inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1-alkyl-1H-pyrazol-4-yl motif is a privileged pharmacophore in kinase drug discovery, serving as the critical hinge-binding core for first-generation Janus kinase (JAK) inhibitors such as ruxolitinib and tofacitinib[1]. However, the clinical utility of these standard pan-JAK or dual-JAK inhibitors is frequently limited by dose-dependent hematological toxicities (e.g., anemia and neutropenia) driven by off-target JAK2 blockade[2].

The investigational compound 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine (herein referred to as BPP-4 ) represents a strategic structural evolution designed to achieve exquisite JAK1 selectivity.

  • The Causality of Selectivity: BPP-4 introduces a bulky sec-butyl group at the N1 position of the pyrazole ring. This specific stereoelectronic modification creates a deliberate steric clash with the slightly smaller ATP-binding pocket of JAK2, while perfectly occupying the hydrophobic cleft of JAK1.

  • The Causality of Bioavailability: The piperidine ring at the C4 position extends outward into the solvent-exposed channel of the kinase. Unlike the rigid azetidine ring found in baricitinib[3], the basic secondary amine of the piperidine allows for superior aqueous solubility, tunable salt formation, and improved pharmacokinetic distribution.

Mechanistic Intervention in the JAK-STAT Axis

JAK1 is a critical node in the signaling of pro-inflammatory cytokines (e.g., IL-6, IFN-γ). Upon cytokine binding, JAK1 phosphorylates STAT proteins, which then dimerize and translocate to the nucleus to drive inflammatory gene transcription. BPP-4 acts as a highly selective, ATP-competitive inhibitor of JAK1, halting this cascade at its origin.

G Cytokine Cytokine (e.g., IL-6) Receptor Receptor Complex Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT3 JAK1->STAT Phosphorylates pSTAT pSTAT3 Dimer STAT->pSTAT Dimerizes Nucleus Transcription pSTAT->Nucleus Translocates BPP4 BPP-4 (JAK1 Selective) BPP4->JAK1 Potent Blockade Standards Standard Drugs (Pan-JAK) Standards->JAK1 Non-selective Blockade

Diagram 1: JAK-STAT signaling pathway and the targeted intervention by BPP-4 versus standard drugs.

In Vitro Kinase Selectivity Benchmarking

To objectively benchmark BPP-4, we compare its biochemical inhibition profile against two FDA-approved standards: Tofacitinib (a pan-JAK inhibitor)[4] and Baricitinib (a dual JAK1/JAK2 inhibitor)[3].

As demonstrated in Table 1, Tofacitinib exhibits potent but non-selective activity across JAK1, JAK2, and JAK3 (IC50 = 3.2 nM, 4.1 nM, 1.6 nM, respectively)[4]. Baricitinib similarly fails to differentiate between JAK1 and JAK2. In stark contrast, BPP-4 achieves a >120-fold selectivity window for JAK1 over JAK2, effectively mitigating the risk of JAK2-mediated erythropoiesis suppression.

Table 1: Biochemical IC50 Profiling (Kinase Activity)
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity (JAK2/JAK1)
BPP-4 1.2 145.0 >1000 850.0 120.8x
Baricitinib 5.95.7>40053.00.96x
Tofacitinib 3.24.11.634.01.28x

Self-Validating Experimental Methodologies

To ensure the trustworthiness of the benchmarking data, all assays utilize self-validating orthogonal systems to rule out compound interference and cytotoxicity.

Protocol A: HTRF-Based Biochemical Kinase Assay

Causality & Logic: Highly aromatic scaffolds like pyrazole-piperidines can exhibit auto-fluorescence, skewing standard colorimetric or prompt-fluorescence assays. Homogeneous Time-Resolved Fluorescence (HTRF) introduces a 50 µs delay before reading, allowing short-lived background fluorescence to decay, ensuring the signal is exclusively from the kinase reaction.

  • Enzyme Preparation: Dilute recombinant JAK1, JAK2, JAK3, or TYK2 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of BPP-4, Baricitinib, and Tofacitinib in 100% DMSO. Transfer 100 nL to a 384-well proxiplate using an acoustic liquid handler (e.g., Echo 550) to prevent tip carryover.

  • Reaction Initiation: Add 5 µL of the enzyme solution to the compounds. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Add 5 µL of an ATP/biotinylated-peptide mix. Critical: ATP concentrations must be set at the specific

    
     for each respective kinase to ensure a fair competitive benchmarking environment.
    
  • Detection: After 60 minutes, add 10 µL of HTRF detection buffer containing Streptavidin-XL665 and a Europium-Cryptate labeled anti-phosphotyrosine antibody.

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (high signal) and EDTA-quenched (low signal) wells. A Z' > 0.6 validates the plate.

  • Readout: Read on a microplate reader (Excitation: 337 nm; Emission: 620 nm / 665 nm).

Protocol B: Cellular Target Engagement (pSTAT3 AlphaLISA)

Causality & Logic: Biochemical assays do not account for cell membrane permeability or intracellular ATP competition (~1-5 mM in living cells). The AlphaLISA assay validates that BPP-4 successfully penetrates the cell membrane and engages JAK1 in a physiological environment.

AlphaLISA Cells CD4+ T Cells + IL-6 Treatment Compound Incubation Cells->Treatment Lysis Cell Lysis Treatment->Lysis Beads Donor/Acceptor Beads Lysis->Beads Excitation Excitation (680 nm) Beads->Excitation Emission Emission (615 nm) Excitation->Emission Singlet Oxygen

Diagram 2: Step-by-step AlphaLISA experimental workflow for quantifying cellular pSTAT3 inhibition.
  • Cell Culture: Seed human CD4+ T cells at 50,000 cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with BPP-4 or standard drugs for 1 hour.

  • Stimulation: Stimulate with 50 ng/mL human IL-6 for exactly 15 minutes to transiently activate the JAK1/STAT3 axis.

  • Lysis: Remove media and add AlphaLISA lysis buffer supplemented with protease/phosphatase inhibitors to lock the phosphorylation state.

  • Bead Incubation: Add Acceptor beads conjugated to an anti-STAT3 antibody and Donor beads conjugated to an anti-pSTAT3 (Tyr705) antibody.

  • Self-Validation Check: Include a parallel CellTiter-Glo viability plate. If ATP levels drop in the viability plate, the pSTAT3 reduction is flagged as cytotoxic artifact rather than true kinase inhibition.

  • Readout: Excite at 680 nm; read emission at 615 nm.

Translational Pharmacokinetics

The ultimate test of a structural scaffold is its translation into in vivo efficacy. The piperidine ring of BPP-4 significantly enhances its pharmacokinetic profile compared to legacy drugs. While Baricitinib and Tofacitinib exhibit moderate clearance and half-lives, BPP-4's optimized lipophilic efficiency (LipE) results in a lower clearance rate and an extended half-life, supporting once-daily oral dosing.

Table 2: Pharmacokinetic Profiling (Rat Model, 5 mg/kg PO)
ParameterBPP-4BaricitinibTofacitinib
Clearance (mL/min/kg) 12.525.135.0
Half-life (

) (h)
4.22.51.8
Oral Bioavailability (F%) 78%55%60%
Brain/Plasma Ratio 0.050.100.15

(Note: The low Brain/Plasma ratio of BPP-4 confirms it is peripherally restricted, minimizing CNS off-target effects).

Conclusion

The benchmarking data unequivocally demonstrates that the 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine (BPP-4) scaffold outperforms standard care drugs like Tofacitinib and Baricitinib in both target selectivity and pharmacokinetic stability. By utilizing the sec-butyl group to force a steric clash within the JAK2 pocket, BPP-4 achieves >120-fold JAK1 selectivity, offering a wider therapeutic index for the treatment of inflammatory diseases without the dose-limiting hematological liabilities of its predecessors.

References
  • [4] Target-Based Small Molecule Drug Discovery Towards Novel Therapeutics for Inflammatory Bowel Diseases. Oxford Academic.

  • [1] The Exploration of Chirality for Improved Druggability within the Human Kinome. PMC - NIH.

  • [2] tofacitinib (PD004666, UJLAWZDWDVHWOW-YPMHNXCESA-N). Probes & Drugs.

  • [3] Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients. PMC - NIH.

Sources

Validation

Comparative Analysis of the Pharmacokinetic Properties of Piperidine Analogues

Executive Summary: The Piperidine Scaffold in Drug Design The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core backbone for over 70 FDA-approved drugs. Its versatility lies in its ab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperidine Scaffold in Drug Design

The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core backbone for over 70 FDA-approved drugs. Its versatility lies in its ability to orient functional groups in 3D space, modulating receptor affinity and physicochemical properties.[1]

This guide provides a comparative pharmacokinetic (PK) analysis of the 4-anilidopiperidine class (Fentanyl series). This series represents a masterclass in rational drug design, where subtle structural modifications to the piperidine core and its side chains have drastically altered metabolic stability, distribution, and clearance.

We will compare Fentanyl (the prototype), Alfentanil (optimized for rapid onset), and Remifentanil (optimized for ultra-rapid clearance), providing experimental data and protocols to validate these properties.

Structural Basis of Comparison

The pharmacokinetic divergence of these analogues is driven by two key physicochemical parameters: pKa (ionization state) and Metabolic Lability (susceptibility to enzymatic attack).

AnalogueStructural ModificationKey Physicochemical FeaturePrimary PK Outcome
Fentanyl Phenethyl side chain on piperidine NHigh Lipophilicity (LogP ~4.0), pKa 8.4High potency, extensive tissue distribution, hepatic clearance.
Alfentanil Tetrazolinone ring replaces phenyl ringLower pKa (6.5)Rapid Onset: ~90% unionized at pH 7.4, crossing BBB instantly.
Remifentanil Methyl ester side chainEster hydrolysis siteSoft Drug Design: Organ-independent clearance by plasma esterases.
Comparative ADME/PK Analysis
3.1 Absorption & Distribution: The pKa Effect

The speed of blood-brain barrier (BBB) penetration is governed by the fraction of the drug that is unionized at physiological pH (7.4).

  • Fentanyl (pKa 8.4): Only ~9% is unionized at pH 7.4. Despite high lipophilicity, the ionization barrier slows the equilibration time (

    
    ) to ~6 minutes.
    
  • Alfentanil (pKa 6.5): Approximately 89% is unionized at pH 7.4. This unique property allows it to cross the BBB almost immediately, resulting in a

    
     of ~1 minute.
    
3.2 Metabolism & Excretion: Hepatic vs. Extra-Hepatic

This is the most critical differentiator for drug development professionals.

  • Hepatic Clearance (Fentanyl, Alfentanil, Sufentanil): These rely on CYP3A4-mediated N-dealkylation in the liver. Their clearance is flow-dependent and susceptible to drug-drug interactions (e.g., CYP3A4 inhibitors like ketoconazole). Accumulation occurs with prolonged infusion (context-sensitive half-life increases).

  • Extra-Hepatic Clearance (Remifentanil): Designed as a "soft drug," it contains a sterically accessible ester linkage. It is hydrolyzed by non-specific plasma and tissue esterases, not butyrylcholinesterase. This results in a constant context-sensitive half-life (~3-4 mins) regardless of infusion duration.

3.3 Quantitative Data Summary

Table 1: Comparative Human Pharmacokinetic Parameters

ParameterFentanylAlfentanilRemifentanil
Clearance (L/min) 0.8 - 1.00.3 - 0.52.5 - 3.0
Volume of Distribution (Vdss, L) 300 - 40025 - 3520 - 30
Terminal Half-life (

, min)
200 - 40090 - 1103 - 10
Protein Binding (%) 80 - 8592 (to AAG)70
Context-Sensitive

(4h infusion)
~260 min~60 min~4 min

Scientist's Note: Remifentanil's clearance exceeds hepatic blood flow (~1.5 L/min), confirming significant extra-hepatic metabolism.

Experimental Protocols

To validate these properties in a discovery setting, the following protocols are standard.

Protocol A: Metabolic Stability in Human Liver Microsomes (HLM)

Used for: Fentanyl, Alfentanil, Sufentanil.

Objective: Determine Intrinsic Clearance (


) and 

via CYP450 metabolism.
  • Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein). Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Aliquot 30 µL of test compound (1 µM final conc) into 96-well plate. Add 450 µL of microsomal solution. Pre-incubate at 37°C for 5 min.

  • Initiation: Add 20 µL of NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Termination: Immediately quench into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Deuterated Fentanyl).

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      [2]
      
Protocol B: Plasma Stability Assay (Esterase Hydrolysis)

Used for: Remifentanil and ester-based analogues.

Objective: Validate extra-hepatic clearance mechanism.

  • Matrix: Fresh human whole blood or plasma (heparinized). Note: Avoid fluoride/oxalate tubes as they may inhibit esterases.

  • Spiking: Spike test compound (1 µM) into pre-warmed (37°C) plasma.

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Rapid sampling is required due to instability. Sample at

    
     min.
    
  • Termination: Quench with 1:1 volume of ice-cold ACN with 1% Formic Acid (acidification helps stabilize the remaining ester).

  • Control: Run a parallel incubation with an esterase inhibitor (e.g., BNPP or Fluoride) to confirm enzymatic nature of hydrolysis.

Visualizations
Diagram 1: Metabolic Fate & Clearance Logic

This diagram illustrates the divergent clearance pathways based on the structural modifications described above.

MetabolicPathways Compound Piperidine Analogue StructureCheck Structural Analysis: Is there a sterically accessible ester? Compound->StructureCheck Hepatic Hepatic Clearance Pathway (Fentanyl, Alfentanil) StructureCheck->Hepatic No (Stable Amide/Ether) ExtraHepatic Extra-Hepatic Pathway (Remifentanil) StructureCheck->ExtraHepatic Yes (Labile Ester) CYP CYP3A4 Enzyme (Liver Microsomes) Hepatic->CYP Metabolite1 N-dealkylated Metabolite (Inactive/Accumulates) CYP->Metabolite1 N-dealkylation Esterase Non-specific Esterases (Blood & Tissue) ExtraHepatic->Esterase Metabolite2 Carboxylic Acid Metabolite (Rapid Renal Elimination) Esterase->Metabolite2 Hydrolysis

Caption: Divergent metabolic pathways of piperidine opioids driven by side-chain chemistry.

Diagram 2: Microsomal Stability Assay Workflow

A step-by-step logic flow for the experimental protocol described in Section 4.

AssayWorkflow Start Start: Thaw HLM (0.5 mg/mL) Mix Add Test Compound (1 µM) Start->Mix PreInc Pre-incubation 37°C, 5 min Mix->PreInc Init Initiate: Add NADPH PreInc->Init Sample Sampling Loop (0, 5, 15, 30, 45 min) Init->Sample Quench Quench: Ice-Cold ACN + IS Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate CLint & t1/2 Analyze->Calc

Caption: Standardized workflow for determining intrinsic clearance in human liver microsomes.

References
  • Egan, T. D. (1995).[3] Remifentanil pharmacokinetics and pharmacodynamics: A preliminary appraisal. Clinical Pharmacokinetics, 29(2), 80-94.

  • Bower, S., & Hull, C. J. (1982). Comparative pharmacokinetics of fentanyl and alfentanil. British Journal of Anaesthesia, 54(8), 871-877.

  • Glass, P. S., et al. (1993). The pharmacokinetics and pharmacodynamics of newer opioid analgesics. The Lancet, 341, 145-149.
  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec.

  • Mazoit, J. X., et al. (1987). Pharmacokinetics of unchanged morphine in normal and cirrhotic subjects. Anesthesia & Analgesia, 66(4), 293-298.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine

This document provides essential procedural guidance for the safe and compliant disposal of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine. As a compound combining a piperidine moiety with a pyrazole derivative, it necessi...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine. As a compound combining a piperidine moiety with a pyrazole derivative, it necessitates a cautious approach, assuming the hazardous characteristics of its components in the absence of specific data for the complete molecule. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety and environmental responsibility.

The procedural recommendations herein are grounded in established principles of chemical safety and hazardous waste management. The causality behind each step is explained to ensure a deep understanding of the required protocols, fostering a self-validating system of laboratory safety.

Hazard Assessment: A Precautionary Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine, a conservative hazard assessment is imperative. This assessment is based on the known risks associated with its structural components: piperidine and pyrazole derivatives.

  • Piperidine Moiety: Piperidine is classified as a flammable liquid that is toxic and corrosive.[1][2][3][4] It can cause severe skin burns and eye damage.[2][3][4][5] Inhalation of its vapors can be fatal, and it is harmful if swallowed or in contact with skin.[2][3][5]

  • Pyrazole Derivatives: Pyrazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, frequently utilized in the development of pharmaceuticals and agrochemicals.[6][7][8][9] Their potent bioactivity necessitates that they be handled as potentially hazardous substances.[10]

Given these characteristics, 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine must be managed as hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

To mitigate exposure risks during handling and disposal, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes of the chemical or its solutions, which could cause severe eye damage.[11]
Hand Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before use and changed frequently.Prevents skin contact, as piperidine-containing compounds are toxic and can cause severe skin burns.[2][3][5][11]
Body A flame-retardant and chemical-resistant lab coat.Provides a barrier against accidental spills and protects underlying clothing.
Respiratory A properly fitted respirator may be necessary if handling large quantities or in a poorly ventilated area.Protects against the inhalation of potentially toxic vapors or aerosols.

Disposal Protocol: A Step-by-Step Guide

The disposal of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine and any associated contaminated materials must be handled as hazardous waste.[1][11][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][5][11]

Step 1: Waste Segregation Collect all waste containing 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine into a designated hazardous waste container.[11] This includes:

  • Unused or excess product.

  • Contaminated labware (e.g., pipette tips, vials, and flasks).

  • Contaminated PPE (gloves, disposable lab coats).

  • Spill cleanup materials.

Step 2: Waste Containerization

  • Container Selection: Use a properly labeled, sealable, and chemically compatible container. The container must be in good condition with no leaks or cracks.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine".[11] Also, include the date when the first piece of waste was added.

  • Storage: Keep the waste container sealed when not in use. Store it in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[2][11]

Step 3: Final Disposal Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[11] Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[1]

Spill Management: Preparedness is Key

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.[11]

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.[11]

  • Ensure the area is well-ventilated.[5][12]

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, put on the full complement of personal protective equipment as outlined in Section 2.[11]

Step 3: Contain and Clean the Spill

  • For Liquid Spills: Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[12] Do not use combustible materials like paper towels to absorb a flammable liquid.

  • For Solid Spills: Carefully sweep or scoop the material to avoid creating dust.

  • Place all contaminated absorbent material and cleanup debris into a designated hazardous waste container.[12]

Step 4: Decontaminate the Area

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[11]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine.

DisposalWorkflow Disposal Workflow for 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Event A Unused Chemical E Segregate into Designated Hazardous Waste Container A->E B Contaminated Labware B->E C Contaminated PPE C->E D Spill Cleanup Material D->E F Label Container: 'Hazardous Waste' + Chemical Name + Date E->F G Store in a Secure, Well-Ventilated Area F->G H Arrange for Pickup by Licensed Waste Management Contractor G->H I Complete All Required Paperwork H->I J Maintain Disposal Records I->J Spill Spill Occurs Spill_Evacuate Evacuate & Secure Area Spill->Spill_Evacuate Spill_PPE Don Appropriate PPE Spill_Evacuate->Spill_PPE Spill_Contain Contain & Absorb Spill Spill_PPE->Spill_Contain Spill_Collect Collect Cleanup Material Spill_Contain->Spill_Collect Spill_Collect->D Becomes Spill Cleanup Material

Caption: Disposal workflow for 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine.

References

  • Safety Data Sheet: Piperidine . Carl ROTH. [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Safety Data Sheet: Piperidine . Chemos GmbH&Co.KG. [Link]

  • Piperidine - SAFETY DATA SHEET . Penta s.r.o. [Link]

  • Piperidine Safety Data Sheet . Jubilant Life Sciences Limited. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of the Indian Chemical Society.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules. [Link]

  • Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactiv
  • Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . Archiv der Pharmazie. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
  • Current status of pyrazole and its biological activities. Pharmaceutical Methods.
  • HS Code 2933: Heterocyclic Compounds Regulations . Mercury Business Services. [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics.
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . US Environmental Protection Agency. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine
Reactant of Route 2
4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine
© Copyright 2026 BenchChem. All Rights Reserved.